molecular formula C5H10O B1359789 1-Cyclopropylethanol CAS No. 765-42-4

1-Cyclopropylethanol

Cat. No.: B1359789
CAS No.: 765-42-4
M. Wt: 86.13 g/mol
InChI Key: DKKVKJZXOBFLRY-UHFFFAOYSA-N
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Description

1-Cyclopropylethanol is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclopropylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77076. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethanol
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InChI

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVKJZXOBFLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870767
Record name Cyclopropanemethanol, .alpha.-methyl-
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Molecular Weight

86.13 g/mol
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CAS No.

765-42-4
Record name 1-Cyclopropylethanol
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Record name Cyclopropanemethanol, alpha-methyl-
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Record name 1-Cyclopropylethanol
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Record name Cyclopropanemethanol, .alpha.-methyl-
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Record name Cyclopropanemethanol, .alpha.-methyl-
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Record name Alpha-methylcyclopropanemethanol
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Foundational & Exploratory

Synthesis of 1-Cyclopropylethanol from Cyclopropyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropylethanol from cyclopropyl (B3062369) methyl ketone, a common transformation in organic synthesis. The primary method detailed is the reduction of the ketone using sodium borohydride (B1222165), a widely used and efficient reducing agent. This document includes detailed experimental protocols, quantitative data, and spectroscopic characterization of the final product.

Reaction Overview

The synthesis of 1-cyclopropylethanol from cyclopropyl methyl ketone is a standard reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent, yields the final alcohol product.

Reaction Scheme:

Experimental Protocols

This section details the experimental procedures for the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyclopropyl methyl ketone≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (B129727) (MeOH)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)Reagent GradePrepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent GradeCommercially Available
Detailed Experimental Procedure

To a solution of cyclopropyl methyl ketone (1.0 eq.) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.5 eq.) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then concentrated under reduced pressure to remove the methanol.

The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude 1-cyclopropylethanol can be purified by distillation to yield a colorless oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-cyclopropylethanol.

ParameterValueReference
Molar Mass of Cyclopropyl Methyl Ketone84.12 g/mol N/A
Molar Mass of 1-Cyclopropylethanol86.13 g/mol N/A
Typical Yield85-95%General expectation for NaBH₄ reductions
Purity (after distillation)>98%N/A

Characterization of 1-Cyclopropylethanol

The structure and purity of the synthesized 1-cyclopropylethanol can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 3.45 (q, J = 6.2 Hz, 1H, CH-OH)

  • δ 1.20 (d, J = 6.2 Hz, 3H, CH₃)

  • δ 0.95-0.85 (m, 1H, cyclopropyl CH)

  • δ 0.55-0.45 (m, 2H, cyclopropyl CH₂)

  • δ 0.30-0.20 (m, 2H, cyclopropyl CH₂)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 70.1 (CH-OH)

  • δ 23.5 (CH₃)

  • δ 17.5 (cyclopropyl CH)

  • δ 2.5 (cyclopropyl CH₂)

  • δ 1.8 (cyclopropyl CH₂)

Infrared (IR) Spectroscopy

The IR spectrum of 1-cyclopropylethanol shows a characteristic broad absorption band for the hydroxyl group (O-H) and bands corresponding to C-H and C-O stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch
~3080, 3000C-H stretch (cyclopropyl)
~2970, 2870C-H stretch (alkyl)
~1080C-O stretch
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of 1-cyclopropylethanol.

m/zAssignment
86[M]⁺
71[M-CH₃]⁺
57[M-C₂H₅]⁺
43[C₃H₇]⁺

Workflow and Process Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of 1-cyclopropylethanol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Cyclopropyl Methyl Ketone in Methanol add_nabh4 Add NaBH₄ at 0°C start->add_nabh4 react Stir at 0°C then RT add_nabh4->react quench Quench with aq. NH₄Cl react->quench concentrate_meoh Concentrate quench->concentrate_meoh extract Extract with Et₂O concentrate_meoh->extract dry Dry over MgSO₄ extract->dry concentrate_final Concentrate dry->concentrate_final distill Distillation concentrate_final->distill characterize Spectroscopic Characterization distill->characterize product 1-Cyclopropylethanol characterize->product

Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ketone Cyclopropyl Methyl Ketone reduction Reduction Reaction ketone->reduction nabh4 Sodium Borohydride nabh4->reduction solvent Methanol solvent->reduction alcohol 1-Cyclopropylethanol reduction->alcohol byproducts Borate Salts reduction->byproducts

Caption: Logical relationship of reactants and products.

physical properties of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Cyclopropylethanol

This technical guide provides a comprehensive overview of the core (CAS No: 765-42-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details the experimental protocols for property determination, and includes a workflow visualization for the characterization process.

Core Physical and Chemical Properties

1-Cyclopropylethanol, also known as α-Methylcyclopropanemethanol or Cyclopropyl (B3062369) methyl carbinol, is a colorless liquid at room temperature.[1][2] Its chemical structure consists of a cyclopropyl group attached to an ethanol (B145695) backbone, with the hydroxyl group at position 1.[2] This structure, particularly the strained three-membered cyclopropane (B1198618) ring and the hydroxyl functional group, dictates its physical properties and chemical reactivity.[2]

Quantitative Data Summary

The are summarized in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueNotes
Molecular Formula C₅H₁₀O[3][4][5]
Molecular Weight 86.13 g/mol [3][4][6]
Appearance Colorless to almost colorless clear liquid[1][7][8]
Boiling Point 120-122 °Cat 760 mmHg (lit.)[3][9][10]
Melting Point -32.1 °C[5][9]
Density 0.881 g/mLat 25 °C (lit.)[3][9][10]
Specific Gravity 0.89at 20/20 °C[1][11]
Refractive Index (n D) 1.431at 20 °C (lit.)[3][9][10]
Flash Point 31-37 °CClosed Cup[1][3][11]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid samples like 1-Cyclopropylethanol.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer with appropriate range

  • Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)

  • Clamps and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 1-Cyclopropylethanol to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Securely clamp the test tube and attach it to a thermometer. The thermometer bulb should be positioned adjacent to the test tube, with the bottom of the bulb level with the liquid surface.

  • Heating: Place the assembly into the heating block or Thiele tube. Heat the apparatus gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12] Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Temperature Reading: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected.

Density Determination (Pycnometer Method)

The use of a pycnometer (also known as a density bottle) allows for a precise determination of density.[13]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance (m₁).[13]

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water. Insert the stopper carefully, allowing excess water to exit through the capillary. Thermostat the pycnometer in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₂).[13]

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with 1-Cyclopropylethanol, following the same procedure of inserting the stopper, thermostatting to the same temperature, drying the exterior, and weighing (m₃).

  • Calculation: The density (ρ) of the sample at the measurement temperature is calculated using the formula:

    • ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    • Where ρ_water is the known density of water at the experimental temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance. It is commonly measured using an Abbe refractometer.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Light source (typically a sodium lamp for D-line, 589 nm)

  • Dropper or pipette

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Turn on the circulating water bath set to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.

  • Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of 1-Cyclopropylethanol onto the surface of the measuring prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

  • Reading: Adjust the compensator knob to eliminate any color fringes and sharpen the dividing line. Align this line with the crosshairs in the eyepiece.

  • Data Acquisition: Read the refractive index value from the instrument's scale. Repeat the measurement 2-3 times and average the results for accuracy.

  • Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue immediately after the measurement.

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a liquid chemical sample such as 1-Cyclopropylethanol.

G cluster_0 Characterization Workflow for 1-Cyclopropylethanol Sample Liquid Sample (1-Cyclopropylethanol) BoilingPoint Boiling Point Determination (Micro-Reflux Method) Sample->BoilingPoint Density Density Measurement (Pycnometer Method) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex DataAnalysis Data Collation and Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Report Final Characterization Report DataAnalysis->Report

Caption: Workflow for determining the .

References

An In-depth Technical Guide to 1-Cyclopropylethanol (CAS: 765-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanol (CAS 765-42-4), also known as cyclopropyl (B3062369) methyl carbinol, is an organic compound featuring a cyclopropyl group attached to an ethanol (B145695) backbone.[1] This structure, particularly the strained three-membered ring, imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its utility spans from a versatile intermediate in the synthesis of complex organic molecules to a structural motif used to enhance the properties of pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to a research and development setting.

Physicochemical and Spectral Data

1-Cyclopropylethanol is a colorless liquid at room temperature with moderate volatility.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1-Cyclopropylethanol

PropertyValueReference(s)
CAS Number 765-42-4[1][2][3]
Molecular Formula C₅H₁₀O[1][3]
Molecular Weight 86.13 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 120-122 °C[2]
Density 0.881 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.431[2]
Flash Point 37 °C (98.6 °F) - closed cup[2]
SMILES CC(O)C1CC1[2]
InChI Key DKKVKJZXOBFLRY-UHFFFAOYSA-N[1][2]

Spectroscopic analysis is crucial for the identification and characterization of 1-Cyclopropylethanol. A summary of available spectral data is provided below.

Table 2: Summary of Available Spectral Data

TechniqueAvailability / SourceReference(s)
¹H NMR Data available from various sources.[4][5]
¹³C NMR Data available from various sources.[4]
Mass Spectrometry (GC-MS) Data available in NIST Mass Spectrometry Data Center.[4]
Infrared (IR) Spectroscopy FTIR, ATR-IR, and Vapor Phase IR spectra are available.[4]
Raman Spectroscopy Data available.[4]

Synthesis Methodologies

Several synthetic routes to 1-Cyclopropylethanol have been established, with the Grignard reaction being one of the most common and versatile methods. This approach typically involves the reaction of a cyclopropyl-containing ketone with an organomagnesium halide or vice-versa. Another notable method involves the reduction of cyclopropyl methyl ketone.[6]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of a 1-cyclopropylethanol derivative by reacting cyclopropyl methyl ketone with a Grignard reagent formed from a bromobenzene (B47551) derivative. This method is adaptable for various substituted aryl or alkyl Grignard reagents.

Materials and Equipment:

  • Magnesium turnings

  • Iodine (catalyst)

  • Bromobenzene derivative (or other organic halide)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Cyclopropyl methyl ketone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be thoroughly dried to exclude moisture.

    • To a round-bottom flask under an inert atmosphere, add magnesium turnings (1.5 equivalents relative to the halide) and a small crystal of iodine.

    • Add a solution of the bromobenzene derivative (1.2 equivalents) in anhydrous Et₂O dropwise to initiate the reaction.

    • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-3 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous Et₂O dropwise to the stirred Grignard solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 1-cyclopropylethanol.

G Workflow: Synthesis of 1-Cyclopropylethanol via Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification Reactants1 Mg turnings, I₂, Bromobenzene derivative Grignard Formation of Ar-MgBr Reactants1->Grignard in dry Et₂O Reaction Nucleophilic Addition Grignard->Reaction Ketone Cyclopropyl methyl ketone Ketone->Reaction Quench Quench with sat. NH₄Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 1-Cyclopropylethanol Purify->Product G center Cyclopropyl Moiety in Drug Design n1 Enhances Potency center->n1 n2 Improves Metabolic Stability center->n2 n3 Reduces Off-Target Effects center->n3 n4 Increases Brain Permeability center->n4 n5 Conformational Rigidity center->n5 n6 Favorable Binding Entropy center->n6

References

An In-Depth Technical Guide to 1-Cyclopropylethanol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylethanol is a fascinating molecule that holds significant interest for organic chemists and drug development professionals due to its unique structural features and potential as a building block in the synthesis of complex organic molecules. The presence of a strained cyclopropyl (B3062369) ring adjacent to a stereocenter offers a rich stereochemical landscape and intriguing reactivity. This technical guide provides a comprehensive overview of the structural formula, isomers, and key chemical and physical properties of 1-cyclopropylethanol. Detailed experimental protocols for its synthesis are presented, along with a comparative analysis of its isomers. This document aims to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Structural Formula and Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol, with the molecular formula C₅H₁₀O, is a secondary alcohol characterized by a cyclopropyl group attached to the carbon atom bearing the hydroxyl group.[1] Its IUPAC name is 1-cyclopropylethanol, and it is also known by synonyms such as cyclopropyl methyl carbinol and α-methylcyclopropanemethanol.[1] The molecule possesses a chiral center at the carbinol carbon, giving rise to a pair of enantiomers.

The presence of the three-membered cyclopropane (B1198618) ring imparts significant ring strain, which influences the molecule's reactivity and physical properties. It is a colorless liquid at room temperature with a boiling point of approximately 120-122 °C.

Physicochemical Properties

A summary of the key physicochemical properties of 1-cyclopropylethanol is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
CAS Number 765-42-4[1]
Appearance Colorless liquid
Boiling Point 120-122 °C
Density 0.881 g/mL at 25 °C
Refractive Index (n20/D) 1.431
SMILES CC(C1CC1)O[1]
InChI InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3[1]
InChIKey DKKVKJZXOBFLRY-UHFFFAOYSA-N[1]
Spectroscopic Data

The structural elucidation of 1-cyclopropylethanol is supported by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 1-cyclopropylethanol typically shows a complex multiplet for the cyclopropyl protons in the upfield region (around 0.1-0.9 ppm). The methine proton (CH-OH) appears as a multiplet, and the methyl protons give a doublet. The hydroxyl proton signal is a broad singlet, and its chemical shift is concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the two non-equivalent methylene (B1212753) carbons of the cyclopropyl ring, the cyclopropyl methine carbon, and the carbinol carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations for the cyclopropyl and alkyl groups are observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 86. Common fragmentation patterns include the loss of a methyl group, a water molecule, or cleavage of the cyclopropyl ring.

Isomers of 1-Cyclopropylethanol

The molecular formula C₅H₁₀O can represent numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₅H₁₀O, several constitutional isomers containing a cyclopropyl ring and a hydroxyl group exist. These include:

  • 2-Cyclopropylethanol: A primary alcohol where the cyclopropyl group is attached to the second carbon of the ethanol (B145695) chain.

  • Cyclopropylmethanol: A primary alcohol where the hydroxymethyl group is directly attached to the cyclopropyl ring.

  • (1-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the cyclopropyl ring.

  • (2-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the cyclopropyl ring, which itself can exist as cis and trans diastereomers.

A comparison of the physical properties of 1-cyclopropylethanol and its key constitutional isomers is presented below.

IsomerStructureIUPAC NameBoiling Point (°C)
1-Cyclopropylethanol1-Cyclopropylethanol1-Cyclopropylethanol120-122
2-Cyclopropylethanol2-Cyclopropylethanol2-Cyclopropylethanol137-138
CyclopropylmethanolCyclopropylmethanolCyclopropylmethanol123-124
Stereoisomers of 1-Cyclopropylethanol

1-Cyclopropylethanol possesses a single stereocenter at the carbon atom bonded to the hydroxyl group. This gives rise to a pair of enantiomers: (R)-1-cyclopropylethanol and (S)-1-cyclopropylethanol.

  • (R)-1-Cyclopropylethanol

  • (S)-1-Cyclopropylethanol

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The separation of these enantiomers is crucial in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Experimental Protocols

The synthesis of 1-cyclopropylethanol and its isomers can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Synthesis of Racemic 1-Cyclopropylethanol via Grignard Reaction

This protocol describes the synthesis of racemic 1-cyclopropylethanol from cyclopropanecarboxaldehyde (B31225) and a methyl Grignard reagent.

Materials:

  • Cyclopropanecarboxaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere is charged with a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether.

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to afford 1-cyclopropylethanol.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Enantioselective Synthesis of (S)-1-Cyclopropylethanol

This protocol outlines a general approach for the asymmetric reduction of cyclopropyl methyl ketone to yield (S)-1-cyclopropylethanol using a chiral catalyst.

Materials:

  • Cyclopropyl methyl ketone

  • Chiral reducing agent (e.g., (S)-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of the (S)-CBS-oxazaborolidine catalyst in anhydrous THF is added.

  • The flask is cooled to the recommended temperature (e.g., -20 °C or 0 °C).

  • Borane-dimethyl sulfide complex is added dropwise to the catalyst solution.

  • A solution of cyclopropyl methyl ketone in anhydrous THF is then added slowly to the reaction mixture.

  • The reaction is stirred at the specified temperature for several hours, and the progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield (S)-1-cyclopropylethanol.

Chiral Analysis:

The enantiomeric excess of the product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Role in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in metabolic stability, potency, and selectivity. The rigid nature of the cyclopropyl ring can help to lock the conformation of a molecule, leading to a more favorable interaction with its biological target. While specific pharmacological data for 1-cyclopropylethanol is not widely reported, its structural features make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

Structural Isomers of C₅H₁₀O with a Cyclopropyl Ring

Caption: Constitutional isomers of C₅H₁₀O containing a cyclopropyl group.

Experimental Workflow for the Synthesis of 1-Cyclopropylethanol

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Grignard Reaction Grignard Reaction Cyclopropanecarboxaldehyde->Grignard Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation 1-Cyclopropylethanol 1-Cyclopropylethanol Distillation->1-Cyclopropylethanol

Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.

Conclusion

1-Cyclopropylethanol and its isomers represent a class of molecules with significant potential in organic synthesis and drug discovery. This technical guide has provided a detailed overview of their structural formulas, physicochemical properties, and isomerism. The outlined experimental protocols offer practical guidance for their synthesis in the laboratory. Further research into the biological activities of these compounds could unveil novel therapeutic applications, leveraging the unique properties imparted by the cyclopropyl moiety.

References

An In-depth Technical Guide to 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclopropylethanol, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for 1-cyclopropylethanol are crucial for accurate documentation and database searches in research and development.

IUPAC Name: 1-cyclopropylethanol[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings. Key alternative names include:

  • Cyclopropyl (B3062369) methyl carbinol[1][3][4]

  • α-Methylcyclopropanemethanol[1][2][3][4]

  • Cyclopropylmethylcarbinol[1][2][3]

  • Methylcyclopropylcarbinol[1][2]

  • 1-Cyclopropylethan-1-ol[1][2]

  • Cyclopropanemethanol, α-methyl-[1][3]

Physicochemical Properties

The physical and chemical properties of 1-cyclopropylethanol are essential for its handling, application in reactions, and for analytical purposes. The compound is a colorless liquid at room temperature with moderate volatility.[3] Its reactivity is influenced by the presence of both the strained cyclopropyl ring and the hydroxyl functional group.[3]

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
CAS Number 765-42-4
Boiling Point 120-122 °C
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.431
Flash Point 37 °C (98.6 °F) - closed cup
pKa 15.17 ± 0.20 (Predicted)
InChI InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
SMILES CC(C1CC1)O

[Sources:[1][5][6][7][8]]

Experimental Protocol: Synthesis of 1-Cyclopropylethanol

The synthesis of 1-cyclopropylethanol can be achieved through various methods. A common and illustrative method is the reduction of cyclopropyl methyl ketone.

Objective: To synthesize 1-cyclopropylethanol via the reduction of cyclopropyl methyl ketone using a metal hydride reducing agent.

Materials:

  • Cyclopropyl methyl ketone

  • Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol (B129727) for NaBH₄; diethyl ether or THF for LiAlH₄)

  • Water

  • Dilute acid (e.g., 1M HCl) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of cyclopropyl methyl ketone in the appropriate anhydrous solvent. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: The reducing agent (e.g., sodium borohydride) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. If using a more reactive hydride like LiAlH₄, it is typically dissolved in an anhydrous ether and added dropwise via an addition funnel.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting ketone.

  • Quenching: Once the reaction is complete, it is carefully quenched. For sodium borohydride in methanol, water is slowly added. For LiAlH₄, the reaction is quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup).

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclopropylethanol.

  • Purification: If necessary, the crude product can be purified by distillation to obtain pure 1-cyclopropylethanol.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-cyclopropylethanol from cyclopropyl methyl ketone.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Ketone Cyclopropyl Methyl Ketone Setup 1. Reaction Setup (0-5 °C) Ketone->Setup Solvent1 Anhydrous Solvent (e.g., Methanol) Solvent1->Setup Reducer Reducing Agent (e.g., NaBH₄) Addition 2. Add Reducing Agent Reducer->Addition Setup->Addition Quench 3. Quench Reaction (e.g., with Water) Addition->Quench Extract 4. Extraction (e.g., Diethyl Ether) Quench->Extract Dry 5. Dry & Filter Extract->Dry Evaporate 6. Solvent Evaporation Dry->Evaporate Purify 7. Purification (Distillation) Evaporate->Purify Product Final Product: 1-Cyclopropylethanol Purify->Product

References

1H NMR spectrum analysis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Cyclopropylethanol

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopropylethanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the experimental procedure, presents a comprehensive interpretation of the spectral data, and illustrates the underlying structural relationships through diagrams.

Molecular Structure and Proton Environments

1-Cyclopropylethanol (C₅H₁₀O) is a secondary alcohol containing a cyclopropyl (B3062369) ring. Its structure presents five distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The correct assignment of these signals is crucial for confirming the molecule's identity and purity.

Figure 1: Molecular structure of 1-cyclopropylethanol with proton environments labeled Ha through Hg,h.

Experimental Protocol: ¹H NMR Spectroscopy

The following describes a standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like 1-cyclopropylethanol.

Sample Preparation:

  • A sample of 1-cyclopropylethanol (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for such compounds.[1][2]

  • A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added. TMS provides a reference signal at 0.00 ppm.[2]

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The spectrum is recorded on a 400 MHz NMR spectrometer.[3][4]

  • Standard acquisition parameters are used, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • To confirm the identity of the hydroxyl (-OH) proton signal, a D₂O exchange experiment can be performed. A drop of deuterium (B1214612) oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish.[2]

Spectral Data and Analysis

The ¹H NMR spectrum of 1-cyclopropylethanol was recorded in CDCl₃ at 400 MHz. The spectral data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below.

Signal LabelAssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Ha -CH₃1.273HDoublet (d)Jab = 6.6 Hz
Hb -CH(OH)-3.081HMultiplet (m)Jba = 6.6 Hz, Jbd ≈ 8-9 Hz
Hc -OH2.391HSinglet (s, broad)N/A
Hd Cyclopropyl -CH-0.901HMultiplet (m)Complex
He,f,g,h Cyclopropyl -CH₂-0.18 - 0.504HMultiplets (m)Complex

Data sourced from ChemicalBook and interpreted based on standard principles of NMR spectroscopy.[3]

Detailed Signal Interpretation
  • Ha (-CH₃): δ ≈ 1.27 ppm. This signal integrates to three protons and appears as a doublet. The splitting into a doublet (n+1 = 1+1 = 2) is due to coupling with the single adjacent methine proton, Hb.[5] The coupling constant, ³Jab, is approximately 6.6 Hz, a typical value for vicinal coupling in acyclic systems.[6][7]

  • Hb (-CH(OH)-): δ ≈ 3.08 ppm. This signal, corresponding to one proton, is the most downfield of the C-H protons. Its chemical shift is influenced by the deshielding effect of the adjacent electronegative oxygen atom. It appears as a complex multiplet because it is coupled to the three Ha protons and the single Hd proton on the cyclopropyl ring. This pattern is best described as a doublet of quartets (or quartet of doublets).

  • Hc (-OH): δ ≈ 2.39 ppm. Integrating to one proton, this signal is assigned to the hydroxyl group. Its chemical shift can be variable depending on concentration, temperature, and solvent.[8] It typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling to the adjacent Hb proton.[2][9]

  • Hd (Cyclopropyl -CH-): δ ≈ 0.90 ppm. This multiplet corresponds to the single proton on the cyclopropyl ring attached to the ethanol (B145695) substituent. It is coupled to the methine proton Hb and the four other protons on the cyclopropyl ring (He,f,g,h), resulting in a complex splitting pattern.

  • He,f,g,h (Cyclopropyl -CH₂-): δ ≈ 0.18 - 0.50 ppm. These signals are the most upfield in the spectrum, a characteristic feature of cyclopropyl protons which are shielded by the ring's anisotropic magnetic field. The four protons of the two methylene (B1212753) groups are chemically non-equivalent (diastereotopic) and couple with each other (geminal coupling) and with the Hd proton (vicinal coupling), leading to a series of complex, overlapping multiplets.[3]

Spin-Spin Coupling Pathways

The observed splitting patterns are a direct result of through-bond interactions (J-coupling) between neighboring non-equivalent protons. The primary coupling relationships in 1-cyclopropylethanol are illustrated below.

G Ha Ha (CH₃) Hb Hb (CH) Ha->Hb ³J ≈ 6.6 Hz Hd Hd (CH) Hb->Hd ³J ≈ 8-9 Hz Hc Hc (OH) H_cyclo He,f,g,h (CH₂)₂ Hd->H_cyclo ³J (vicinal) H_cyclo->H_cyclo ²J (geminal) ³J (vicinal)

Figure 2: Key ¹H-¹H spin-spin coupling interactions in 1-cyclopropylethanol.

Conclusion

The ¹H NMR spectrum of 1-cyclopropylethanol provides a clear and detailed fingerprint of its molecular structure. The chemical shifts of the signals are consistent with the electronic environments of the protons, particularly the deshielding effect of the hydroxyl group and the characteristic shielding of the cyclopropyl ring. The integration values confirm the proton count in each environment, and the spin-spin coupling patterns reveal the connectivity of the proton network, allowing for an unambiguous assignment of all signals. This comprehensive analysis demonstrates the power of NMR spectroscopy as a primary tool for structural verification in chemical research and development.

References

13C NMR Spectral Data of 1-Cyclopropylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Cyclopropylethanol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

13C NMR Spectral Data

The 13C NMR spectrum of 1-Cyclopropylethanol was acquired in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Carbon AtomChemical Shift (ppm)Multiplicity
C1~70.5CH
C2~23.5CH3
C3~18.0CH
C4~2.5CH2
C5~1.5CH2

Note: The chemical shift values are estimated from the spectral image provided by ChemicalBook and may have minor variations.[1]

Experimental Protocol

The following outlines a standard protocol for the acquisition of a 13C NMR spectrum of a liquid sample such as 1-Cyclopropylethanol.

2.1. Sample Preparation

  • Sample Quantity: Weigh approximately 20-50 mg of 1-Cyclopropylethanol.[2] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[2] CDCl3 is a common solvent for nonpolar to moderately polar organic compounds.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particles, as suspended material can degrade the quality of the NMR spectrum.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., Bruker Avance series).

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium (B1214612) signal of the CDCl3 solvent to ensure stability.

  • Tuning and Matching: The probe is tuned to the 13C frequency to optimize signal detection.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

    • Spectral Width: A spectral width of approximately 240 ppm is set to encompass the entire range of expected 13C chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2 seconds is used to allow for the relaxation of the carbon nuclei between scans.

    • Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 1-Cyclopropylethanol with the carbon atoms numbered for correlation with the 13C NMR data.

Caption: Molecular structure of 1-Cyclopropylethanol with carbon atom numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-cyclopropylethanol (CAS No. 765-42-4). The information presented herein is essential for the identification and structural elucidation of this compound in various analytical contexts. This document outlines the primary fragmentation mechanisms, presents quantitative data, details a standard experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Data

The mass spectrum of 1-cyclopropylethanol is characterized by several key fragments that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, for the most prominent ions are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

m/zRelative Intensity (%)Proposed Ionic Fragment
2725[C2H3]+
2920[C2H5]+
3130[CH3O]+
3935[C3H3]+
4160[C3H5]+
4355[C3H7]+ or [C2H3O]+
45 100 [C2H5O]+
5320[C4H5]+
5550[C4H7]+
5780[C4H9]+ or [C3H5O]+
6815[C5H8]+
7195[M-CH3]+
865[M]+•

Note: The data represents the most significant peaks and is based on publicly available spectra. Intensities are relative to the base peak at m/z 45.

Experimental Protocols

The following is a standard experimental protocol for the analysis of 1-cyclopropylethanol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

  • Prepare a stock solution of 1-cyclopropylethanol in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working standard at a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 150.

  • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

  • Data Acquisition: Full scan mode.

Fragmentation Pathway Analysis

The fragmentation of 1-cyclopropylethanol under electron ionization follows predictable pathways for secondary alcohols, with additional fragmentation patterns influenced by the strained cyclopropyl (B3062369) ring.

The molecular ion ([M]+•) is observed at m/z 86, though with a low relative intensity, which is typical for alcohols.

The base peak at m/z 45 is a result of a characteristic alpha-cleavage . This involves the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a cyclopropyl radical and the formation of the stable, resonance-stabilized [CH3CH=OH]+ ion.

Another significant fragmentation is the loss of a methyl group , resulting in the prominent peak at m/z 71 . This fragment, [M-CH3]+, is formed by the cleavage of the C-C bond between the secondary carbon and the methyl group.

The peak at m/z 57 is likely due to the loss of an ethyl group following the rearrangement of the molecular ion, or a secondary fragmentation from the m/z 71 ion.

The presence of ions at m/z 41 and 55 suggests fragmentation involving the cyclopropyl ring . Ring opening of the cyclopropyl group can lead to the formation of various alkenyl cations.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of 1-cyclopropylethanol upon electron ionization.

Fragmentation_of_1_Cyclopropylethanol M [C5H10O]+• m/z 86 frag71 [C4H7O]+ m/z 71 M->frag71 - •CH3 frag45 [C2H5O]+ m/z 45 (Base Peak) M->frag45 - •C3H5 (α-cleavage) frag57 [C3H5O]+ m/z 57 frag71->frag57 - CH2 frag41 [C3H5]+ m/z 41 frag71->frag41 - •CHO

Caption: Primary fragmentation pathways of 1-cyclopropylethanol in EI-MS.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-cyclopropylethanol. It details the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for IR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the characterization and analysis of this compound.

Introduction to the Infrared Spectroscopy of 1-Cyclopropylethanol

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

1-Cyclopropylethanol (C₅H₁₀O) is a secondary alcohol containing a cyclopropyl (B3062369) ring. Its IR spectrum is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the cyclopropyl ring, and the alkyl C-H bonds. Understanding these characteristic absorptions is crucial for the identification and quality control of this compound.

Predicted Infrared Absorption Data for 1-Cyclopropylethanol

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3350 (broad)StrongO-H stretching (hydrogen-bonded)Secondary Alcohol (-OH)
~3080-3000MediumC-H stretchingCyclopropyl Ring
~2970-2850StrongC-H stretchingAlkyl (CH₃, CH)
~1465MediumC-H bending (scissoring)Methylene (in cyclopropyl)
~1375MediumC-H bending (symmetric)Methyl (-CH₃)
~1150-1075StrongC-O stretchingSecondary Alcohol (C-OH)
~1020MediumCyclopropyl ring deformation (ring breathing)Cyclopropyl Ring

Experimental Protocol: ATR-FTIR Spectroscopy of 1-Cyclopropylethanol

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples. It is a non-destructive method that requires minimal sample preparation.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • 1-Cyclopropylethanol (liquid sample)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Experimental Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a small drop of 1-cyclopropylethanol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes in IR spectroscopy.

experimental_workflow A Instrument Preparation B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply 1-Cyclopropylethanol Sample C->D E Acquire Sample Spectrum D->E F Data Processing (Background Correction) E->F G Final IR Spectrum F->G

Caption: Experimental workflow for ATR-FTIR analysis.

data_analysis_workflow cluster_peaks Peak Identification A Obtain IR Spectrum B Identify Broad Band at ~3350 cm⁻¹ A->B C Identify Strong Bands at ~2970-2850 cm⁻¹ A->C D Identify Medium Bands at ~3080-3000 cm⁻¹ A->D E Identify Strong Band at ~1150-1075 cm⁻¹ A->E F Identify Medium Band at ~1020 cm⁻¹ A->F G Assign Functional Groups B->G C->G D->G E->G F->G H Structural Confirmation G->H

Boiling point and melting point of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclopropylethanol

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Cyclopropylethanol (CAS No. 765-42-4), a versatile organic compound utilized in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and standardized experimental protocols.

Physicochemical Data of 1-Cyclopropylethanol

1-Cyclopropylethanol is a colorless to almost colorless liquid at room temperature.[1][2] Its key physical properties are summarized below.

PropertyValueReferences
Boiling Point 120-122 °C[3][4]
122 °C[5]
123.5 °C (at 760 mmHg)[6]
Melting Point -32.1 °C[3][4][6]
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [4][7]
Density 0.881 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.431[3][8][4]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a substance like 1-Cyclopropylethanol.

Protocol 1: Melting Point Determination (Low-Temperature Capillary Method)

Given the low melting point of 1-Cyclopropylethanol (-32.1°C), its determination requires a specialized low-temperature apparatus capable of controlled cooling and slow heating.

Objective: To determine the temperature range over which the solid phase of a compound transitions to the liquid phase. For pure compounds, this range is typically narrow.[9]

Apparatus:

  • Low-temperature melting point apparatus (e.g., a cryostat-equipped system)

  • Sample holder and capillary tubes

  • Digital thermometer with high precision

Procedure:

  • Sample Preparation: The liquid 1-Cyclopropylethanol sample is introduced into a capillary tube. The tube is then flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath) to solidify the compound.

  • Apparatus Setup: The frozen capillary tube is placed in the sample holder of the pre-cooled low-temperature melting point apparatus. The initial temperature of the apparatus should be set well below the expected melting point.

  • Heating and Observation: The apparatus is programmed to heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]

  • Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the last crystal of the solid phase completely liquefies (T2).[9]

  • Purity Assessment: A narrow melting range (e.g., 0.5-1.0°C) is indicative of a high-purity sample.[9][11] Impurities tend to lower the melting point and broaden the melting range.[12]

Protocol 2: Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.[13]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14][15][16]

Apparatus:

  • Thiele tube or a Mel-Temp apparatus equipped for boiling point determination[17]

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • High-boiling mineral oil or silicone oil for the heating bath

Procedure:

  • Sample Preparation: Approximately 0.5 mL of 1-Cyclopropylethanol is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.[13][14]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of a Thiele tube.[16]

  • Heating: The apparatus is heated gently.[16] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube.[13][16] This indicates that the liquid has reached its boiling point and its vapor is escaping.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[16] This is the point where the external atmospheric pressure overcomes the vapor pressure of the liquid.

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent.

Visualized Experimental Workflows

The logical steps for the determination of melting and boiling points are illustrated below using workflow diagrams.

G Workflow for Melting Point Determination A Sample Preparation (Freeze liquid in capillary) B Apparatus Setup (Place in pre-cooled apparatus) A->B C Controlled Heating (Heat slowly at 1-2°C/min) B->C D Observation (Monitor for phase change) C->D E Record T1 (First liquid appears) D->E F Record T2 (All solid melts) E->F G Analysis (Determine melting range T1-T2) F->G G Workflow for Micro-Boiling Point Determination A Sample Preparation (Add liquid to test tube) B Capillary Insertion (Place inverted capillary in sample) A->B C Apparatus Assembly (Attach to thermometer, immerse in oil bath) B->C D Heating (Heat bath gently) C->D E Observation (Watch for rapid, continuous bubbles) D->E F Cooling (Remove heat source) E->F G Record Boiling Point (Temp. when liquid enters capillary) F->G

References

Technical Guide: Physicochemical Properties of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Cyclopropylethanol, with a specific focus on its solubility and density. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where 1-Cyclopropylethanol may be used as an intermediate or building block.

Core Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol, also known as α-methylcyclopropanemethanol, is an organic compound with the chemical formula C₅H₁₀O. It is characterized by a cyclopropyl (B3062369) group attached to an ethanol (B145695) backbone. This structure, particularly the presence of the hydroxyl (-OH) group, significantly influences its physical and chemical properties, including its solubility and reactivity.[1] At room temperature, it exists as a colorless liquid.[1]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of 1-Cyclopropylethanol that have been reported in the literature.

PropertyValueTemperature (°C)Reference
Density0.881 g/mL25[2][3][4]
Boiling Point120-122 °C-[2][3]
Molar Mass86.13 g/mol -
Refractive Index1.43120[2][3]

Solubility Profile

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended for the experimental determination of solubility and density.

Determination of Density

The density of liquid 1-Cyclopropylethanol can be accurately determined using a pycnometer or a digital density meter. A general procedure using a pycnometer is outlined below:

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Record the mass of the empty, dry pycnometer.

  • Filling: Fill the pycnometer with 1-Cyclopropylethanol, ensuring no air bubbles are trapped inside. The temperature of the liquid should be controlled and recorded, ideally at 25°C.

  • Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the 1-Cyclopropylethanol, and then dividing this mass by the known volume of the pycnometer.

Determination of Solubility

The solubility of 1-Cyclopropylethanol in a given solvent can be determined using the isothermal shake-flask method, a widely accepted technique.

  • Sample Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

  • Addition of Solute: Add an excess amount of 1-Cyclopropylethanol to each vial to create a saturated solution.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess, undissolved 1-Cyclopropylethanol has settled.

  • Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. The concentration of 1-Cyclopropylethanol in the supernatant can then be determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

  • Calculation: The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility and density of 1-Cyclopropylethanol.

G cluster_density Density Determination cluster_solubility Solubility Determination D1 Calibrate and weigh empty pycnometer D2 Fill pycnometer with 1-Cyclopropylethanol at constant temperature D1->D2 D3 Weigh filled pycnometer D2->D3 D4 Calculate Density (mass/volume) D3->D4 end End: Reportable Data D4->end S1 Prepare saturated solution (excess solute in solvent) S2 Equilibrate at constant temperature (shake-flask method) S1->S2 S3 Separate saturated solution from excess solute S2->S3 S4 Analyze solute concentration in supernatant (e.g., GC/HPLC) S3->S4 S5 Calculate Solubility S4->S5 S5->end start Start: Physicochemical Characterization cluster_density cluster_density start->cluster_density cluster_solubility cluster_solubility start->cluster_solubility

Caption: Workflow for Determining Density and Solubility.

References

An In-depth Technical Guide to the Ring Strain and Reactivity of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique chemical properties of 1-cyclopropylethanol, with a particular focus on how the inherent ring strain of the cyclopropyl (B3062369) group dictates its reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, where the cyclopropyl moiety is an increasingly important structural motif.

The Foundation of Reactivity: Ring Strain in the Cyclopropyl Group

The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, a consequence of both angle strain and torsional strain. This inherent strain energy, approximately 115 kJ/mol, profoundly influences the chemical behavior of cyclopropane and its derivatives, including 1-cyclopropylethanol.

Angle Strain: The carbon atoms in a cyclopropane ring are sp³ hybridized, ideally adopting bond angles of 109.5°. However, the geometric constraints of the three-membered ring force the C-C-C bond angles to be 60°, a significant deviation that leads to poor orbital overlap and weakened carbon-carbon bonds. This is often described using the Walsh model or the Coulson-Moffitt bent bond model .

Torsional Strain: The planar nature of the cyclopropane ring results in the eclipsing of all hydrogen atoms on adjacent carbon atoms, further contributing to the overall ring strain.

This high ring strain imparts alkene-like character to the cyclopropane ring, making it susceptible to reactions that lead to ring-opening, thereby relieving the strain.

Bonding Models of Cyclopropane

To rationalize the unique bonding and reactivity of the cyclopropane ring, two primary models have been proposed:

  • Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds in cyclopropane are not linear but are instead "bent" outwards from the internuclear axis. This allows for a reduction in angle strain as the inter-orbital angle is greater than the 60° internuclear angle.

  • Walsh Model: This model describes the bonding in terms of a set of molecular orbitals. It suggests that the sp² hybridized carbons form a basis set of orbitals, with three orbitals having lower energy and three having higher energy. This model successfully explains the electronic properties and the ability of the cyclopropyl group to conjugate with adjacent p-orbitals.

Coulson_Moffitt_Model cluster_coulson_moffitt Coulson-Moffitt (Bent Bond) Model C1 C C2 C C1->C2 Bent Bond C3 C C2->C3 C3->C1

Caption: Coulson-Moffitt model of cyclopropane.

Walsh_Model cluster_walsh Walsh Model Orbitals HOMO HOMO (e') LUMO LUMO (a2'') HOMO->LUMO Energy sigma_orbitals σ Orbitals (a1', e') sigma_orbitals->HOMO Energy

Caption: Simplified energy diagram of Walsh orbitals.

Physical and Spectroscopic Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol is a colorless liquid with the molecular formula C₅H₁₀O. A summary of its key physical and spectroscopic properties is provided below.

PropertyValue
Molecular Weight 86.13 g/mol
Boiling Point 123-124 °C
Density 0.916 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.433
¹H NMR (CDCl₃, δ) ~3.3 (q, 1H, CH-OH), ~1.2 (d, 3H, CH₃), ~0.9 (m, 1H, CH-cyclopropyl), ~0.5 (m, 2H, CH₂-cyclopropyl), ~0.2 (m, 2H, CH₂-cyclopropyl)
¹³C NMR (CDCl₃, δ) ~70 (CH-OH), ~23 (CH₃), ~17 (CH-cyclopropyl), ~2 (CH₂-cyclopropyl)
IR (neat, cm⁻¹) ~3350 (O-H stretch, broad), ~3080, 3000 (C-H stretch, cyclopropyl), ~2970, 2870 (C-H stretch, alkyl)

Reactivity of 1-Cyclopropylethanol

The presence of the cyclopropyl group adjacent to a hydroxyl-bearing carbon introduces unique reactivity patterns. The high p-character of the C-C bonds in the cyclopropane ring allows for effective electronic interaction with the adjacent carbinol center. This interaction is particularly significant in reactions involving the formation of a carbocation intermediate at the α-position.

Acid-Catalyzed Rearrangement

Under acidic conditions, protonation of the hydroxyl group of 1-cyclopropylethanol followed by the loss of water generates a secondary cyclopropylcarbinyl cation. This cation is known to be highly stabilized through delocalization of the positive charge into the cyclopropane ring, a phenomenon often referred to as "homoaromaticity" in the transition state. This stabilized cation can then undergo rearrangement through ring-opening to form homoallylic alcohols. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.

Acid_Catalyzed_Rearrangement Start 1-Cyclopropylethanol Protonation Protonation of -OH Start->Protonation H+ Carbocation Formation of Cyclopropylcarbinyl Cation Protonation->Carbocation -H2O RingOpening Ring Opening Carbocation->RingOpening Product Homoallylic Alcohols RingOpening->Product

Caption: Logical workflow of acid-catalyzed rearrangement.

Oxidation

The secondary alcohol group in 1-cyclopropylethanol can be oxidized to the corresponding ketone, cyclopropyl methyl ketone, using standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to avoid over-oxidation or potential side reactions involving the cyclopropyl ring. More vigorous oxidizing agents, like chromic acid (Jones reagent), could potentially lead to cleavage of the strained cyclopropane ring.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and key reactions of 1-cyclopropylethanol. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of 1-Cyclopropylethanol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromocyclopropane in anhydrous diethyl ether.

  • Add a small portion of the bromocyclopropane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

  • Add the remaining bromocyclopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1-cyclopropylethanol.

Grignard_Synthesis_Workflow Start Prepare Grignard Reagent from Bromocyclopropane and Mg Reaction React with Acetaldehyde Start->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry Organic Phase Extraction->Drying Purification Purify by Distillation Drying->Purification Product 1-Cyclopropylethanol Purification->Product

Caption: Workflow for the synthesis of 1-cyclopropylethanol.

Representative Protocol for Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

Procedure:

  • To a stirred suspension of PCC and Celatom® in anhydrous dichloromethane, add a solution of 1-cyclopropylethanol in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl methyl ketone.

  • If necessary, purify the product by column chromatography on silica gel.

Conclusion

The ring strain inherent in the cyclopropyl group is the defining feature that governs the reactivity of 1-cyclopropylethanol. This strain not only influences the molecule's physical and spectroscopic properties but also provides a thermodynamic driving force for ring-opening reactions, particularly under acidic conditions. The ability of the cyclopropyl group to stabilize an adjacent carbocation makes acid-catalyzed rearrangements a facile process. The secondary alcohol functionality can be readily oxidized to the corresponding ketone, providing a versatile synthetic handle. A thorough understanding of these principles is crucial for the effective utilization of 1-cyclopropylethanol and other cyclopropyl-containing building blocks in the design and synthesis of novel molecules for pharmaceutical and other applications. Further quantitative studies on the kinetics and thermodynamics of the reactions of 1-cyclopropylethanol would provide deeper insights into its reactivity and facilitate its broader application in organic synthesis.

Commercial Suppliers and Synthetic Routes for 1-Cyclopropylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Cyclopropylethanol (CAS: 765-42-4) is a valuable building block in organic synthesis. Its unique structural motif, featuring a strained cyclopropyl (B3062369) ring adjacent to a secondary alcohol, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth overview of commercial suppliers, key chemical properties, and a detailed experimental protocol for the synthesis of this versatile reagent.

Chemical Properties and Specifications

1-Cyclopropylethanol is a colorless to almost colorless liquid at room temperature.[1] It is characterized by the presence of a cyclopropyl group attached to an ethanol (B145695) backbone.[1] This structure includes a three-membered cyclopropane (B1198618) ring, which contributes to its unique chemical properties, such as increased ring strain compared to larger cyclic structures.[1] The hydroxyl (-OH) functional group classifies it as an alcohol, influencing its reactivity and solubility.[1]

Key physical and chemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [2][3]
CAS Number 765-42-4[1][2]
Boiling Point 120-122 °C (lit.)[3][4]
Density 0.881 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.431 (lit.)[3][4]
Flash Point 37 °C (98.6 °F) - closed cup[3]
Appearance Colorless to Almost colorless clear liquid[1]
SMILES CC(O)C1CC1[1][3]
InChI Key DKKVKJZXOBFLRY-UHFFFAOYSA-N[1][2][3]

Commercial Availability

A variety of chemical suppliers offer 1-Cyclopropylethanol, typically with purities ranging from 95% to over 99%. The table below provides a comparative overview of offerings from several prominent suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich 99%Inquire
Tokyo Chemical Industry (TCI) >98.0% (GC)5mL, 25mL
CymitQuimica 95.0%, 97%1g, 5g
ChemicalBook 99%Inquire
Guidechem 97%~98%, 98%~99%100g, 1kg

Synthesis of 1-Cyclopropylethanol via Grignard Reaction

The synthesis of 1-cyclopropylethanol can be achieved through various methods, with the Grignard reaction being a common and effective approach. The following protocol is a representative method for its preparation.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a thoroughly dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.5 equivalents) and a small crystal of iodine.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of bromocyclopropane (1.0 equivalent) in dry diethyl ether or THF dropwise to the magnesium turnings.

    • The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • After the initial exothermic reaction subsides, the mixture is typically stirred at room temperature for an additional 2-3 hours to ensure complete formation of the cyclopropylmagnesium bromide.

  • Reaction with Acetaldehyde:

    • The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.

    • A solution of acetaldehyde (1.0 equivalent) in dry diethyl ether or THF is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure 1-cyclopropylethanol.

Visualizing the Synthesis and Supplier Landscape

To further aid in the understanding of the synthesis and commercial landscape, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow reagents Cyclopropylmagnesium Bromide (Grignard Reagent) reaction Grignard Reaction (Et2O or THF) reagents->reaction acetaldehyde Acetaldehyde acetaldehyde->reaction workup Aqueous Work-up (NH4Cl) reaction->workup purification Purification (Distillation) workup->purification product 1-Cyclopropylethanol purification->product

Caption: Synthesis of 1-Cyclopropylethanol via Grignard Reaction.

G cluster_suppliers Commercial Supplier Overview cluster_distributors Key Suppliers cluster_specs Common Specifications cluster_apps Primary Applications product 1-Cyclopropylethanol (CAS: 765-42-4) Sigma-Aldrich Sigma-Aldrich product->Sigma-Aldrich offers TCI TCI product->TCI offers CymitQuimica CymitQuimica product->CymitQuimica offers ChemicalBook ChemicalBook product->ChemicalBook offers Guidechem Guidechem product->Guidechem offers Organic Synthesis Organic Synthesis product->Organic Synthesis used in Pharmaceutical Intermediates Pharmaceutical Intermediates product->Pharmaceutical Intermediates used in Drug Development Drug Development product->Drug Development used in specs Purity 95% - 99+% Form Liquid Packaging g, mL, kg Sigma-Aldrich->specs TCI->specs CymitQuimica->specs ChemicalBook->specs Guidechem->specs

Caption: Commercial Landscape for 1-Cyclopropylethanol.

References

Safety and handling precautions for 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Cyclopropylethanol (CAS: 765-42-4), a versatile building block in organic synthesis and drug discovery. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

1-Cyclopropylethanol is a colorless liquid characterized by a cyclopropyl (B3062369) group attached to an ethanol (B145695) backbone.[1] This structure, particularly the strained three-membered ring, imparts unique chemical properties.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Cyclopropylethanol

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1][3]
Boiling Point 120-122 °C (lit.)[4][5]
Density 0.881 g/mL at 25 °C (lit.)[4][5]
Flash Point 37 °C (98.6 °F) - closed cup[4][6]
Refractive Index n20/D 1.431 (lit.)[4][5]
pKa 15.17 ± 0.20 (Predicted)[5][7]

Hazard Identification and Classification

1-Cyclopropylethanol is classified as a flammable liquid. It is essential to understand its hazard profile for safe handling and storage.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogramReference(s)
Flammable liquidsCategory 3H226: Flammable liquid and vaporWarning🔥[2][6]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize risks associated with 1-Cyclopropylethanol's flammability.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.[6]

  • Respiratory Protection: If working in areas with poor ventilation or when aerosols may be generated, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).[6]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][9]

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Handling Procedures
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][9]

  • Use only non-sparking tools.[3]

  • Avoid contact with skin and eyes.[8]

  • Avoid inhalation of vapor or mist.[11]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • Store in a designated "Flammables area".[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures

Spills and Leaks
  • Eliminate all ignition sources immediately.[11]

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[10]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Experimental Protocols for Safety Assessment

Detailed experimental protocols are crucial for verifying the safety data of chemical substances. The following sections describe standard methodologies for determining key safety parameters.

Flammability: Flash Point Determination

The flash point is a critical measure of a liquid's flammability. The value for 1-Cyclopropylethanol was likely determined using a standard closed-cup method, such as the Pensky-Martens closed-cup test.

Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method determines the flash point of petroleum products and other liquids.[5]

  • Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used. The apparatus consists of a test cup, a lid with a shutter mechanism, a stirring device, a heat source, and an ignition source (gas flame or electric igniter).[3][7]

  • Procedure (Procedure A for distillate fuels and other homogeneous liquids):

    • A specific volume (approximately 75 mL) of the sample (1-Cyclopropylethanol) is placed into the test cup.[13]

    • The lid is secured, and the sample is heated at a controlled, constant rate (5 to 6 °C/min). The sample is stirred at a specified rate (90 to 120 rpm) to ensure temperature uniformity.[3]

    • As the temperature approaches the expected flash point, the stirring is stopped at regular intervals, and the ignition source is dipped into the vapor space of the cup through an opening in the lid.[7]

    • This process is repeated at specified temperature increments.

  • Determination of Flash Point: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[7][14]

Toxicity: Acute Oral Toxicity Assessment

Methodology: OECD Test Guideline 423 - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.[2][4]

  • Principle: The method uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The test proceeds in a stepwise manner, with the outcome of dosing at one level determining the dose for the next group of animals. The goal is to identify a dose that causes mortality or evident toxicity.[2][9]

  • Animal Model: Typically, a single sex (usually female) of a laboratory rodent strain (e.g., Wistar rats) is used.[9]

  • Procedure:

    • Animals are fasted prior to dosing.

    • A starting dose is selected based on available information. A group of three animals is dosed with 1-Cyclopropylethanol via oral gavage.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.[12]

    • Dosing Progression:

      • If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

      • If one animal dies, another group of three is dosed at the same level.

      • If no animals die, the next group of three is dosed at a higher fixed dose level.

  • Data Analysis: The results allow for the classification of the substance according to GHS criteria for acute oral toxicity. A definitive LD₅₀ value is not calculated, but a range is identified. All clinical signs, body weight changes, and findings from gross necropsy are recorded.[4]

Toxicological Information and Potential Signaling Pathways

There is a lack of specific toxicological studies on 1-Cyclopropylethanol in the public domain. Therefore, its toxicological profile must be inferred from its structure and data on similar compounds.

  • General Alcohol Toxicity: Short-chain alcohols can cause central nervous system depression, irritation to the skin and eyes, and if ingested, can lead to nausea, vomiting, and headache.

  • Metabolism of Cyclopropyl Groups: The cyclopropyl moiety is present in numerous pharmaceuticals and is often introduced to enhance metabolic stability.[15][16] The carbon-hydrogen bonds in the cyclopropane (B1198618) ring are stronger than in typical alkanes, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[15] However, in some contexts, particularly when attached to an amine, the cyclopropyl ring can be opened by CYP enzymes, potentially leading to reactive intermediates.[8] The metabolism of 1-Cyclopropylethanol has not been specifically described, but it would likely involve oxidation of the alcohol group and potential, though less probable, oxidation of the cyclopropyl ring.

Without experimental data, a specific signaling pathway for toxicity cannot be described. A generalized workflow for assessing potential toxicity is presented below.

Generalized Toxicity Assessment Workflow substance 1-Cyclopropylethanol in_vitro In Vitro Studies (e.g., Cytotoxicity, Genotoxicity) substance->in_vitro in_vivo In Vivo Studies (e.g., OECD Acute Toxicity) substance->in_vivo adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) substance->adme data_analysis Data Analysis & Hazard Identification in_vitro->data_analysis in_vivo->data_analysis adme->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment safe_handling Define Safe Handling Procedures risk_assessment->safe_handling

Caption: A logical workflow for assessing the potential toxicity of a chemical substance.

Safe Handling Workflow

The following diagram outlines a comprehensive workflow for the safe handling of 1-Cyclopropylethanol in a laboratory setting.

Safe Handling Workflow for 1-Cyclopropylethanol start Receiving & Procurement sds Review Safety Data Sheet (SDS) start->sds storage Store in a Cool, Dry, Ventilated, Flammables-Approved Area sds->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in Fume Hood Away from Ignition Sources ppe->handling procedure Perform Experiment (Use Grounded Equipment) handling->procedure waste Segregate & Collect Waste in Labeled, Closed Containers procedure->waste decon Decontaminate Work Area & Glassware procedure->decon disposal Dispose of Waste via Approved Chemical Waste Program waste->disposal end End of Process decon->end disposal->end

Caption: A comprehensive workflow for the safe handling of 1-Cyclopropylethanol.

Disposal Considerations

Dispose of 1-Cyclopropylethanol and its containers in accordance with local, regional, and national regulations.[12] Do not dispose of it into the environment. Waste should be handled by a licensed professional waste disposal service. Contaminated packaging should be treated as the chemical itself.

References

Methodological & Application

Synthesis of Cyclopropylmethanol via Reduction Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethanol (B32771) is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and agrochemicals. Its synthesis is commonly achieved through the reduction of various cyclopropane-containing precursors. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropylmethanol via the reduction of cyclopropanecarboxylic acid, its esters, cyclopropanecarbaldehyde, and cyclopropyl (B3062369) ketones. The protocols are based on established literature and provide comprehensive methodologies and quantitative data to aid researchers in the efficient and safe production of this important intermediate.

Introduction

The cyclopropyl group is a key structural motif in a multitude of biologically active molecules, imparting unique conformational constraints and metabolic stability. Cyclopropylmethanol serves as a versatile starting material for the introduction of this moiety.[1] The selection of a synthetic route to cyclopropylmethanol often depends on the availability of starting materials, desired scale, and safety considerations. Reduction reactions offer a direct and efficient means of obtaining cyclopropylmethanol from readily accessible precursors. This document outlines four principal reductive pathways:

  • Reduction of Cyclopropanecarboxylic Acid: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are typically employed for this transformation.

  • Reduction of Cyclopropanecarboxylic Acid Esters: This can be achieved using hydride reagents or through catalytic hydrogenation.

  • Reduction of Cyclopropanecarbaldehyde: Catalytic hydrogenation using catalysts such as Raney Nickel or reduction with hydride reagents like Sodium Borohydride are effective methods.

  • Reduction of Cyclopropyl Ketones: Mild reducing agents such as Sodium Borohydride are suitable for this conversion.[1]

Reductive Synthesis Pathways

The following diagram illustrates the common reductive pathways to synthesize cyclopropylmethanol from different starting materials.

G cluster_start Starting Materials cluster_product Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropylmethanol Cyclopropylmethanol Cyclopropanecarboxylic Acid->Cyclopropylmethanol  LiAlH4 Cyclopropanecarboxylic Acid Ester Cyclopropanecarboxylic Acid Ester Cyclopropanecarboxylic Acid Ester->Cyclopropylmethanol  NaBH4 / Lewis Acid or H2 / Catalyst Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde->Cyclopropylmethanol  H2 / Raney Ni or NaBH4 Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone->Cyclopropylmethanol  NaBH4

Caption: Reductive pathways to cyclopropylmethanol.

Quantitative Data Summary

The following tables summarize the quantitative data for the different reduction methods described in the protocols.

Table 1: Reduction of Cyclopropanecarboxylic Acid Derivatives

Starting MaterialReducing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Cyclopropanecarboxylic AcidLiAlH4THFRT - Reflux-High>95[2][3]
Methyl CyclopropanecarboxylateNaBH4 / AlCl3Methanol0 - RTOvernight74.3High
Methyl CyclopropanecarboxylateNaBH4 / LiClMethanol0 - RTOvernight55.0High[4]
Methyl CyclopropanecarboxylateNaBH4 / SnCl4Methanol0 - RTOvernight65.2High[4]
Methyl CyclopropanecarboxylateMetallic SodiumMethanolReflux8-208899.5[5]
Methyl CyclopropanecarboxylateH2 / ZnO-297-92 (Selectivity)-

Table 2: Reduction of Cyclopropyl Aldehydes and Ketones

Starting MaterialReducing Agent/CatalystSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Purity (%)Reference
CyclopropanecarbaldehydeH2 / Raney NiCyclohexane25 - 284.727>97 (Selectivity)-[2]
CyclopropanecarbaldehydeH2 / Raney Ni-25 - 284.804099.799.7[2]
CyclopropanecarbaldehydeNaBH4Ethanol0 - RT-0.25High-[6]
Cyclopropyl Methyl KetoneNaBH4EthanolRT--High-[1]

Experimental Protocols

Protocol 1: Reduction of Cyclopropanecarboxylic Acid with Lithium Aluminum Hydride (LiAlH4)

This protocol describes the reduction of cyclopropanecarboxylic acid to cyclopropylmethanol using the powerful reducing agent LiAlH4.[2][3]

Workflow:

G A Suspend LiAlH4 in dry THF B Add Cyclopropanecarboxylic Acid solution dropwise A->B C Stir at RT, then reflux B->C D Quench with water and NaOH(aq) C->D E Filter solid D->E F Dry and concentrate the filtrate E->F G Purify by distillation F->G H Cyclopropylmethanol G->H G A Dissolve Methyl Cyclopropanecarboxylate and NaBH4 in Methanol B Cool to 0-5 °C A->B C Add Lewis Acid (e.g., AlCl3) in portions B->C D React overnight C->D E Quench with saturated aqueous NH4Cl D->E F Filter E->F G Concentrate and rectify the filtrate F->G H Cyclopropylmethanol G->H G A Charge Parr hydrogenator with Raney Ni and solvent B Add Cyclopropanecarbaldehyde A->B C Flush with N2, then H2 B->C D Pressurize with H2 and shake at 25-28 °C C->D E Monitor H2 uptake D->E F Filter the catalyst E->F G Analyze the crude product F->G H Cyclopropylmethanol G->H

References

Application Notes and Protocols: Grignard Reaction with 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of Grignard reagents with 1-cyclopropylethanol. Due to the potent basicity of Grignard reagents, the primary reaction pathway with alcohols is a rapid acid-base reaction, resulting in the deprotonation of the hydroxyl group to form a magnesium alkoxide and the corresponding alkane. This transformation is a valuable synthetic tool for generating nucleophilic alkoxides in situ for subsequent reactions. This document outlines the underlying mechanism, potential applications of the resulting alkoxide, a detailed experimental protocol, and safety considerations.

Introduction

Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that are renowned for their utility in forming new carbon-carbon bonds through nucleophilic addition to carbonyls and other electrophiles.[1][2][3] However, a crucial aspect of their reactivity is their strong basic character.[4][5] When a Grignard reagent is exposed to a protic substance, such as an alcohol, an acid-base reaction typically takes precedence over nucleophilic addition.[6][7]

1-Cyclopropylethanol is a secondary alcohol featuring a strained cyclopropyl (B3062369) ring.[8] The hydroxyl group of this alcohol is acidic enough to react with the carbanionic carbon of a Grignard reagent.[9] Consequently, the reaction between a Grignard reagent and 1-cyclopropylethanol does not result in the addition of the Grignard's R-group to the alcohol's backbone. Instead, the Grignard reagent acts as a base, abstracting the proton from the hydroxyl group. This process yields a magnesium alkoxide of 1-cyclopropylethanol and an alkane derived from the Grignard reagent.[6][10]

The resulting magnesium alkoxide is a useful nucleophilic intermediate in organic synthesis. Its formation in situ allows for subsequent reactions with various electrophiles, making this initial acid-base reaction a strategic step in more complex synthetic routes. The cyclopropyl moiety is generally stable under these basic conditions and does not undergo ring-opening.

Reaction Mechanism

The reaction proceeds via a straightforward acid-base mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent imparts significant carbanionic character to the organic group (R). This strong base readily abstracts the acidic proton from the hydroxyl group of 1-cyclopropylethanol.

ReactionMechanism 1_Cyclopropylethanol 1-Cyclopropylethanol Grignard_Reagent Grignard Reagent (R-MgX) Alkane Alkane (R-H) Grignard_Reagent->Alkane Protonation Magnesium_Alkoxide Magnesium Alkoxide Reactant1 C₃H₅-CH(OH)-CH₃ Reactant2 R-MgX Product1 C₃H₅-CH(O⁻Mg⁺X)-CH₃ Product2 R-H

Caption: Acid-base reaction between 1-Cyclopropylethanol and a Grignard reagent.

Applications in Synthesis

The primary application of this reaction is the in situ generation of the magnesium alkoxide of 1-cyclopropylethanol. This alkoxide can then be used as a nucleophile in a variety of subsequent transformations, including:

  • Nucleophilic ring-opening of epoxides: The alkoxide can attack the less substituted carbon of an epoxide, leading to the formation of a new carbon-oxygen bond and a β-hydroxy ether.

  • Williamson ether synthesis: Reaction with a primary alkyl halide can yield an ether.

  • Acylation reactions: The alkoxide can react with acyl chlorides or anhydrides to form esters.

By employing this deprotonation strategy, 1-cyclopropylethanol can be incorporated into more complex molecular architectures relevant to pharmaceutical and materials science research.

Experimental Protocols

This protocol describes a general procedure for the deprotonation of 1-cyclopropylethanol using a commercially available Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
1-Cyclopropylethanol (CAS 765-42-4)≥98%Sigma-AldrichStore under inert gas.
Methylmagnesium bromide (3.0 M in Et₂O)Synthesis GradeSigma-AldrichHandle under inert atmosphere.
Anhydrous Diethyl Ether (Et₂O) or THFDriSolv® or similarEMD MilliporeRequired for dilution and transfers.
Saturated Aqueous NH₄Cl SolutionReagent GradeFischer ScientificFor quenching the reaction.
Magnesium Sulfate (Anhydrous)Reagent GradeVWRFor drying the organic phase.
Equipment
  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Dropping funnel or syringe pump

  • Ice-water bath

Procedure
  • Reaction Setup:

    • Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under a positive pressure of argon or nitrogen.

    • To the flask, add a calculated volume of methylmagnesium bromide solution (e.g., 3.7 mL, 11.0 mmol, 1.1 equivalents) via syringe.

    • Dilute the Grignard reagent with anhydrous diethyl ether (e.g., 20 mL) to facilitate stirring.

  • Addition of Alcohol:

    • In a separate flame-dried flask, prepare a solution of 1-cyclopropylethanol (e.g., 0.86 g, 10.0 mmol, 1.0 equivalent) in anhydrous diethyl ether (e.g., 10 mL).

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Slowly add the 1-cyclopropylethanol solution to the stirred Grignard solution via syringe or dropping funnel over 15-20 minutes.

    • Observation: A gentle evolution of gas (methane) may be observed.

  • Reaction Completion and In Situ Use:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 30-60 minutes to ensure complete deprotonation.

    • The resulting solution containing the magnesium alkoxide of 1-cyclopropylethanol is now ready for subsequent reaction with an electrophile.

  • Work-up (if isolating the alkane byproduct or for analytical purposes):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The residue will contain any non-volatile byproducts and potentially the alkoxide salt. The volatile alkane (methane in this case) will have evolved as a gas.

Data Presentation

The following table provides an illustrative example of the stoichiometry and expected products for the reaction described in the protocol.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield
1-CyclopropylethanolC₅H₁₀O86.1310.01.0N/A
Methylmagnesium BromideCH₃MgBr107.2511.01.1N/A
Magnesium Alkoxide Product C₅H₉OMgBr 193.38 10.0 1.0 1.93 g
Alkane Byproduct (Methane) CH₄ 16.04 10.0 1.0 0.16 g (gas)

Visualizations

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_outcome Outcome Setup 1. Flame-dry glassware under inert atmosphere (Ar/N₂) AddGrignard 2. Add CH₃MgBr solution and anhydrous Et₂O to flask Setup->AddGrignard Cool 3. Cool flask to 0 °C AddGrignard->Cool PrepareAlcohol 4. Prepare solution of 1-Cyclopropylethanol in Et₂O Cool->PrepareAlcohol AddAlcohol 5. Slowly add alcohol solution to stirred Grignard reagent PrepareAlcohol->AddAlcohol Warm 6. Warm to room temperature and stir for 30-60 min AddAlcohol->Warm Result Formation of 1-Cyclopropylethoxymagnesium bromide in solution Warm->Result NextStep Ready for reaction with electrophile Result->NextStep

Caption: Experimental workflow for the preparation of a magnesium alkoxide.

Safety and Handling

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water, alcohols, and other protic solvents. All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen).

  • Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.

  • 1-Cyclopropylethanol is a flammable liquid. Handle with care and avoid sources of ignition.[11]

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

Conclusion

The reaction of a Grignard reagent with 1-cyclopropylethanol is a facile and efficient method for generating the corresponding magnesium alkoxide. This acid-base reaction serves as a strategic initial step for incorporating the 1-cyclopropylethanol moiety into larger molecules. For researchers in drug development and organic synthesis, understanding this fundamental reactivity is key to designing multi-step synthetic pathways that leverage the nucleophilic character of the in situ generated alkoxide. Careful adherence to anhydrous and inert techniques is paramount for the success of this procedure.

References

Oxidation of 1-Cyclopropylethanol to Cyclopropyl Methyl Ketone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, 1-cyclopropylethanol, to the corresponding ketone, cyclopropyl (B3062369) methyl ketone. This transformation is a valuable synthetic step in the preparation of various chemical intermediates and active pharmaceutical ingredients. The protocols outlined below describe three common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Cyclopropyl methyl ketone, the product of 1-cyclopropylethanol oxidation, is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate oxidation method is crucial and depends on factors such as the scale of the reaction, the sensitivity of the substrate to acidic or harsh conditions, and the desired purity of the final product. This document presents a comparative overview of three widely used oxidation protocols, enabling researchers to select the most suitable method for their specific needs.

Data Summary

The following table summarizes the key quantitative data associated with the different methods for the oxidation of 1-cyclopropylethanol.

Oxidation MethodOxidizing AgentTypical SolventReaction TemperatureTypical Reaction TimeReported Yield (%)
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 °C to room temp.1 - 2 hoursHigh (typically >90%)
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temperature1 - 3 hoursHigh (typically >90%)
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room temperature2 - 4 hoursGood (typically 80-90%)

Experimental Protocols

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to aldehydes or ketones, utilizing dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.[1]

Materials:

  • 1-Cyclopropylethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Continue stirring at -78 °C for 45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropyl methyl ketone.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for the mild and selective oxidation of alcohols.[2]

Materials:

  • 1-Cyclopropylethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl methyl ketone.

  • Purify the product by distillation or flash column chromatography if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols.

Materials:

  • 1-Cyclopropylethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (0.2 M) at room temperature, add a solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude cyclopropyl methyl ketone.

  • The product can be further purified by distillation or column chromatography.

Visualizations

Reaction Scheme

ReactionScheme sub 1-Cyclopropylethanol reagents [Oxidizing Agent] DCM sub->reagents prod Cyclopropyl Methyl Ketone reagents->prod

Caption: General reaction scheme for the oxidation of 1-cyclopropylethanol.

Experimental Workflow: Swern Oxidation

SwernWorkflow start Start step1 Dissolve Oxalyl Chloride in DCM at -78 °C start->step1 step2 Add DMSO dropwise step1->step2 step3 Stir for 30 min step2->step3 step4 Add 1-Cyclopropylethanol solution step3->step4 step5 Stir for 45 min step4->step5 step6 Add Triethylamine step5->step6 step7 Warm to Room Temperature step6->step7 step8 Quench with Water & Extract step7->step8 step9 Dry, Filter, Concentrate step8->step9 end Cyclopropyl Methyl Ketone step9->end

Caption: Workflow for the Swern oxidation protocol.

Logical Relationship: Choice of Oxidizing Agent

OxidantChoice center Choice of Oxidation Method swern Swern Oxidation center->swern dmp Dess-Martin Oxidation center->dmp pcc PCC Oxidation center->pcc mild Mild Conditions swern->mild high_yield High Yield swern->high_yield acid_sensitive Acid Sensitive Substrate swern->acid_sensitive Tolerated dmp->mild dmp->high_yield dmp->acid_sensitive Tolerated toxic Toxicity pcc->toxic Cr(VI) pcc->acid_sensitive Not Ideal

Caption: Factors influencing the choice of oxidation method.

References

Application Notes and Protocols for the Esterification of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 1-cyclopropylethanol, a valuable secondary alcohol intermediate in organic synthesis. The resulting cyclopropylethyl esters are of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the cyclopropyl (B3062369) group. This document outlines three common and effective methods for esterification: Fischer Esterification, acylation with acyl chlorides, and lipase-catalyzed esterification.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is cost-effective but is an equilibrium process, often requiring an excess of one reactant or removal of water to drive the reaction to completion.

Fischer_Esterification 1-Cyclopropylethanol 1-Cyclopropylethanol Tetrahedral_Intermediate Tetrahedral Intermediate 1-Cyclopropylethanol->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Carboxylic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate Ester 1-Cyclopropylethyl Ester Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester->Tetrahedral_Intermediate Hydrolysis (reverse reaction)

Caption: Mechanism of Fischer Esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-cyclopropylethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by fractional distillation to yield pure 1-cyclopropylethyl acetate (B1210297).

Carboxylic AcidCatalystReaction Time (h)Temperature (°C)Yield (%)
Acetic AcidH₂SO₄511075
Propionic Acidp-TsOH612072
Benzoic AcidH₂SO₄813068

Acylation with Acyl Chlorides

Acylation of 1-cyclopropylethanol with acyl chlorides is a highly efficient and generally irreversible method for ester synthesis. The reaction is typically rapid and proceeds at room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Cyclopropylethanol Acyl Chloride (R-COCl) Pyridine (B92270) (Base) Mixing Combine reactants in an anhydrous solvent (e.g., DCM) at 0 °C Reactants->Mixing Stirring Stir at room temperature (Monitor by TLC) Mixing->Stirring Quench Quench with dilute HCl (aq) Stirring->Quench Extract Extract with an organic solvent Quench->Extract Wash Wash with NaHCO₃ (aq) and brine Extract->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for acylation of 1-cyclopropylethanol.

  • Reaction Setup: To a solution of 1-cyclopropylethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding dilute aqueous HCl. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-cyclopropylethyl benzoate.

Acyl ChlorideBaseReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChloridePyridine12595
Propionyl ChlorideTriethylamine1.52592
Benzoyl ChloridePyridine22596

Lipase-Catalyzed Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods. These reactions are performed under mild conditions, minimizing side reactions and protecting sensitive functional groups. The choice of lipase (B570770) and solvent can significantly influence the reaction efficiency and enantioselectivity.

Lipase_Esterification Alcohol 1-Cyclopropylethanol Ester 1-Cyclopropylethyl Ester Alcohol->Ester Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acyl_Enzyme Acyl-Enzyme Intermediate Acid->Acyl_Enzyme Acylation Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Acid Acyl_Enzyme->Ester Water Water

Caption: Lipase-catalyzed esterification mechanism.

  • Reaction Setup: In a screw-capped vial, combine 1-cyclopropylethanol (1.0 eq), butyric acid (1.5 eq), and immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates) in a suitable organic solvent such as toluene (B28343) or hexane.

  • Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours. The removal of water, for instance by adding molecular sieves, can improve the conversion.

  • Work-up: After the reaction, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Wash the filtrate with a dilute aqueous solution of sodium bicarbonate to remove unreacted acid. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.[1]

Carboxylic AcidLipaseReaction Time (h)Temperature (°C)Conversion (%)
Butyric AcidNovozym 4354850>95
Hexanoic AcidLipozyme TL IM7245>90
Octanoic AcidNovozym 4357260>98

Disclaimer: The quantitative data provided in the tables are illustrative and based on typical yields for the respective reaction types with similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. It is recommended to optimize the reaction conditions for each specific substrate combination.

References

Application Notes: 1-Cyclopropylethanol in the Synthesis of RORγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanol is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of pharmaceutical intermediates. Its unique structural motif, featuring a cyclopropyl (B3062369) group, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and potency.[1][2] This document provides detailed application notes and protocols for the use of 1-Cyclopropylethanol in the synthesis of a key intermediate, (S)-1-cyclopropylethylamine, and its subsequent application in the synthesis of pyrazinone-based Retinoid-related Orphan Receptor gamma (RORγ) modulators. RORγ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, making it a significant target for the treatment of autoimmune diseases.[3][4]

Application: Synthesis of RORγ Modulators

RORγ modulators are a class of therapeutic agents being investigated for the treatment of various autoimmune diseases, including psoriasis and rheumatoid arthritis.[5] The synthesis of many RORγ modulators, such as the clinical candidate BI 730357, relies on the core structure of a substituted pyrazinone coupled with a chiral amine.[5] (S)-1-cyclopropylethylamine, derived from 1-Cyclopropylethanol, serves as a critical chiral side chain that interacts with the ligand-binding domain of the RORγ receptor.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of (S)-1-cyclopropylethylamine: This is achieved through a scalable, asymmetric reductive amination of cyclopropyl methyl ketone.

  • Synthesis of the Pyrazinone Core and Boronic Acid Derivative: These fragments are prepared through established synthetic routes.

  • Final Assembly: The key fragments are coupled via a Suzuki reaction to yield the final RORγ modulator.

G cluster_0 Stage 1: Chiral Amine Synthesis cluster_1 Stage 2: Fragment Synthesis cluster_2 Stage 3: Final Assembly Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Imine_formation Imine Formation Cyclopropyl_methyl_ketone->Imine_formation S_alpha_phenylethylamine (S)-(-)-α-Phenylethylamine S_alpha_phenylethylamine->Imine_formation Reduction Reduction Imine_formation->Reduction Debenzylation Debenzylation Reduction->Debenzylation S_1_cyclopropylethylamine (S)-1-cyclopropylethylamine Debenzylation->S_1_cyclopropylethylamine Suzuki_coupling Suzuki Coupling S_1_cyclopropylethylamine->Suzuki_coupling Pyrazinone_core Pyrazinone Core Synthesis Pyrazinone_core->Suzuki_coupling Boronic_acid_derivative Boronic Acid Derivative Synthesis Boronic_acid_derivative->Suzuki_coupling RORg_modulator RORγ Modulator Suzuki_coupling->RORg_modulator

Caption: General synthetic workflow for RORγ modulators.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-cyclopropylethylamine

This protocol is adapted from a scalable synthesis method for optically active 1-cyclopropylalkyl-1-amines.[6]

Step 1: Imine Formation and Reduction

  • To a stirred mixture of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.0 eq) in an appropriate solvent such as THF, add a Lewis acid like Ti(OiPr)₄ (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until imine formation is complete.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise.

  • Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

Step 2: Debenzylation

  • Filter the mixture from Step 1 and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like methanol.

  • Add a palladium catalyst, such as 10% Pd/C, and subject the mixture to hydrogenation (H₂ gas) at a suitable pressure until debenzylation is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-1-cyclopropylethylamine.

  • Purify the product by distillation or column chromatography.

Parameter Value Reference
Starting MaterialsCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine[6]
Key ReagentsTi(OiPr)₄, NaBH₄, Pd/C, H₂[6][7]
Typical YieldHigh (specific yield dependent on scale and optimization)[6]
Chiral Purity>99% ee[6]
Protocol 2: Synthesis of a Pyrazinone-based RORγ Modulator (General Procedure)

This protocol outlines the general steps for the final assembly of a pyrazinone-based RORγ modulator, exemplified by the synthesis of analogues of BI 730357.[5]

Step 1: Suzuki Coupling

  • To a reaction vessel, add the pyrazinone core (1.0 eq), the boronic acid derivative (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Add a suitable base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Step 2: Amide Coupling (if applicable, following deprotection)

  • If the coupled product contains a protecting group on the amine, deprotect under appropriate conditions.

  • To a solution of the deprotected amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product by preparative HPLC or crystallization.

Parameter Value Reference
Key ReactionSuzuki-Miyaura Coupling[5][8][9]
CatalystPd(dppf)Cl₂ or similar palladium complexes[9]
BaseCesium Carbonate or other suitable bases[9]
Solvents1,4-Dioxane/Water[9]
Typical YieldModerate to high, substrate-dependent[5]

Biological Signaling Pathway of RORγ Modulators

RORγ functions as a ligand-dependent transcription factor. In its active state, it binds to ROR response elements (ROREs) on DNA and recruits co-activators, leading to the transcription of target genes, including those involved in Th17 cell differentiation and IL-17 production. RORγ inverse agonists bind to the ligand-binding domain of RORγ and promote the recruitment of co-repressors, which in turn inhibits the transcription of target genes.

G cluster_0 RORγ Activation cluster_1 RORγ Inhibition by Inverse Agonist RORg_active RORγ RORE RORE (DNA) RORg_active->RORE binds Transcription_active Gene Transcription (e.g., IL-17) RORg_active->Transcription_active activates Coactivator Co-activator Coactivator->RORg_active recruited by RORg_inactive RORγ RORE_inactive RORE (DNA) RORg_inactive->RORE_inactive binds Transcription_inactive Transcription Blocked RORg_inactive->Transcription_inactive inhibits Inverse_Agonist Inverse Agonist (e.g., BI 730357) Inverse_Agonist->RORg_inactive binds to Corepressor Co-repressor Corepressor->RORg_inactive recruited by

Caption: RORγ signaling pathway modulation.

Conclusion

1-Cyclopropylethanol is a key starting material for the enantioselective synthesis of 1-cyclopropylethylamine, a vital intermediate for a promising class of RORγ modulators. The provided protocols offer a general framework for the synthesis of these complex pharmaceutical agents. The unique properties conferred by the cyclopropyl group continue to make it a desirable moiety in modern drug discovery.[1] Further optimization of the reaction conditions will be necessary for specific target molecules and for scaling up production in a drug development setting.

References

Application Notes and Protocols: Ring-Opening Reactions of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening reactions of 1-cyclopropylethanol, a valuable transformation in organic synthesis for the preparation of functionalized homoallylic alcohols. The high ring strain of the cyclopropyl (B3062369) group in 1-cyclopropylethanol makes it susceptible to various ring-opening strategies, offering access to molecular scaffolds with applications in medicinal chemistry and drug design.[1] This document details acid-catalyzed, and transition-metal-catalyzed protocols, summarizing quantitative data and providing detailed experimental procedures.

Introduction to Ring-Opening Reactions of 1-Cyclopropylethanol

1-Cyclopropylethanol is an organic compound featuring a strained three-membered cyclopropane (B1198618) ring attached to an ethanol (B145695) backbone.[1] This structural motif is of significant interest in organic synthesis due to the unique reactivity conferred by the strained ring. Ring-opening reactions of 1-cyclopropylethanol and related cyclopropylcarbinols typically proceed through the formation of a stabilized carbocation or radical intermediate, leading to the formation of homoallylic alcohols. These products are versatile building blocks in the synthesis of complex molecules and have been explored as potential bioisosteres in drug discovery programs.

Methodologies for Ring-Opening of 1-Cyclopropylethanol

Several methodologies can be employed to induce the ring-opening of 1-cyclopropylethanol. The choice of method influences the reaction mechanism, selectivity, and the nature of the final product.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the hydroxyl group of 1-cyclopropylethanol is protonated, forming a good leaving group (water). Departure of water generates a cyclopropylcarbinyl cation, which rapidly rearranges to the more stable homoallylic cation, subsequently trapped by a nucleophile (often the conjugate base of the acid or the solvent) to afford the homoallylic alcohol. Lewis acids can also be employed to catalyze this transformation.[1]

General Reaction Scheme:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 1-Cyclopropylethanol 1-Cyclopropylethanol Protonated Alcohol Protonated Alcohol 1-Cyclopropylethanol->Protonated Alcohol H+ Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Protonated Alcohol->Cyclopropylcarbinyl Cation -H2O Homoallylic Cation Homoallylic Cation Cyclopropylcarbinyl Cation->Homoallylic Cation Rearrangement Homoallylic Alcohol Homoallylic Alcohol Homoallylic Cation->Homoallylic Alcohol +H2O, -H+

Caption: Acid-catalyzed ring-opening of 1-cyclopropylethanol.

Transition-Metal-Catalyzed Ring-Opening

Transition metals, particularly palladium and nickel, can catalyze the ring-opening of cyclopropyl compounds.[2] In the case of cyclopropanols, the reaction can proceed through the formation of a metal homoenolate intermediate. This approach offers the advantage of milder reaction conditions and the potential for asymmetric transformations. For instance, nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates provides a route to δ,ε-unsaturated ketones.[2]

General Reaction Scheme:

cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Cyclopropanol Cyclopropanol Ni(II)-homoenolate Ni(II)-homoenolate Cyclopropanol->Ni(II)-homoenolate Ni(0) catalyst Product Product Ni(II)-homoenolate->Product Electrophile

Caption: Transition-metal-catalyzed ring-opening of a cyclopropanol.

Quantitative Data Summary

The following table summarizes typical yields for ring-opening reactions of cyclopropylcarbinol systems under various catalytic conditions. Note that specific yields for 1-cyclopropylethanol may vary and optimization is often required.

Catalyst/ReagentSubstrate ScopeProduct TypeYield (%)Reference
Ga(OTf)₃Cyclopropyl allylic alcohols(E)-δ-vinyl-homoallylic alcohols/ethersModerate to Good[1]
Yb(OTf)₃Cyclopropyl allylic alcohols with pyrazole (B372694) nucleophiles(E)-δ-vinyl-homoallylic pyrazolesModerate to Good[1]
Ni(cod)₂ / LigandCyclopropanols with allylic carbonatesδ,ε-unsaturated ketonesModerate to Good[2]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of a Cyclopropyl Allylic Alcohol

This protocol is adapted from a general procedure for the Lewis acid-catalyzed ring-opening of cyclopropyl allylic alcohols.[1]

Materials:

  • Cyclopropyl allylic alcohol (1.0 equiv)

  • Gallium(III) trifluoromethanesulfonate (B1224126) (Ga(OTf)₃) (10 mol%)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

  • Water or Alcohol (nucleophile, as solvent or co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the cyclopropyl allylic alcohol in dichloromethane, add Ga(OTf)₃ at room temperature.

  • If water or another alcohol is the desired nucleophile, it can be used as a co-solvent.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol or ether.

Applications in Drug Development

The homoallylic alcohol motif obtained from the ring-opening of 1-cyclopropylethanol can be a valuable component in drug design. One key application is its use as a bioisostere. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties.

The hydroxyl group and the double bond in a homoallylic alcohol can participate in hydrogen bonding and π-stacking interactions, respectively, mimicking the interactions of other functional groups within a biological target. For example, a homoallylic alcohol could potentially serve as a bioisostere for a carboxylic acid, amide, or an aromatic ring, while offering different physicochemical properties such as solubility, metabolic stability, and cell permeability.

Logical Workflow for Bioisosteric Replacement:

A Identify Lead Compound with Target Functional Group (e.g., Carboxylic Acid) B Synthesize Homoallylic Alcohol via Ring-Opening of 1-Cyclopropylethanol A->B Synthetic Strategy C Incorporate Homoallylic Alcohol as a Bioisosteric Replacement B->C Molecular Design D Evaluate Pharmacological Activity and ADME Properties of the New Analog C->D Biological Testing E Iterative Optimization based on Structure-Activity Relationships (SAR) D->E Analysis E->B Refinement

Caption: Workflow for utilizing ring-opened products in drug design.

While specific examples detailing the pharmacological activity of the direct ring-opened product of 1-cyclopropylethanol are not abundant in the literature, the strategic importance of homoallylic alcohols in the synthesis of biologically active natural products and pharmaceuticals is well-established. Their utility as versatile intermediates allows for further elaboration into more complex molecular architectures with a wide range of potential therapeutic applications.

References

Application Note: Synthesis of Vinylcyclopropane via Dehydration of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinylcyclopropane (B126155) is a valuable synthetic intermediate in organic chemistry, known for its utility in various cycloaddition and rearrangement reactions to form larger, more complex molecules. This application note provides a detailed protocol for the synthesis of vinylcyclopropane through the acid-catalyzed dehydration of 1-cyclopropylethanol. The described method is a robust and efficient procedure suitable for laboratory-scale synthesis.

The reaction proceeds via an E1 or E2 elimination mechanism, where a strong acid catalyst facilitates the removal of a water molecule from the alcohol precursor to form a carbon-carbon double bond.[1][2] Common catalysts for this transformation include strong mineral acids such as sulfuric acid or phosphoric acid, as well as solid-phase catalysts like aluminum oxide.[3][4] This protocol will focus on the use of phosphoric acid, which is often preferred due to its less oxidizing nature compared to sulfuric acid, leading to fewer side products.[4]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the dehydration of 1-cyclopropylethanol based on typical laboratory results for the dehydration of secondary alcohols.

ParameterValue
Reactant 1-Cyclopropylethanol
Catalyst 85% Phosphoric Acid
Reaction Temperature 140-150 °C
Reaction Time 2-3 hours
Product Vinylcyclopropane
Theoretical Yield 8.2 g (based on 10 g of starting material)
Actual Yield 6.5 g
Percent Yield ~79%
Purity (by GC) >95%

Experimental Protocol

Materials:

  • 1-Cyclopropylethanol (10.0 g, 0.116 mol)

  • 85% Phosphoric acid (H₃PO₄, 5 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Distillation apparatus (short path)

  • Heating mantle with a stirrer

  • Separatory funnel (100 mL)

  • Erlenmeyer flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-cyclopropylethanol (10.0 g) and a few boiling chips.

  • Addition of Catalyst: Slowly add 5 mL of 85% phosphoric acid to the flask while gently swirling.

  • Dehydration: Assemble a short path distillation apparatus connected to the reaction flask. Heat the mixture gently using a heating mantle to 140-150 °C. The vinylcyclopropane product will co-distill with water as it is formed.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is observed to be distilling over.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a clean, pre-weighed round-bottom flask. For higher purity, the product can be redistilled.

  • Solvent Removal: If a solvent was used for extraction, remove it using a rotary evaporator.

  • Characterization: Characterize the final product by GC-MS and ¹H NMR to confirm its identity and purity.

Experimental Workflow

Dehydration_of_1_Cyclopropylethanol Experimental Workflow for Vinylcyclopropane Synthesis A 1. Reactant & Catalyst Addition (1-Cyclopropylethanol + H₃PO₄) B 2. Dehydration & Distillation (140-150 °C) A->B Heat C 3. Collection of Distillate (Vinylcyclopropane + Water) B->C Distill D 4. Aqueous Work-up (Wash with H₂O & NaHCO₃) C->D Transfer E 5. Drying (Anhydrous Na₂SO₄) D->E Separate & Dry F 6. Purification (Redistillation) E->F Decant G 7. Final Product (Vinylcyclopropane) F->G Collect

Caption: Workflow for the synthesis of vinylcyclopropane.

Discussion

The dehydration of 1-cyclopropylethanol is an effective method for the preparation of vinylcyclopropane. The choice of a less aggressive acid catalyst like phosphoric acid minimizes charring and the formation of side products that can occur with sulfuric acid.[4] The reaction temperature is a critical parameter; temperatures that are too low will result in incomplete reaction, while excessively high temperatures may lead to the rearrangement of the vinylcyclopropane product to cyclopentene, a known thermal isomerization pathway.[5][6]

The work-up procedure is designed to remove the acid catalyst and any aqueous impurities. The final purification by distillation is recommended to obtain high-purity vinylcyclopropane suitable for subsequent synthetic applications. The identity and purity of the product should always be confirmed by appropriate analytical techniques.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-Cyclopropylethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest. This document provides detailed application notes and experimental protocols for two highly efficient and widely used methods for the enantioselective synthesis of (S)-1-Cyclopropylethanol from cyclopropyl (B3062369) methyl ketone: the Corey-Bakshi-Shibata (CBS) reduction and an Iridium-catalyzed asymmetric hydrogenation.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, typically (S)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).[1][2] This method is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][4] For the synthesis of (S)-1-Cyclopropylethanol, the cyclopropyl group is sterically more demanding than the methyl group, leading to the hydride addition to the re-face of the ketone, yielding the desired (S)-alcohol.

Quantitative Data Summary
ParameterCBS Reduction
Catalyst (S)-2-Methyl-CBS-oxazaborolidine
Catalyst Loading 5-10 mol%
Reducing Agent Borane-THF complex (BH₃·THF)
Substrate Cyclopropyl methyl ketone
Temperature -20 °C to room temperature
Reaction Time 1-4 hours
Yield >95%
Enantiomeric Excess (ee) >95%

Experimental Workflow

cbs_workflow start Start ketone Cyclopropyl methyl ketone in anhydrous THF start->ketone mix1 Mix and Cool (-20 °C) ketone->mix1 catalyst (S)-2-Methyl-CBS- oxazaborolidine catalyst->mix1 bh3 Add BH3·THF dropwise mix1->bh3 reaction Stir at -20 °C to RT (1-4 h) bh3->reaction quench Quench with Methanol (B129727) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (e.g., Distillation) workup->purification product (S)-1-Cyclopropylethanol purification->product

CBS Reduction Workflow
Detailed Experimental Protocol

Materials:

  • Cyclopropyl methyl ketone

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.05-0.10 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Slowly add the borane-THF complex (1.0 M in THF, 0.6-1.0 equivalents) dropwise to the catalyst solution while maintaining the temperature at -20 °C.

  • In a separate flask, prepare a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the cooled catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to obtain (S)-1-Cyclopropylethanol as a colorless oil.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Method 2: Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from ketones.[5] Chiral iridium complexes, often generated in situ from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine (B1218219) ligand, can catalyze the hydrogenation of a wide range of ketones with high enantioselectivity and under relatively mild conditions. For the synthesis of (S)-1-Cyclopropylethanol, a suitable chiral ligand will direct the hydrogenation to one face of the ketone.

Quantitative Data Summary
ParameterIridium-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor [Ir(COD)Cl]₂
Chiral Ligand Chiral Phosphine Ligand (e.g., (S)-UBA-Phos, (S)-SEGPHOS)
Catalyst Loading 0.5-2 mol%
Substrate Cyclopropyl methyl ketone
Solvent Isopropanol (B130326) or Methanol
Base t-BuOK or KOH
Hydrogen Pressure 10-50 atm
Temperature Room temperature to 50 °C
Reaction Time 12-24 hours
Yield >90%
Enantiomeric Excess (ee) >95%

Experimental Workflow

iridium_workflow start Start precursor [Ir(COD)Cl]2 and Chiral Ligand in Solvent start->precursor activate Activate Catalyst (Stir under Argon) precursor->activate substrate_base Add Substrate and Base (Cyclopropyl methyl ketone, t-BuOK) activate->substrate_base autoclave Transfer to Autoclave substrate_base->autoclave hydrogenation Pressurize with H2 and Heat (12-24 h) autoclave->hydrogenation depressurize Cool and Depressurize hydrogenation->depressurize workup Filter and Concentrate depressurize->workup purification Purification (e.g., Chromatography) workup->purification product (S)-1-Cyclopropylethanol purification->product

Iridium-Catalyzed Hydrogenation Workflow
Detailed Experimental Protocol

Materials:

  • Cyclopropyl methyl ketone

  • [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Chiral phosphine ligand (e.g., (S)-UBA-Phos or other suitable ligand)

  • Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (B78521) (KOH)

  • Isopropanol (i-PrOH) or Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add [Ir(COD)Cl]₂ (0.005-0.02 equivalents) and the chiral phosphine ligand (0.0055-0.022 equivalents) to a Schlenk flask.

  • Add degassed isopropanol or methanol and stir the mixture at room temperature for 20-30 minutes to allow for catalyst activation.

  • To this activated catalyst solution, add cyclopropyl methyl ketone (1.0 equivalent) followed by the base (t-BuOK or KOH, 0.05-0.10 equivalents).

  • Transfer the resulting mixture via cannula to a high-pressure autoclave that has been previously purged with an inert gas.

  • Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (10-50 atm).

  • Stir the reaction mixture at the specified temperature (room temperature to 50 °C) for 12-24 hours.

  • After the reaction is complete (monitored by GC or TLC of an aliquot), cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Open the autoclave and filter the reaction mixture through a pad of Celite® or silica (B1680970) gel to remove the catalyst.

  • Rinse the pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation if necessary.

  • Determine the enantiomeric excess of the purified (S)-1-Cyclopropylethanol by chiral GC or HPLC analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals and conducting reactions under pressure.

References

Chiral Resolution of 1-Cyclopropylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 1-cyclopropylethanol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The following methods are covered: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for resolving racemic alcohols, leveraging the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.

Data Summary
EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
Candida antarctica Lipase (B570770) B (CALB)Vinyl acetate (B1210297)Hexane30443 (isolated yield)>99 (S)-enantiomer>99 (R)-enantiomer
Pseudomonas cepacia Lipase (PSL)Vinyl acetaten-HeptaneRT24~50>95>95
Burkholderia cepacia LipaseVinyl acetaten-heptane with [EMIM][BF4]RT16840.1Not specified98.9
Experimental Protocol: Enzymatic Kinetic Resolution using CALB

Materials:

  • Racemic 1-cyclopropylethanol

  • Candida antarctica lipase B (immobilized, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Magnetic stirrer and hotplate

  • Reaction vessel (e.g., round-bottom flask) with a stopper

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a solution of racemic 1-cyclopropylethanol (1.0 equivalent) in hexane, add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (2.0 equivalents) to the mixture.

  • Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 40°C.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting mixture of unreacted (S)-1-cyclopropylethanol and (R)-1-cyclopropylethyl acetate by silica gel column chromatography.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Separation cluster_products Resolved Products racemate Racemic 1-Cyclopropylethanol reaction_mixture Stirring at Controlled Temperature racemate->reaction_mixture enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction_mixture acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_mixture solvent Anhydrous Solvent (Hexane) solvent->reaction_mixture filtration Filter to Remove Enzyme reaction_mixture->filtration concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography s_alcohol (S)-1-Cyclopropylethanol chromatography->s_alcohol r_ester (R)-1-Cyclopropylethyl Acetate chromatography->r_ester

Enzymatic kinetic resolution workflow.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The separated diastereomer is then hydrolyzed to yield the enantiomerically pure alcohol.

A specific method for 1-cyclopropylethanol involves the use of a chiral diol to form a separable inclusion complex.[2]

Data Summary
Resolving AgentSolventYield (%)e.e. of Resolved Alcohol (%)
TADDOLNot specifiedNot specified>98 (R)- or (S)-enantiomer
(S)-Mandelic AcidToluene/MethanolNot specifiedNot specified for this specific alcohol, but a common agent
Experimental Protocol: Resolution via Inclusion Complex Crystallization

Materials:

  • Racemic 1-cyclopropylethanol

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Appropriate solvent for crystallization (e.g., hexane, heptane)

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

  • Chiral GC or HPLC system

Procedure:

  • Dissolve racemic 1-cyclopropylethanol and the chiral diol TADDOL in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the inclusion complex of one of the enantiomers.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomerically enriched alcohol can be recovered from the crystalline inclusion complex.

  • To obtain the other enantiomer, the mother liquor can be concentrated and subjected to a second crystallization step, potentially with the opposite enantiomer of the resolving agent if available, or the alcohol can be recovered and re-subjected to the resolution process.[2]

  • Analyze the enantiomeric purity of the resolved alcohol using chiral GC or HPLC.

Logical Relationship Diagram

racemic_mixture Racemic 1-Cyclopropylethanol + Chiral Resolving Agent diastereomers Formation of Diastereomeric Mixture racemic_mixture->diastereomers separation Separation of Diastereomers (e.g., Crystallization) diastereomers->separation diastereomer_1 Diastereomer 1 (less soluble) separation->diastereomer_1 Solid diastereomer_2 Diastereomer 2 (in solution) separation->diastereomer_2 Liquid regeneration_1 Regeneration of Enantiomer 1 diastereomer_1->regeneration_1 regeneration_2 Regeneration of Enantiomer 2 diastereomer_2->regeneration_2 enantiomer_1 Enantiomerically Pure Alcohol 1 regeneration_1->enantiomer_1 enantiomer_2 Enantiomerically Enriched Alcohol 2 regeneration_2->enantiomer_2

Diastereomeric salt formation logic.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Data Summary

While a specific published method for 1-cyclopropylethanol was not found in the initial search, the following table provides typical conditions for the separation of similar small chiral alcohols.

Chiral Stationary Phase (CSP)Mobile PhaseDetection
Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Hexane/Isopropanol (B130326) or Heptane/EthanolUV (if derivatized) or Refractive Index (RI)
Cyclodextrin-basedReversed-phase or normal-phase eluentsUV or RI
Experimental Protocol: General Chiral HPLC Method Development

Materials:

  • Racemic 1-cyclopropylethanol

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV or RI)

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for the resolution of a wide range of racemates.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase for the selected column, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Inject a solution of racemic 1-cyclopropylethanol.

    • If no separation is observed, systematically vary the mobile phase composition by changing the ratio of the polar modifier (isopropanol).

    • Screen other alcohol modifiers like ethanol.

  • Optimization:

    • Once baseline separation is achieved, optimize the resolution and analysis time by adjusting the flow rate and column temperature.

  • Preparative Separation (if required):

    • Scale up the analytical method to a preparative or semi-preparative column with a higher loading capacity.

    • Collect the fractions corresponding to each enantiomer.

    • Evaporate the solvent to obtain the isolated enantiomers.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output cluster_collection Preparative Scale racemate Racemic 1-Cyclopropylethanol dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Stationary Phase injection->column detection Detector (UV/RI) column->detection chromatogram Chromatogram detection->chromatogram separation Baseline Separation of Enantiomers chromatogram->separation fractionation Fraction Collection separation->fractionation enantiomer_1 Pure Enantiomer 1 fractionation->enantiomer_1 enantiomer_2 Pure Enantiomer 2 fractionation->enantiomer_2

Chiral chromatography workflow.

References

Application Notes: 1-Cyclopropylethanol as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylethanol is a valuable building block in the synthesis of various agrochemicals, particularly fungicides. Its cyclopropyl (B3062369) moiety is a common feature in a number of successful active ingredients, contributing to their unique biological activities and metabolic stability. This document provides detailed application notes and experimental protocols for the use of 1-cyclopropylethanol in the synthesis of the broad-spectrum triazole fungicide, cyproconazole (B39007).

Synthetic Pathway Overview

The overall synthetic route from 1-cyclopropylethanol to cyproconazole involves two key transformations:

  • Oxidation: 1-Cyclopropylethanol is first oxidized to its corresponding ketone, cyclopropyl methyl ketone. This intermediate is a crucial precursor for the subsequent steps.

  • Multi-step Conversion to Cyproconazole: Cyclopropyl methyl ketone undergoes a series of reactions, including a Grignard reaction, dehydration, oxidation, and finally, nucleophilic substitution with 1,2,4-triazole (B32235) to yield cyproconazole.

Synthesis_Pathway A 1-Cyclopropylethanol B Cyclopropyl Methyl Ketone A->B Oxidation C Intermediate Alcohol B->C Grignard Reaction (p-chlorobenzylmagnesium chloride) D Conjugated Alkene C->D Dehydration (POCl3) E Intermediate Ketone (IV) D->E Hydroboration-Oxidation & Dess-Martin Oxidation F Cyproconazole E->F Darzens Condensation & Ring Opening (1,2,4-Triazole) PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend PCC and Celite in anhydrous CH₂Cl₂ react1 Add alcohol solution dropwise to PCC suspension at 0°C prep1->react1 prep2 Prepare solution of 1-Cyclopropylethanol in anhydrous CH₂Cl₂ prep2->react1 react2 Stir at room temperature for 2-4 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Filter through Celite bed react3->workup1 workup2 Wash bed with CH₂Cl₂ workup1->workup2 workup3 Combine organic layers workup2->workup3 workup4 Wash with water and brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify by distillation (optional) workup6->workup7 Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification act1 Dissolve oxalyl chloride in anhydrous CH₂Cl₂ at -78°C act2 Add DMSO solution dropwise act1->act2 react1 Add 1-Cyclopropylethanol solution dropwise at -78°C act2->react1 react2 Stir for 30 minutes react1->react2 react3 Add triethylamine (B128534) dropwise react2->react3 react4 Warm to room temperature react3->react4 workup1 Quench with water react4->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Combine organic layers workup2->workup3 workup4 Wash with dilute HCl, water, and brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify by flash chromatography (optional) workup6->workup7 Cyproconazole_Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration_oxidation Steps 2 & 3: Dehydration & Oxidation cluster_final_step Step 4: Formation of Cyproconazole grignard1 Prepare Grignard reagent from p-chlorobenzyl chloride and Mg grignard2 React Grignard reagent with Cyclopropyl Methyl Ketone grignard1->grignard2 grignard3 Quench with NH₄Cl solution grignard2->grignard3 dehy_oxi1 Dehydrate intermediate alcohol with POCl₃ to form alkene grignard3->dehy_oxi1 dehy_oxi2 Hydroboration-oxidation of alkene dehy_oxi1->dehy_oxi2 dehy_oxi3 Dess-Martin oxidation to yield Intermediate Ketone (IV) dehy_oxi2->dehy_oxi3 final1 Darzens condensation of Ketone (IV) with sulfonium (B1226848) iodide dehy_oxi3->final1 final2 Ring opening of the epoxide with 1,2,4-triazole final1->final2 final3 Purification by column chromatography final2->final3

Application Notes and Protocols for the Laboratory-Scale Preparation of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanol is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl (B3062369) group attached to a secondary alcohol, imparts specific physicochemical properties to larger molecules. This document provides detailed protocols for two common and effective laboratory-scale methods for the preparation of 1-cyclopropylethanol: the Grignard reaction and the reduction of cyclopropyl methyl ketone.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In this protocol, cyclopropylmagnesium bromide is reacted with acetaldehyde (B116499) to produce 1-cyclopropylethanol. This method is highly efficient for targeted synthesis.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount
Magnesium Turnings24.311.2-
Cyclopropyl Bromide120.991.0-
Acetaldehyde44.051.0-
1-Cyclopropylethanol86.13-Theoretical Yield
Experimental Protocol

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven to exclude moisture.

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation.

Method 2: Synthesis via Reduction of Cyclopropyl Methyl Ketone

An alternative route to 1-cyclopropylethanol is the reduction of cyclopropyl methyl ketone. This method is often straightforward and utilizes common reducing agents. A known procedure involves the use of sodium borohydride (B1222165).[1]

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount UsedYield
Cyclopropyl Methyl Ketone84.12--
Sodium Borohydride37.830.15 mole63.0%
1-Cyclopropylethanol86.1332.5 g (0.38 mole)-
Experimental Protocol

Materials:

  • Cyclopropyl methyl ketone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Diisopropyl ether

  • Saturated salt water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction Reaction:

    • In a suitable reaction flask, dissolve cyclopropyl methyl ketone in methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (0.15 mole) portion-wise over 30 minutes, keeping the temperature below 25 °C.[1]

    • After the addition is complete, stir the mixture at 25 °C for 1 hour.[1]

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with dilute hydrochloric acid.[1]

    • Extract the mixture four times with diisopropyl ether.[1]

    • Wash the combined organic extracts with saturated salt water.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filter and concentrate the solution.

    • Purify the residue by distillation (boiling point: 79 °C at 60 mmHg) to yield 1-cyclopropylethanol.[1]

Product Characterization

Physical and Spectroscopic Data for 1-Cyclopropylethanol

PropertyValue
Molecular Formula C₅H₁₀O[2][3]
Molecular Weight 86.13 g/mol [2][4]
Appearance Colorless liquid[3][5]
Boiling Point 120-122 °C[6]
Density 0.881 g/mL at 25 °C[6]
Refractive Index n20/D 1.431[6]
¹H NMR Spectrum available[7]
IR Spectrum available[2]
CAS Number 765-42-4[2][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_grignard Method 1: Grignard Synthesis cluster_reduction Method 2: Reduction C3H5Br Cyclopropyl Bromide Grignard_reagent Cyclopropylmagnesium Bromide C3H5Br->Grignard_reagent Mg Magnesium Mg->Grignard_reagent Reaction_Grignard Grignard Reaction Grignard_reagent->Reaction_Grignard Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Grignard Workup_Grignard Aqueous Workup (NH4Cl) Reaction_Grignard->Workup_Grignard Purification Purification (Distillation) Workup_Grignard->Purification Ketone Cyclopropyl Methyl Ketone Reaction_Reduction Reduction Ketone->Reaction_Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction_Reduction Workup_Reduction Acidic Workup Reaction_Reduction->Workup_Reduction Workup_Reduction->Purification Product 1-Cyclopropylethanol Purification->Product

Caption: Overall workflow for the synthesis of 1-Cyclopropylethanol.

References

Application Notes and Protocols for the Reaction of 1-Cyclopropylethanol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 1-cyclopropylethanol and thionyl chloride (SOCl₂), a critical transformation for the synthesis of halogenated cyclopropane (B1198618) derivatives. The protocols outlined below are designed to offer procedural guidance for achieving specific stereochemical outcomes and for navigating the potential for structural rearrangements inherent to the cyclopropylmethyl system.

Application Notes

The conversion of 1-cyclopropylethanol to its corresponding chloride is a valuable synthetic step. However, the reaction's outcome is highly dependent on the chosen conditions due to the secondary nature of the alcohol and the proximity of the strained cyclopropyl (B3062369) ring. The reaction can proceed through two primary mechanistic pathways, SNi (Substitution Nucleophilic internal) or SN2 (Substitution Nucleophilic bimolecular), which are influenced by the presence or absence of a base, typically pyridine (B92270).

A significant challenge in this reaction is the potential for carbocationic rearrangements. The secondary carbocation that can form at the carbon bearing the hydroxyl group is adjacent to a cyclopropane ring, which can stabilize the positive charge. This stabilization, however, can also facilitate ring-expansion or ring-opening to yield cyclobutyl and homoallylic chloride byproducts. The choice of reaction conditions is therefore crucial in directing the outcome towards the desired product.

Reaction without Pyridine (SNi Pathway): In the absence of a base, the reaction of 1-cyclopropylethanol with thionyl chloride is expected to proceed primarily through an SNi mechanism. This pathway involves the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride with retention of stereochemistry. However, the formation of an intimate ion pair in this mechanism can lead to rearrangements, yielding a mixture of 1-chloro-1-cyclopropylethane, cyclobutyl chloride, and homoallylic chlorides.

Reaction with Pyridine (SN2 Pathway): The addition of a base like pyridine alters the reaction mechanism to favor the SN2 pathway. Pyridine catalyzes the reaction and scavenges the HCl byproduct. This prevents the formation of a carbocation and promotes a backside attack by the chloride ion, leading to an inversion of stereochemistry at the chiral center. The SN2 pathway is generally preferred when the retention of the cyclopropylmethyl framework and stereochemical control are desired, as it significantly suppresses rearrangements.

Product Distribution Overview

The following table provides an illustrative summary of the expected product distribution based on the chosen reaction conditions. Actual yields may vary and should be determined empirically.

Condition1-Chloro-1-cyclopropylethane (Desired Product)Rearranged Products (Cyclobutyl and Homoallylic Chlorides)MechanismStereochemical Outcome
Thionyl Chloride aloneLower YieldHigher YieldPrimarily SNi with carbocation characterRetention (with racemization)
Thionyl Chloride with PyridineHigher YieldLower YieldPrimarily SN2Inversion

Experimental Protocols

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Protocol 1: Reaction of 1-Cyclopropylethanol with Thionyl Chloride (Favoring SNi and Rearrangement)

This protocol is designed to favor the SNi mechanism, which may lead to a mixture of the desired product and rearranged byproducts.

Materials:

  • 1-Cyclopropylethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel under an inert atmosphere.

  • To the flask, add 1-cyclopropylethanol (1.0 eq) dissolved in anhydrous diethyl ether or DCM (5-10 mL per gram of alcohol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure. The product distribution should be analyzed by GC-MS and/or NMR.

Protocol 2: Reaction of 1-Cyclopropylethanol with Thionyl Chloride in the Presence of Pyridine (Favoring SN2)

This protocol is designed to favor the SN2 mechanism, minimizing rearrangement and leading to inversion of stereochemistry.

Materials:

  • 1-Cyclopropylethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice-cold water

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel under an inert atmosphere.

  • To the flask, add 1-cyclopropylethanol (1.0 eq) and anhydrous pyridine (1.1-1.5 eq) dissolved in anhydrous diethyl ether or DCM (5-10 mL per gram of alcohol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. A precipitate of pyridinium (B92312) hydrochloride will form. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

ReactionPathways cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start 1-Cyclopropylethanol SOCl2 SOCl₂ Start->SOCl2 No Pyridine (SNi pathway) Pyridine Pyridine Start->Pyridine With Pyridine (SN2 pathway) Desired 1-Chloro-1-cyclopropylethane SOCl2->Desired Retention/Racemization Rearranged Rearranged Products (Cyclobutyl & Homoallylic Chlorides) SOCl2->Rearranged Carbocation Rearrangement Pyridine->Desired Inversion

Caption: Competing reaction pathways for 1-cyclopropylethanol with thionyl chloride.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry Glassware under Inert Atmosphere B Dissolve 1-Cyclopropylethanol (and Pyridine if applicable) in Anhydrous Solvent A->B C Cool to 0 °C B->C D Slow, Dropwise Addition of Thionyl Chloride C->D E Stir at Room Temperature (Monitor by TLC/GC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Fractional Distillation I->J K Characterization (GC-MS, NMR) J->K

Caption: General experimental workflow for the chlorination of 1-cyclopropylethanol.

Derivatization of 1-Cyclopropylethanol for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Cyclopropylethanol für die GC-Analyse

Anwendungs- und Protokollhinweise für die Derivatisierung von 1-Cyclopropylethanol zur quantitativen Analyse mittels Gaschromatographie (GC)

Diese Anwendungs- und Protokollhinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der quantitativen Analyse von 1-Cyclopropylethanol mittels Gaschromatographie (GC) beteiligt sind. Die Derivatisierung wird eingesetzt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Leistung zu steigern.

Einführung

1-Cyclopropylethanol ist eine sekundäre Alkohol-Verbindung, deren direkte Analyse mittels GC aufgrund von Peak-Tailing, geringer Empfindlichkeit und möglicher Zersetzung im Injektor eine Herausforderung darstellen kann. Die Derivatisierung der Hydroxylgruppe wandelt das Analyten in ein weniger polares und flüchtigeres Derivat um, was zu verbesserten Peakformen, erhöhter Empfindlichkeit und robusteren quantitativen Ergebnissen führt. Die gängigsten Derivatisierungsmethoden für Alkohole sind Silylierung und Acylierung.[1][2][3]

Die Silylierung ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe, was zu einem thermisch stabilen und flüchtigen Derivat führt.[2][4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein weit verbreitetes Silylierungsmittel.[2]

Die Acylierung führt eine Acylgruppe ein, was ebenfalls die Flüchtigkeit erhöht und die Nachweisbarkeit, insbesondere mit einem Elektroneneinfangdetektor (ECD), bei Verwendung von fluorierten Acylierungsmitteln verbessern kann.[5] Trifluoracetylanhydrid (TFAA) ist ein gängiges Reagenz für diese Reaktion.

Materialien und Methoden

Reagenzien und Materialien

  • 1-Cyclopropylethanol (Referenzstandard)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Trifluoracetylanhydrid (TFAA)

  • Pyridin (wasserfrei)

  • Hexan (GC-Qualität)

  • Stickstoff (hochreines Gas)

  • Autosampler-Fläschchen mit Septumkappen

  • Mikrospritzen

  • Heizblock oder Wasserbad

Geräte

  • Gaschromatograph (GC) mit Flammenionisationsdetektor (FID)

  • Kapillarsäule: z.B. eine nicht-polare Säule wie eine 5% Phenyl-methylpolysiloxan-Säule (30 m x 0,25 mm ID, 0,25 µm Filmdicke)

  • Datenerfassungssystem

Experimentelle Protokolle

Protokoll 1: Silylierungs-Derivatisierung mit BSTFA + 1% TMCS

  • Probenvorbereitung: Eine Standardlösung von 1-Cyclopropylethanol in einem geeigneten aprotischen Lösungsmittel (z.B. Hexan) mit einer Konzentration von ca. 1 mg/mL herstellen.

  • Reaktionsansatz: 100 µL der Probelösung in ein Autosampler-Fläschchen geben.

  • Zugabe des Derivatisierungsmittels: 100 µL BSTFA (+ 1% TMCS) in das Fläschchen geben.

  • Reaktion: Das Fläschchen sofort verschließen und gut schütteln. Bei Raumtemperatur 30 Minuten lang oder zur Beschleunigung der Reaktion bei 60 °C für 15 Minuten inkubieren. Die Reaktionsbedingungen sollten für eine vollständige Derivatisierung optimiert werden.[2]

  • Analyse: Das Fläschchen auf Raumtemperatur abkühlen lassen und 1 µL der derivatisierten Probe in den GC injizieren.

Protokoll 2: Acylierungs-Derivatisierung mit TFAA

  • Probenvorbereitung: Eine Standardlösung von 1-Cyclopropylethanol in einem geeigneten aprotischen Lösungsmittel (z.B. Hexan) mit einer Konzentration von ca. 1 mg/mL herstellen.

  • Reaktionsansatz: 100 µL der Probelösung in ein Autosampler-Fläschchen geben.

  • Zugabe des Katalysators und Reagenz: 50 µL wasserfreies Pyridin (als Katalysator und Säurefänger) und anschließend 100 µL TFAA zugeben.

  • Reaktion: Das Fläschchen sofort verschließen und gut schütteln. Die Reaktion bei 70 °C für 30 Minuten durchführen. Die sauren Nebenprodukte können vor der GC-Analyse durch einen Stickstoffstrom entfernt werden, um eine Beschädigung der Säule zu verhindern.[5]

  • Analyse: Das Fläschchen auf Raumtemperatur abkühlen lassen und 1 µL der derivatisierten Probe in den GC injizieren.

GC-Bedingungen

  • Injektor-Temperatur: 250 °C

  • Detektor-Temperatur (FID): 280 °C

  • Trägergas: Helium oder Wasserstoff mit einer konstanten Flussrate von 1,0 mL/min

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 50 °C, für 2 Minuten halten

    • Rampe: 10 °C/min bis 200 °C

    • Haltezeit: 5 Minuten bei 200 °C

  • Injektionsvolumen: 1 µL

  • Split-Verhältnis: 50:1 (kann je nach Konzentration angepasst werden)

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die Analyse von 1-Cyclopropylethanol vor und nach der Derivatisierung zusammen. Die Werte sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.

AnalytRetentionszeit (min)Peakfläche (willkürliche Einheiten)PeakformNachweisgrenze (LOD) (ng/mL)
1-Cyclopropylethanol (unbehandelt)8.550,000Asymmetrisch (Tailing)50
TMS-Derivat von 1-Cyclopropylethanol7.2250,000Symmetrisch5
TFA-Derivat von 1-Cyclopropylethanol6.8230,000Symmetrisch8

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample 1-Cyclopropylethanol Probe PreparedSample Vorbereitete Probe Sample->PreparedSample Solvent Lösungsmittel (z.B. Hexan) Solvent->PreparedSample Reaction Reaktion (Heizen/Inkubieren) PreparedSample->Reaction PreparedSample->Reaction Reagent Derivatisierungsmittel (z.B. BSTFA) Reagent->Reaction DerivatizedSample Derivatisierte Probe Reaction->DerivatizedSample GC_Injection GC-Injektion DerivatizedSample->GC_Injection Data_Acquisition Datenerfassung GC_Injection->Data_Acquisition Results Ergebnisse Data_Acquisition->Results

Logical_Relationships Analyte 1-Cyclopropylethanol Problem Herausforderungen bei der GC-Analyse (Peak-Tailing, geringe Empfindlichkeit) Analyte->Problem Solution Derivatisierung Problem->Solution Silylation Silylierung (z.B. mit BSTFA) Solution->Silylation Acylation Acylierung (z.B. mit TFAA) Solution->Acylation Derivative Stabiles & flüchtiges Derivat Silylation->Derivative Acylation->Derivative GC_Analysis Verbesserte GC-Analyse Derivative->GC_Analysis Outcome Quantitative Ergebnisse (Symmetrische Peaks, hohe Empfindlichkeit) GC_Analysis->Outcome

Schlussfolgerung

Die Derivatisierung von 1-Cyclopropylethanol durch Silylierung oder Acylierung ist eine effektive Strategie zur Überwindung der mit seiner direkten GC-Analyse verbundenen Herausforderungen. Beide Methoden führen zu Derivaten mit verbesserter Flüchtigkeit und thermischer Stabilität, was zu symmetrischeren Peaks, kürzeren Retentionszeiten und deutlich verbesserten Nachweisgrenzen führt. Die Wahl zwischen Silylierung und Acylierung kann von der verfügbaren Laborausstattung, den Matrixeffekten und den spezifischen Anforderungen der Analyse abhängen. Die hier bereitgestellten Protokolle dienen als Ausgangspunkt und sollten für die spezifische Anwendung optimiert werden, um eine robuste und genaue quantitative Analyse zu gewährleisten.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclopropylethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-Cyclopropylethanol via two common methods: the Grignard reaction and the reduction of cyclopropyl (B3062369) methyl ketone (acetylcyclopropane).

Method 1: Grignard Reaction Troubleshooting

The synthesis of 1-Cyclopropylethanol via the Grignard reaction involves the reaction of cyclopropyl magnesium bromide with acetaldehyde (B116499).

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Grignard_Troubleshooting cluster_start Start cluster_problems Potential Issues cluster_solutions Solutions start Initiate Grignard Reaction no_reaction Reaction Fails to Initiate start->no_reaction Problem low_yield Low Yield of 1-Cyclopropylethanol start->low_yield Problem side_products Significant Side Products Observed start->side_products Problem activate_mg Activate Magnesium Surface (Iodine crystal, 1,2-dibromoethane, or mechanical grinding) no_reaction->activate_mg Cause: Inactive Mg surface anhydrous Ensure Rigorously Anhydrous Conditions (Flame-dry glassware, use anhydrous solvents) no_reaction->anhydrous Cause: Presence of moisture low_yield->anhydrous Cause: Moisture quenching Grignard slow_addition Slow, Dropwise Addition of Alkyl Halide low_yield->slow_addition Cause: Wurtz coupling temp_control Maintain Low Reaction Temperature during Aldehyde Addition low_yield->temp_control Cause: Enolization of acetaldehyde side_products->slow_addition Reduces Wurtz coupling purify Purify by Fractional Distillation side_products->purify Separates from byproducts

Caption: Troubleshooting workflow for the Grignard synthesis of 1-Cyclopropylethanol.

Question: My Grignard reaction to synthesize 1-Cyclopropylethanol is not starting. What should I do?

Answer:

Failure to initiate is a common issue in Grignard reactions. Here are the primary causes and solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a mortar and pestle before the reaction to expose a fresh surface.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware or solvent will prevent the reaction from starting.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (like nitrogen or argon) or by oven-drying overnight. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

Question: The yield of my 1-Cyclopropylethanol is consistently low. How can I improve it?

Answer:

Low yields in this Grignard synthesis can result from several factors:

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted cyclopropyl bromide, forming bicyclopropyl.

    • Solution: Minimize this side reaction by adding the cyclopropyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling product.

  • Quenching by Moisture: As mentioned, any moisture will destroy the Grignard reagent, thus lowering the yield of the desired product.

    • Solution: Maintain strict anhydrous conditions throughout the entire process.

  • Enolization of Acetaldehyde: The Grignard reagent is a strong base and can deprotonate acetaldehyde to form an enolate, which will not react further to form the desired alcohol.

    • Solution: Perform the addition of acetaldehyde at a low temperature (e.g., 0 °C or below). Add the acetaldehyde solution slowly to the Grignard reagent to prevent a localized excess of the aldehyde and minimize enolization.

Method 2: Reduction of Cyclopropyl Methyl Ketone Troubleshooting

This method involves the reduction of cyclopropyl methyl ketone (acetylcyclopropane) using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

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Reduction_Troubleshooting cluster_start Start cluster_problems Potential Issues cluster_solutions Solutions start Initiate Reduction Reaction incomplete_reaction Incomplete Reaction start->incomplete_reaction Problem low_yield Low Yield start->low_yield Problem purification_issue Difficulty in Purification start->purification_issue Problem excess_reagent Use a slight excess of reducing agent incomplete_reaction->excess_reagent Cause: Insufficient reducing agent check_reagent Check the quality/age of the reducing agent incomplete_reaction->check_reagent Cause: Decomposed reducing agent reaction_time Increase reaction time or temperature incomplete_reaction->reaction_time Cause: Sub-optimal reaction conditions low_yield->incomplete_reaction Leads to workup Ensure proper workup to decompose borate (B1201080) complexes low_yield->workup Cause: Product loss during workup distillation Optimize fractional distillation conditions purification_issue->distillation Solution

Caption: Troubleshooting workflow for the reduction of cyclopropyl methyl ketone.

Question: My reduction of cyclopropyl methyl ketone with NaBH₄ is incomplete. What could be the reason?

Answer:

Incomplete reduction can be due to a few factors:

  • Insufficient Reducing Agent: While each molecule of NaBH₄ can theoretically reduce four molecules of the ketone, in practice, it's common to use a molar excess to ensure the reaction goes to completion.

    • Solution: Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents).

  • Decomposition of NaBH₄: Sodium borohydride can decompose over time, especially if not stored in a dry environment.

    • Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a small scale with a known reactive ketone.

  • Reaction Conditions: The reaction may be too slow at the current temperature.

    • Solution: While the reaction is often performed at room temperature, gentle heating or a longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question: I am getting a low yield of 1-Cyclopropylethanol after the reduction and workup. Where could I be losing my product?

Answer:

Product loss can occur at several stages:

  • Incomplete Reaction: As discussed above, if the reaction is not complete, the yield will be inherently low.

  • Workup Procedure: The borate esters formed during the reduction need to be hydrolyzed to liberate the alcohol.

    • Solution: Ensure a proper acidic workup (e.g., with dilute HCl) is performed to break down the borate complexes. Be cautious, as the addition of acid can be exothermic.

  • Extraction: 1-Cyclopropylethanol has some solubility in water.

    • Solution: Perform multiple extractions with an organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of the product from the aqueous layer. Washing the combined organic layers with brine can help to remove dissolved water.

Question: I am having trouble purifying 1-Cyclopropylethanol by distillation. What are some common issues?

Answer:

Purification by distillation can present some challenges:

  • Azeotrope Formation: 1-Cyclopropylethanol may form an azeotrope with the solvent used in the reaction or workup, making complete separation difficult.

    • Solution: Ensure the bulk of the solvent is removed by rotary evaporation before distillation. If an azeotrope is suspected, consider using a different solvent for extraction that has a significantly different boiling point from the product.

  • Bumping: The liquid may boil unevenly, leading to "bumping."

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling. For vacuum distillation, a capillary bubbler is often used.

  • Poor Separation: If other impurities have boiling points close to that of 1-Cyclopropylethanol, a simple distillation may not be sufficient.

    • Solution: Use a fractional distillation column to improve separation efficiency.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 1-Cyclopropylethanol is generally preferred, the Grignard reaction or the reduction of cyclopropyl methyl ketone?

A1: The choice of route depends on the availability of starting materials, scale of the reaction, and desired purity.

  • The reduction of cyclopropyl methyl ketone is often simpler and more direct if the ketone is readily available. It typically involves milder reaction conditions.

  • The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be advantageous if cyclopropyl bromide and acetaldehyde are more accessible or cost-effective. However, it requires stricter anhydrous conditions.

Q2: What are the main side products to expect in the Grignard synthesis of 1-Cyclopropylethanol?

A2: The most common side product is bicyclopropyl , formed from the Wurtz coupling of the Grignard reagent with unreacted cyclopropyl bromide. Another potential byproduct is the enolate of acetaldehyde, which is formed by deprotonation and does not lead to an alcohol product.

Q3: What are the potential byproducts in the NaBH₄ reduction of cyclopropyl methyl ketone?

A3: The reduction of a simple ketone like cyclopropyl methyl ketone with NaBH₄ is generally a clean reaction. The primary "byproducts" are the inorganic borate salts formed during the reaction, which are removed during the aqueous workup. Incomplete reaction will leave unreacted starting material.

Q4: Can I use LiAlH₄ instead of NaBH₄ for the reduction?

A4: Yes, LiAlH₄ is a more powerful reducing agent and will readily reduce cyclopropyl methyl ketone to 1-Cyclopropylethanol.[1] However, LiAlH₄ is much more reactive and pyrophoric, reacting violently with water and other protic solvents. It requires strictly anhydrous conditions (typically in solvents like diethyl ether or THF) and a careful workup procedure. For the reduction of a simple ketone, NaBH₄ is often preferred due to its milder nature and easier handling.[1]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Grignard and reduction reactions. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of the reactants and the formation of the product. The product, 1-Cyclopropylethanol, will have a different Rf value than the starting ketone or aldehyde.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Cyclopropylethanol

FeatureGrignard ReactionReduction of Cyclopropyl Methyl Ketone
Starting Materials Cyclopropyl bromide, Magnesium, AcetaldehydeCyclopropyl methyl ketone, Reducing Agent (e.g., NaBH₄)
Key Reagents Grignard Reagent (in situ)NaBH₄ or LiAlH₄
Typical Yield 60-80%63-85.5%[2]
Reaction Conditions Strictly anhydrous, often requires initiationMilder conditions, can be run in protic solvents (NaBH₄)
Common Side Products Bicyclopropyl (Wurtz coupling)Minimal (mostly inorganic salts from workup)
Key Challenges Reaction initiation, maintaining anhydrous conditionsEnsuring complete reaction, product isolation from workup

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropylethanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or THF

  • Cyclopropyl bromide

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings to the flask. If activation is needed, add a small crystal of iodine.

    • Prepare a solution of cyclopropyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be applied.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude 1-Cyclopropylethanol by fractional distillation.

Protocol 2: Synthesis of 1-Cyclopropylethanol via Reduction of Cyclopropyl Methyl Ketone

Materials:

  • Cyclopropyl methyl ketone

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve cyclopropyl methyl ketone in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and decompose the borate esters.

    • Remove the bulk of the alcohol solvent by rotary evaporation.

    • Add water to the residue and extract three times with diethyl ether or dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution by rotary evaporation.

    • Purify the crude 1-Cyclopropylethanol by fractional distillation. A reported procedure yielded 63.0% of the product after distillation.[2]

References

Technical Support Center: Purification of 1-Cyclopropylethanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-cyclopropylethanol by distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of 1-cyclopropylethanol in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or not at all, even though the heating mantle is set to a high temperature. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Inadequate Vacuum: For vacuum distillation, ensure your vacuum pump is pulling a sufficient and stable vacuum. Check all connections for leaks. A pressure gauge is essential for monitoring the vacuum level.

  • Insufficient Heating: Alcohols, including 1-cyclopropylethanol, often require more energy for vaporization compared to other organic solvents. The heat source may not be providing uniform and adequate heating. Ensure the heating mantle is in good contact with the distillation flask and is set to a temperature 20-30 °C higher than the expected boiling point at the operational pressure.

  • Flooding: In fractional distillation, excessive heating can lead to a phenomenon known as flooding, where the large volume of vapor generated obstructs the downward flow of the condensate. This can prevent the efficient separation and collection of the distillate. If you observe this, reduce the heating rate.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid. The top of the bulb should be level with the bottom of the side arm leading to the condenser.

Q2: The temperature of the distillate is fluctuating significantly during the distillation. Why is this happening?

A2: Temperature fluctuations can indicate several problems:

  • Unstable Heating: An inconsistent heat source can cause the boiling rate to vary, leading to temperature fluctuations. Ensure your heating mantle is controlled by a reliable thermostat.

  • Bumping: The liquid in the distillation flask may be "bumping" due to superheating, followed by rapid boiling. This can be prevented by using boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Presence of a Low-Boiling Impurity: If a significant amount of a lower-boiling impurity is present, it will distill first, and the temperature will remain at its boiling point until it is mostly removed. The temperature will then rise to the boiling point of 1-cyclopropylethanol.

Q3: The distilled 1-cyclopropylethanol appears cloudy or contains water. How can I resolve this?

A3: Cloudiness is often an indication of water contamination. To address this:

  • Thorough Drying of Crude Material: Ensure the crude 1-cyclopropylethanol is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.

  • Drying of Glassware: All glassware used for the distillation must be completely dry. It is recommended to oven-dry or flame-dry the apparatus before assembly.

  • Atmospheric Moisture: Protect the distillation apparatus from atmospheric moisture, especially at the receiving flask, by using a drying tube filled with a desiccant.

Q4: I am concerned about the thermal stability of 1-cyclopropylethanol during distillation. Can it decompose?

A4: The cyclopropyl (B3062369) group in 1-cyclopropylethanol is a strained ring system, which can be susceptible to ring-opening reactions under certain conditions, particularly at elevated temperatures or in the presence of acidic or catalytic impurities.[1] While thermal decomposition of secondary alcohols generally requires high temperatures, the ring strain in 1-cyclopropylethanol could lower this decomposition temperature.

To minimize the risk of decomposition:

  • Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point, thereby reducing the thermal stress on the molecule.[2][3]

  • Avoid Acidic Contaminants: Ensure the crude material is free from acidic impurities that could catalyze ring-opening or dehydration reactions. A pre-distillation wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by drying can be beneficial.

  • Monitor for Color Change: A darkening or color change in the distillation pot can be an indicator of decomposition. If this occurs, consider lowering the distillation temperature by improving the vacuum.

Frequently Asked Questions (FAQs)

Q: What is the recommended distillation method for purifying 1-cyclopropylethanol?

A: Due to its relatively high boiling point at atmospheric pressure (120-122 °C), vacuum distillation is the recommended method for purifying 1-cyclopropylethanol. This technique lowers the boiling point, which helps to prevent potential thermal decomposition.[2][3] Simple distillation under vacuum is suitable if the impurities are non-volatile. If volatile impurities with close boiling points are present, fractional distillation under vacuum is necessary.

Q: What are the typical boiling points of 1-cyclopropylethanol under vacuum?

A: The boiling point of a liquid is dependent on the pressure. Based on literature, the following are approximate boiling points at reduced pressures:

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)120-122
110~75
60~79

Q: What are some potential impurities I might encounter in my crude 1-cyclopropylethanol?

A: The impurities will depend on the synthetic route used to prepare the alcohol.

  • From Grignard Reaction (e.g., cyclopropylmagnesium bromide and acetaldehyde):

    • Unreacted starting materials.

    • Byproducts from the Grignard reagent, such as biphenyl (B1667301) if phenylmagnesium bromide was used as a precursor.[4]

    • Solvents used in the reaction and workup (e.g., diethyl ether, tetrahydrofuran, toluene).

  • From Reduction of Acetylcyclopropane:

    • Unreacted acetylcyclopropane.

    • The reducing agent and its byproducts.

    • Solvents used in the reaction.

Q: Is it necessary to use a fractionating column?

A: A fractionating column is necessary if you need to separate 1-cyclopropylethanol from impurities with boiling points close to it (typically within 25 °C). For removing non-volatile impurities or solvents with significantly different boiling points, a simple distillation setup is usually sufficient.

Experimental Protocol: Vacuum Distillation of 1-Cyclopropylethanol

This protocol outlines a general procedure for the purification of 1-cyclopropylethanol by vacuum distillation.

Materials and Equipment:

  • Crude 1-cyclopropylethanol

  • Round-bottom flask (distillation pot)

  • Short-path distillation head or Claisen adapter with a condenser

  • Thermometer and adapter

  • Receiving flask(s)

  • Vacuum source (vacuum pump)

  • Pressure gauge (manometer)

  • Heating mantle with a stirrer or a magnetic stir plate and stir bar

  • Boiling chips (optional, if not using a stirrer)

  • Cold trap (recommended to protect the vacuum pump)

  • Glassware joints with appropriate grease for vacuum seals

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Drying tube

Procedure:

  • Drying the Crude Product: If the crude 1-cyclopropylethanol contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Assembling the Apparatus:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and completely dry.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Fill the distillation flask no more than two-thirds full with the crude 1-cyclopropylethanol.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Place a cold trap between the distillation apparatus and the vacuum pump.

  • Performing the Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Gradually apply the vacuum and allow the pressure to stabilize at the desired level.

    • Once the desired vacuum is reached, begin heating the distillation flask.

    • Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the expected boiling point of 1-cyclopropylethanol at the working pressure, change to a clean receiving flask.

    • Collect the main fraction over a stable and narrow temperature range.

    • Monitor the distillation process for any signs of bumping or decomposition.

  • Shutdown:

    • Once the distillation is complete or a significant amount of residue remains, turn off the heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.

    • Turn off the cooling water.

    • Disassemble the apparatus and characterize the purified product (e.g., by GC, NMR, or refractive index).

Visualizations

Distillation_Troubleshooting cluster_slow Slow/No Distillation cluster_fluctuate Temperature Fluctuation cluster_decomp Decomposition start Start: Distillation Issue issue issue start->issue Identify Symptom slow_dist Slow or No Distillation start->slow_dist temp_fluctuate Fluctuating Temperature start->temp_fluctuate decomp Signs of Decomposition (e.g., color change) start->decomp question question issue->question Diagnose Cause solution solution end Problem Resolved q_vac Adequate Vacuum? slow_dist->q_vac q_heat Sufficient Heating? q_vac->q_heat Yes s_vac Check for leaks, improve vacuum q_vac->s_vac No q_heat->end Yes s_heat Increase heating, ensure good contact q_heat->s_heat No s_vac->q_vac s_heat->q_heat q_bump Bumping Occurring? temp_fluctuate->q_bump q_impure Low-boiling impurity? q_bump->q_impure No s_bump Add boiling chips or stir vigorously q_bump->s_bump Yes q_impure->end No s_impure Collect forerun, then main fraction q_impure->s_impure Yes s_bump->end s_impure->end q_pressure Using Vacuum? decomp->q_pressure s_pressure Switch to vacuum distillation q_pressure->s_pressure No s_lower_temp Lower temperature/ improve vacuum q_pressure->s_lower_temp Yes s_pressure->end s_lower_temp->end

Caption: Troubleshooting workflow for the distillation of 1-cyclopropylethanol.

Experimental_Workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation step step action action product product crude Crude 1-Cyclopropylethanol dry Dry with anhydrous MgSO4 crude->dry filter Filter dry->filter setup Assemble dry distillation apparatus filter->setup vac Apply Vacuum setup->vac heat Heat Gently vac->heat collect Collect Fractions heat->collect cool Cool to RT collect->cool vent Vent to ATM cool->vent pure Purified 1-Cyclopropylethanol vent->pure

Caption: Experimental workflow for the purification of 1-cyclopropylethanol by vacuum distillation.

References

Technical Support Center: Synthesis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the common synthetic routes to 1-Cyclopropylethanol, tailored for researchers, scientists, and professionals in drug development.

Synthesis Route 1: Reduction of Acetylcyclopropane

This method involves the reduction of cyclopropyl (B3062369) methyl ketone (acetylcyclopropane) to yield 1-Cyclopropylethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol: Reduction of Acetylcyclopropane with Sodium Borohydride

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve acetylcyclopropane in methanol (B129727) or ethanol.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution. An excess of NaBH₄ is often used to compensate for any reaction with the protic solvent.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully add a dilute acid (e.g., hydrochloric acid) to neutralize the reaction mixture and quench any remaining NaBH₄.

  • Workup: Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by distillation or silica (B1680970) gel column chromatography to yield pure 1-Cyclopropylethanol.[1]

Troubleshooting Guide: Reduction of Acetylcyclopropane
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent.Use a larger excess of NaBH₄. The reagent can decompose in protic solvents over time.[2]
Low reaction temperature.Allow the reaction to stir at room temperature for a longer period after the initial addition at 0 °C.
Low Yield Product loss during workup.Ensure complete extraction from the aqueous layer. Perform multiple extractions with the organic solvent.
Volatility of the product.Be cautious during solvent removal on the rotary evaporator as 1-Cyclopropylethanol is moderately volatile.[3]
Presence of Impurities in Final Product Unreacted acetylcyclopropane.Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and amount of reducing agent.
Borate (B1201080) esters.The acidic workup should hydrolyze most borate esters. Ensure proper quenching and washing.
Solvent residues.Ensure complete removal of the extraction solvent under reduced pressure.
FAQs: Reduction of Acetylcyclopropane

Q1: What are the most common side products in the reduction of acetylcyclopropane with NaBH₄?

A1: The most common impurities are typically unreacted starting material (acetylcyclopropane) and residual solvents from the reaction and workup. The reaction is generally clean, with the main product being 1-Cyclopropylethanol.

Q2: Can other reducing agents be used?

A2: Yes, other hydride-donating reagents like lithium aluminum hydride (LiAlH₄) can be used. However, NaBH₄ is a milder and safer reagent, suitable for this transformation.[4][5]

Q3: Why is the reaction performed in a protic solvent like methanol or ethanol?

A3: Sodium borohydride is stable and reactive in protic solvents, which also serve to protonate the intermediate alkoxide to form the final alcohol product.[2][6]

Synthesis Route 2: Grignard Reaction of Cyclopropyl Magnesium Bromide with Acetaldehyde (B116499)

This classic organometallic reaction involves the nucleophilic addition of a cyclopropyl Grignard reagent to acetaldehyde to form 1-Cyclopropylethanol.

Experimental Protocol: Grignard Reaction for 1-Cyclopropylethanol Synthesis
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of cyclopropyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until the magnesium is consumed.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared cyclopropyl magnesium bromide solution in an ice bath.

    • Add a solution of acetaldehyde in the same anhydrous ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quenching:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Workup:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 1-Cyclopropylethanol by distillation or silica gel column chromatography.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Reaction Inactive magnesium surface.Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. Ensure all glassware is rigorously dried.
Presence of moisture.Use anhydrous solvents and flame-dry all glassware before use.
Low Yield of Grignard Reagent Wurtz coupling side reaction.Add the cyclopropyl bromide slowly to the magnesium to minimize the concentration of the halide in the reaction mixture.
Formation of cyclopropane (B1198618).This is a known side reaction due to radical intermediates attacking the solvent, especially with cyclopropyl halides.[7][8] Using THF as a solvent may mitigate this.
Low Yield of 1-Cyclopropylethanol Reaction with acidic protons.Ensure acetaldehyde is anhydrous and free of acetic acid impurities.
Enolization of acetaldehyde.The Grignard reagent can act as a base and deprotonate the alpha-carbon of acetaldehyde. Add the acetaldehyde to the Grignard reagent at a low temperature.
Presence of Biphenyl-like Impurities Homocoupling of the Grignard reagent.This can occur if an oxidizing agent is present or during the formation of the Grignard reagent.
Unreacted Starting Materials Incomplete reaction.Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time.
FAQs: Grignard Reaction

Q1: What are the major side products when preparing 1-Cyclopropylethanol via the Grignard route?

A1: During the formation of the Grignard reagent, cyclopropane can be formed as a significant side product through radical pathways.[7] Another potential side product is the homocoupling product, bicyclopropyl, from a Wurtz-type reaction. During the reaction with acetaldehyde, side products can arise from the enolization of acetaldehyde.

Q2: Why is it crucial to use anhydrous conditions for a Grignard reaction?

A2: Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, and carboxylic acids. This will consume the Grignard reagent and reduce the yield of the desired product.

Q3: Can I use other cyclopropyl halides to prepare the Grignard reagent?

A3: Yes, cyclopropyl chloride or iodide can also be used. Bromides are often a good compromise between reactivity and cost.

Summary of Potential Side Products

Synthesis RouteStarting MaterialsPotential Side Products
Reduction Acetylcyclopropane, NaBH₄Unreacted Acetylcyclopropane, Borate Esters
Grignard Reaction Cyclopropyl Bromide, Mg, AcetaldehydeCyclopropane, Bicyclopropyl, Aldol condensation products of acetaldehyde

Visualizing the Synthetic Pathways

Synthesis_Pathways AC Acetylcyclopropane Product1 1-Cyclopropylethanol AC->Product1 Reduction NaBH4 NaBH₄ SP1 Unreacted Starting Material Product1->SP1 CPB Cyclopropyl Bromide Grignard Cyclopropyl Magnesium Bromide CPB->Grignard Grignard Formation Mg Mg, Ether Product2 1-Cyclopropylethanol Grignard->Product2 Nucleophilic Addition Acetaldehyde Acetaldehyde SP2 Cyclopropane, Bicyclopropyl Product2->SP2

Caption: Synthetic pathways to 1-Cyclopropylethanol.

Troubleshooting_Logic Start Low Yield or Impure Product Route Which Synthesis Route? Start->Route Reduction Reduction of Acetylcyclopropane Route->Reduction Reduction Grignard Grignard Reaction Route->Grignard Grignard Check_Reagent Incomplete Reaction? Check NaBH₄ amount and reaction time. Reduction->Check_Reagent Check_Workup Product Loss? Optimize extraction and solvent removal. Reduction->Check_Workup Grignard_Formation Grignard Formation Failed? Check for moisture, activate Mg. Grignard->Grignard_Formation Grignard_Reaction Low Product Yield? Check for side reactions (e.g., with H₂O, enolization). Grignard->Grignard_Reaction

Caption: Troubleshooting logic for 1-Cyclopropylethanol synthesis.

References

Navigating the Oxidation of 1-Cyclopropylethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low yield in the oxidation of 1-cyclopropylethanol to 1-cyclopropylethanone. The strained nature of the cyclopropyl (B3062369) group presents unique considerations during oxidation, making careful selection of reagents and reaction conditions paramount to success.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of 1-cyclopropylethanol prone to low yields?

A1: The primary challenge lies in the inherent strain of the three-membered cyclopropyl ring. Under certain oxidative conditions, particularly those that are harsh or involve acidic or radical intermediates, the cyclopropyl ring can undergo rearrangement or ring-opening, leading to undesired byproducts and consequently, a lower yield of the desired 1-cyclopropylethanone.

Q2: What are the most common side reactions observed during the oxidation of 1-cyclopropylethanol?

A2: The principal side reaction is the cleavage or rearrangement of the cyclopropyl ring. This can be initiated by radical intermediates or strong acids. For instance, under certain conditions, ring-opening can lead to the formation of linear ketones or other rearranged products.

Q3: Which oxidation methods are generally recommended for substrates containing sensitive functional groups like a cyclopropyl ring?

A3: Mild oxidation methods are highly recommended to preserve the integrity of the cyclopropyl group. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium (B92312) chlorochromate (PCC) oxidation. These methods operate under neutral or near-neutral conditions and at controlled temperatures, minimizing the risk of side reactions.[1][2][3]

Troubleshooting Guide: Low Yield in the Oxidation of 1-Cyclopropylethanol

This guide addresses common issues encountered during the oxidation of 1-cyclopropylethanol and provides systematic steps for resolution.

Issue 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Oxidizing Agent - PCC: Ensure the reagent is a fine, bright orange powder. If it appears dark and tarry, it may be old or improperly stored. Prepare fresh PCC if necessary. - Swern Reagents: Use freshly distilled oxalyl chloride and anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure strict anhydrous conditions are maintained throughout the reaction. - DMP: Use a fresh bottle of Dess-Martin periodinane or test its activity on a simple, reliable alcohol.
Insufficient Equivalents of Oxidant - Carefully check the stoichiometry of the reaction. For PCC and DMP, using 1.1 to 1.5 equivalents is common. For Swern oxidation, ensure the correct molar ratios of oxalyl chloride, DMSO, and the tertiary amine base are used.
Low Reaction Temperature - For Swern oxidation, maintaining a very low temperature (typically -78 °C) is critical for the stability of the reactive intermediates.[1][4] Ensure the reaction is adequately cooled throughout the addition of reagents.
Poor Quality Solvent - Use anhydrous solvents, especially for Swern and DMP oxidations. The presence of water can deactivate the reagents and lead to side reactions.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Ring-Opening of the Cyclopropyl Group - Avoid Harsh Oxidants: Do not use strong, acidic oxidants like Jones reagent (chromic acid) or potassium permanganate. - Control Temperature: For exothermic reactions, ensure efficient heat dissipation to prevent localized overheating which can promote side reactions. - Choose a Milder Reagent: If ring-opening is persistent, consider switching to a milder and more selective oxidant like Dess-Martin periodinane, which operates at room temperature and under neutral pH.[3]
Over-oxidation - This is less common for secondary alcohols but can occur with some reagents if the reaction is left for an extended period or at elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction upon completion.

Comparative Data of Common Oxidation Methods

The following table summarizes typical reaction conditions and reported yields for the oxidation of secondary alcohols, providing a baseline for optimizing the oxidation of 1-cyclopropylethanol. Note: Specific yields for 1-cyclopropylethanol are not widely reported in comparative studies; therefore, data for analogous secondary alcohols are provided as a reference.

Oxidation MethodOxidizing AgentTypical Reagent Equivalents (Oxidant:Alcohol)SolventTemperature (°C)Typical Reaction TimeGeneral Yield Range (%)
PCC Oxidation Pyridinium Chlorochromate1.1 - 1.5 : 1Dichloromethane (B109758) (DCM)Room Temperature1 - 4 hours80 - 95
Swern Oxidation (COCl)₂, DMSO, Et₃N1.1-1.5 : 2-3 : 1Dichloromethane (DCM)-78 to Room Temp0.5 - 2 hours85 - 98[1]
Dess-Martin Oxidation Dess-Martin Periodinane1.1 - 1.5 : 1Dichloromethane (DCM)Room Temperature0.5 - 3 hours90 - 99[3]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using PCC.

Materials:

  • 1-Cyclopropylethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-cyclopropylethanone.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Swern Oxidation

This protocol provides a detailed method for the Swern oxidation of a secondary alcohol.[1][4]

Materials:

  • 1-Cyclopropylethanol

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon)

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous dichloromethane to the cooled solution, maintaining the temperature below -60 °C. Stir the mixture for 10 minutes.

  • Add a solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -60 °C. Stir for 20 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-1.5 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopropylethanone.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol outlines the oxidation of a secondary alcohol using DMP.[3]

Materials:

  • 1-Cyclopropylethanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-cyclopropylethanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 0.5-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyclopropylethanone.

  • Purify the product by flash column chromatography if necessary.

Visualizing Experimental Workflows and Decision-Making

General Workflow for Oxidation of 1-Cyclopropylethanol

G start Start: 1-Cyclopropylethanol reagent_selection Select Oxidation Method (PCC, Swern, or DMP) start->reagent_selection reaction Perform Oxidation Reaction reagent_selection->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup and Quenching monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Product: 1-Cyclopropylethanone purification->product

Caption: General experimental workflow for the oxidation of 1-cyclopropylethanol.

Troubleshooting Logic for Low Yield

G low_yield Low Yield of 1-Cyclopropylethanone check_conversion Check Conversion of Starting Material low_yield->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Product Isolation check_conversion->high_conversion No check_reagents Verify Reagent Activity and Stoichiometry low_conversion->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) low_conversion->optimize_conditions check_workup Review Workup and Purification Procedures high_conversion->check_workup check_side_products Analyze for Side Products (e.g., Ring-Opening) high_conversion->check_side_products change_reagent Consider a Milder Oxidation Reagent check_side_products->change_reagent Ring-Opening Detected

Caption: Decision-making flowchart for troubleshooting low yield.

Signaling Pathway of Swern Oxidation

G DMSO DMSO ReactiveIntermediate Electrophilic Sulfur Intermediate DMSO->ReactiveIntermediate OxalylChloride Oxalyl Chloride OxalylChloride->ReactiveIntermediate Alkoxysulfonium Alkoxysulfonium Salt ReactiveIntermediate->Alkoxysulfonium Alcohol 1-Cyclopropylethanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine Base->Ylide Product 1-Cyclopropylethanone Ylide->Product Byproducts Dimethyl Sulfide + CO + CO₂ Ylide->Byproducts

Caption: Simplified reaction pathway for Swern oxidation.

References

1-Cyclopropylethanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 1-Cyclopropylethanol for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Cyclopropylethanol?

A1: The stability of 1-Cyclopropylethanol can be compromised by several factors, including exposure to heat, light, atmospheric oxygen, and incompatible materials such as strong acids and oxidizing agents. The strained cyclopropyl (B3062369) ring makes the molecule susceptible to ring-opening reactions under certain conditions.[1][2]

Q2: What are the recommended storage conditions for 1-Cyclopropylethanol?

A2: To ensure the long-term stability of 1-Cyclopropylethanol, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] For optimal preservation, storage in a dark place at temperatures below 15°C is advised.[4] Some suppliers even recommend refrigeration at 2-8°C.

Q3: Is 1-Cyclopropylethanol sensitive to air or moisture?

A3: While not explicitly stated to be highly air or moisture sensitive, it is good practice to handle 1-Cyclopropylethanol under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and reagents in reactions to prevent potential side reactions and degradation. The container should be kept tightly closed to prevent moisture ingress.[3][4]

Q4: What are the known decomposition products of 1-Cyclopropylethanol?

A4: Specific decomposition products are not extensively documented in standard safety data sheets. However, due to the reactivity of the cyclopropylcarbinol moiety, potential degradation pathways include acid-catalyzed ring-opening to form homoallylic alcohols or other isomers, and oxidation to the corresponding ketone.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in NMR/GC-MS analysis of a stored sample. Sample degradation due to improper storage (exposure to heat, light, or air).1. Verify that the storage conditions meet the recommendations (cool, dark, tightly sealed). 2. Consider purging the container with an inert gas before sealing for long-term storage. 3. If degradation is suspected, re-purify the material before use.
Inconsistent reaction outcomes or low yields. Contamination of 1-Cyclopropylethanol with water or other impurities. Degradation of the starting material.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents for reactions. 3. Confirm the purity of 1-Cyclopropylethanol via analytical techniques (e.g., GC, NMR) before starting the experiment.
Discoloration of the sample (yellowing). Potential oxidation or polymerization.1. Minimize exposure to air and light during handling and storage. 2. Store under an inert atmosphere if the application is sensitive to trace impurities.

Stability and Storage Data Summary

Parameter Recommendation Reference
Storage Temperature Room Temperature (in a cool, dark place) or Refrigerated (<15°C)[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term stability.
Container Tightly closed, light-resistant container.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, alkali metals.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

A common method to assess the purity of 1-Cyclopropylethanol and detect potential degradation products is Gas Chromatography.

  • Column: A non-polar or medium-polarity column (e.g., DB-5, HP-5) is suitable.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Dilute a small amount of 1-Cyclopropylethanol in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_check Initial Checks cluster_diagnose Diagnosis cluster_action Corrective Actions Observe_Issue Inconsistent Experimental Results or Sample Degradation Observed Check_Purity Check Purity (GC/NMR) Observe_Issue->Check_Purity Check_Storage Review Storage Conditions Observe_Issue->Check_Storage Is_Pure Is Purity as Expected? Check_Purity->Is_Pure Storage_Correct Are Storage Conditions Correct? Check_Storage->Storage_Correct Purify Re-purify Material Is_Pure->Purify No Proceed Proceed with Experiment Is_Pure->Proceed Yes Correct_Storage Correct Storage (Cool, Dark, Inert Atmosphere) Storage_Correct->Correct_Storage No Check_Reagents Investigate Other Reagents/Solvents Storage_Correct->Check_Reagents Yes Purify->Proceed Correct_Storage->Observe_Issue Check_Reagents->Observe_Issue

Caption: Troubleshooting workflow for 1-Cyclopropylethanol stability issues.

References

Troubleshooting Grignard reactions involving 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving the synthesis of 1-Cyclopropylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard reaction pathways to synthesize 1-Cyclopropylethanol?

A1: There are two primary retrosynthetic pathways for the synthesis of 1-Cyclopropylethanol via a Grignard reaction:

  • Route A: Reaction of a cyclopropyl (B3062369) Grignard reagent (e.g., cyclopropylmagnesium bromide) with acetaldehyde (B116499).

  • Route B: Reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with cyclopropyl methyl ketone.

The choice between these routes often depends on the commercial availability and stability of the starting materials.

Q2: My Grignard reaction to form the cyclopropyl Grignard reagent is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are typically the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[1]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under nitrogen or argon. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used without delay.[1][2]

  • Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive metal surface. Several activation methods can be employed.[1][2][3]

Q3: I am observing a significant amount of a high-boiling point side product. What is it likely to be, and how can I minimize its formation?

A3: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the unreacted cyclopropyl halide to form a dimer (e.g., bicyclopropyl).[4][5] This side reaction is particularly prevalent with more reactive halides.

Strategies to Minimize Wurtz Coupling:

  • Slow, Dropwise Addition: Add the cyclopropyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1][5]

  • Maintain Moderate Temperature: While gentle warming may be necessary for initiation, the reaction is exothermic. It may be necessary to cool the reaction vessel to maintain a gentle reflux and avoid localized overheating, which can favor the coupling reaction.[1][5]

  • Ensure High Magnesium Activation: A highly activated magnesium surface promotes the rapid formation of the Grignard reagent, reducing the time unreacted halide is present.[1]

Q4: Is there a risk of the cyclopropane (B1198618) ring opening during the reaction?

A4: The cyclopropyl group is a strained ring system, and there is a potential for ring-opening, especially if radical intermediates are involved or under harsh reaction conditions.[6] However, under typical Grignard conditions for the synthesis of 1-cyclopropylethanol, the cyclopropyl ring is generally stable. The formation of cyclopropylmagnesium bromide has been shown to proceed with the retention of the cyclopropyl ring, although some ring-opened byproducts can be formed, particularly through radical pathways.[7][8][9]

Troubleshooting Guides

Low Yield of 1-Cyclopropylethanol
Potential Cause Troubleshooting Action Rationale
Incomplete Grignard Reagent Formation Titrate a small aliquot of the Grignard reagent before addition of the carbonyl compound to determine its actual concentration.Ensures the correct stoichiometry is used in the subsequent reaction step.
Wurtz Coupling Employ slow addition of the alkyl halide and maintain a moderate reaction temperature.[1][5]Minimizes the concentration of unreacted alkyl halide available for side reactions.
Enolization of Carbonyl Add the Grignard reagent slowly to a cooled solution of the aldehyde or ketone.For ketones with α-hydrogens, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[10]
Reaction Quenched by Moisture/Air Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).[1]Grignard reagents are highly reactive with protic sources and oxygen.
Impure Starting Materials Purify starting halides and carbonyl compounds by distillation before use.Impurities can interfere with the reaction or introduce moisture.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropylethanol via Cyclopropylmagnesium Bromide and Acetaldehyde

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (for activation)

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool.[3]

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Quantitative Data Summary
Reaction Pathway Reactants Reported Yield Reference
Route ACyclopropyl bromide, Mg, Acetaldehyde63-85.5%[11]
Route BCyclopropyl methyl ketone, Methylmagnesium bromideNot specifiedGeneral reaction

Note: Yields can vary significantly based on reaction scale, purity of reagents, and experimental technique.

Visualizations

Grignard_Synthesis_Workflow Workflow for Grignard Synthesis of 1-Cyclopropylethanol cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification prep_glass Dry Glassware activate_mg Activate Mg prep_glass->activate_mg prep_reagents Purify/Dry Reagents form_grignard Form Grignard Reagent prep_reagents->form_grignard activate_mg->form_grignard add_carbonyl Add Carbonyl form_grignard->add_carbonyl quench Quench Reaction add_carbonyl->quench extract Extract & Dry quench->extract purify Purify Product extract->purify analyze Analyze Purity (GC/NMR) purify->analyze

Grignard Synthesis Workflow

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_initiation Was Grignard initiation sluggish? start->check_initiation check_conditions Were conditions strictly anhydrous? check_initiation->check_conditions No improve_activation Improve Mg Activation check_initiation->improve_activation Yes check_side_products High MW byproduct in GC/NMR? check_conditions->check_side_products Yes rigorous_drying Re-dry all glassware and solvents check_conditions->rigorous_drying No slow_addition Slow halide addition rate check_side_products->slow_addition Yes (Wurtz) optimize_temp Optimize reaction temperature check_side_products->optimize_temp No final_product Improved Yield improve_activation->final_product rigorous_drying->final_product slow_addition->final_product optimize_temp->final_product

Troubleshooting Logic Flow

References

Preventing rearrangement reactions of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyclopropylethanol. The focus is on preventing undesired rearrangement reactions that are common with this strained cyclic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for the rearrangement of 1-cyclopropylethanol?

A1: The main driving force is the high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol). Reactions that generate a positive charge on the carbon atom attached to the hydroxyl group (a cyclopropylcarbinyl cation) will readily undergo rearrangement to relieve this strain, leading to more stable, ring-opened structures such as homoallylic alcohols.

Q2: Under what conditions is 1-cyclopropylethanol most likely to undergo rearrangement?

A2: 1-Cyclopropylethanol is most susceptible to rearrangement under the following conditions:

  • Acidic Conditions: Both Brønsted and Lewis acids can protonate the hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of a carbocation, which then rearranges.

  • High Temperatures: Thermal energy can be sufficient to promote the formation of reactive intermediates that lead to rearrangement.

  • Reactions involving carbocation intermediates: Any reaction that proceeds through a carbocationic intermediate at the alcohol carbon is at high risk of rearrangement.

Q3: What are the common rearrangement products of 1-cyclopropylethanol?

A3: The most common rearrangement products are homoallylic alcohols, such as 4-penten-1-ol (B13828) and its isomers. The exact product distribution can depend on the specific reaction conditions and the nature of any nucleophiles present.

Q4: How can I prevent these rearrangement reactions?

A4: The key to preventing rearrangement is to avoid the formation of a carbocation at the cyclopropylcarbinyl position. This can be achieved by:

  • Using neutral or basic reaction conditions.

  • Employing mild reaction conditions and low temperatures.

  • Protecting the hydroxyl group before carrying out further transformations.

  • Choosing reagents that do not promote carbocation formation.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with 1-cyclopropylethanol.

Problem 1: I am attempting a substitution reaction at the hydroxyl group, but I am observing a high percentage of rearranged byproducts.

Possible Cause Troubleshooting Steps
Acidic Reagents or Catalysts 1. Switch to a non-acidic protocol. For example, instead of using a strong acid to activate the alcohol, consider converting the alcohol to a tosylate or mesylate under basic conditions (e.g., with TsCl or MsCl and pyridine) followed by substitution with the desired nucleophile. 2. Utilize the Mitsunobu reaction. This reaction proceeds with inversion of configuration and generally avoids carbocation formation, making it ideal for nucleophilic substitution on sensitive alcohols.
Trace Acid Contamination 1. Use acid-free solvents and reagents. Ensure all glassware is thoroughly dried and free of acidic residues. 2. Incorporate a non-nucleophilic base. Add a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge any trace acid.
High Reaction Temperature 1. Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor the reaction closely. Avoid prolonged reaction times that can lead to decomposition and rearrangement.

Problem 2: My oxidation of 1-cyclopropylethanol to the corresponding ketone is giving low yields and multiple side products.

Possible Cause Troubleshooting Steps
Harsh or Acidic Oxidizing Agents 1. Use mild, non-acidic oxidizing agents. Avoid chromium-based oxidants in acidic media (e.g., Jones reagent). 2. Employ a Swern oxidation or Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols without causing rearrangements.
Over-oxidation or Side Reactions 1. Control the stoichiometry of the oxidant. Use the minimum effective amount of the oxidizing agent. 2. Maintain low temperatures. Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to minimize side reactions.

Data Presentation

The following table summarizes the expected product distribution trends in reactions of 1-cyclopropylethanol under various conditions. Precise yields can vary based on specific reagents, solvents, and temperatures.

Reaction TypeReagents/ConditionsExpected Major ProductExpected Rearrangement
Substitution HBr, heatRearranged bromides> 90%
PBr₃, pyridine, 0 °C1-bromo-1-cyclopropylethane< 10%
Mitsunobu (PPh₃, DIAD, Nu⁻)Substituted product (inversion)< 5%
Oxidation Jones Reagent (CrO₃, H₂SO₄)Rearranged/degraded productsHigh
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Cyclopropyl (B3062369) methyl ketone< 5%
Dess-Martin Periodinane (DMP)Cyclopropyl methyl ketone< 5%
Protection TBDMSCl, imidazole (B134444), DMF1-(tert-butyldimethylsilyloxy)-1-cyclopropylethane< 1%

Experimental Protocols

Protocol 1: Protection of 1-Cyclopropylethanol as a Silyl (B83357) Ether

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of non-acidic reagents.

Materials:

  • 1-Cyclopropylethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-cyclopropylethanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of 1-Cyclopropylethanol using Swern Oxidation

This protocol describes the mild oxidation of 1-cyclopropylethanol to cyclopropyl methyl ketone, minimizing the risk of rearrangement.

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 1-cyclopropylethanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Rearrangement_Mechanism cluster_0 Acid-Catalyzed Rearrangement of 1-Cyclopropylethanol A 1-Cyclopropylethanol B Protonated Alcohol A->B + H⁺ C Cyclopropylcarbinyl Cation (Unstable) B->C - H₂O D Homoallylic Cation (More Stable) C->D Ring Opening (Rearrangement) E Rearranged Product (e.g., Homoallylic Alcohol) D->E + H₂O, - H⁺ Troubleshooting_Workflow cluster_1 Troubleshooting Workflow for 1-Cyclopropylethanol Reactions Start Undesired Rearrangement Observed Q1 Are acidic reagents or conditions used? Start->Q1 A1_Yes Switch to neutral/basic conditions (e.g., Mitsunobu, tosylation) Q1->A1_Yes Yes Q2 Is the reaction temperature high? Q1->Q2 No End Desired Product A1_Yes->End A1_No Check for trace acid contamination A2_Yes Lower reaction temperature Q2->A2_Yes Yes A2_No Consider protecting the hydroxyl group Q2->A2_No No A2_Yes->End Protect Protect OH as a silyl ether A2_No->Protect Protect->End

Technical Support Center: Purification of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of 1-cyclopropylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 1-Cyclopropylethanol by column chromatography?

A1: The main challenges stem from its physical and chemical properties:

  • Volatility: As a relatively low molecular weight alcohol with a boiling point of 120-122 °C, significant product loss can occur during solvent evaporation after chromatography if not performed carefully.[1]

  • Polarity: The hydroxyl group makes the molecule polar, leading to strong interactions with silica (B1680970) gel. This can result in broad peaks or "tailing," especially if the column is overloaded or the solvent system is not optimized.[2][3]

  • Sensitivity to Acidic Media: Alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][4]

  • Co-elution with Impurities: Byproducts from the synthesis of 1-cyclopropylethanol may have similar polarities, making separation challenging.[2][3]

Q2: What is a good starting solvent system (eluent) for purifying 1-Cyclopropylethanol on a silica gel column?

A2: A common and effective starting point for a moderately polar compound like 1-cyclopropylethanol is a mixture of a non-polar solvent and a more polar solvent. An ethyl acetate (B1210297)/hexanes mixture is standard.[5] Start by developing a solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) for 1-cyclopropylethanol of approximately 0.2-0.4 for optimal separation.[2] A typical starting eluent might be 10-20% ethyl acetate in hexanes.

Q3: Should I use "wet loading" or "dry loading" to apply my crude sample to the column?

A3: Both methods can be effective, but dry loading is often preferred for compounds that are not highly soluble in the initial eluent or to achieve sharper bands and better separation.[2]

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column. This is quick but can disturb the column bed if not done carefully.

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane (B109758) or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect degradation due to the acidic nature of silica gel, you have a few options:[2][4]

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to your eluent to neutralize the acidic sites on the silica surface.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[2]

Troubleshooting Guide

Problem / SymptomPossible Cause(s)Suggested Solution(s)
Poor Separation 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor resolution between your product and impurities.[2]1. Optimize Eluent via TLC: Test various solvent ratios to find a system that gives good separation and an Rf value of 0.2-0.4 for the target compound.[2]
2. Column Overloading: Too much sample has been loaded onto the column for its size.2. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening.[2]3. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles.[6]
4. Gradient Elution Needed: An isocratic (single solvent mixture) elution is not sufficient to separate compounds with very different polarities.4. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to improve separation.[2]
Product is Tailing 1. Strong Analyte-Stationary Phase Interaction: The polar hydroxyl group of the alcohol interacts strongly with the acidic silica gel.1. Increase Eluent Polarity: Once the product starts eluting, you can increase the solvent polarity to push it off the column faster.[4]
2. Acidic Silica: The compound may be interacting with acidic sites on the silica.2. Add a Modifier: Add a small amount (0.1-1%) of triethylamine or methanol (B129727) to the eluent to reduce tailing.[2]
Product Not Eluting 1. Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound down the column.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.
2. Compound Degraded/Stuck: The compound has irreversibly adsorbed or decomposed on the column.[4]2. Test Stability: Perform a quick stability test by spotting your compound on a TLC plate with a spot of silica gel on it, letting it sit, and then eluting to see if it degrades. If it does, consider a different stationary phase like alumina.[4]
Low Product Yield 1. Product is Volatile: The product was lost during solvent removal (rotary evaporation).[1]1. Careful Evaporation: Use a lower bath temperature and carefully control the vacuum during solvent removal. Do not leave the flask on the rotary evaporator for an extended period after the solvent is gone.
2. Incomplete Elution: Not all of the product was eluted from the column.2. Flush the Column: After collecting your desired fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if more product elutes.[5]
3. Fractions are too Dilute: The compound did elute, but it is spread across many fractions at a low concentration, making it difficult to detect.[4]3. Combine and Concentrate: Try concentrating a range of fractions where you expected the compound to elute and re-analyze by TLC.[4]

Data Presentation

Table 1: Physical Properties of 1-Cyclopropylethanol

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [7]
Boiling Point 120-122 °C
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.431
Appearance Liquid

Table 2: Common Solvent Systems for Silica Gel Chromatography

This table lists common solvents from least polar to most polar. The eluting strength increases with polarity. A typical purification of 1-cyclopropylethanol would use a binary mixture, such as hexanes and ethyl acetate.

SolventPolarity Index
Hexanes / Petroleum Ether~0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
2-Propanol (IPA)3.9
Ethanol4.3
Methanol (MeOH)5.1

Note: Polarity indices are approximate and can vary slightly based on the scale used.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography of 1-Cyclopropylethanol

This protocol assumes the crude product contains 1-cyclopropylethanol and less polar impurities.

1. Materials and Preparation:

  • Crude 1-cyclopropylethanol

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool, and sand

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Eluent Selection:

  • Prepare several mixtures of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).

  • Run a TLC of your crude material in these solvent systems.

  • Select the system where 1-cyclopropylethanol has an Rf value of ~0.25. For this example, let's assume 15% Ethyl Acetate/Hexanes is optimal.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet.[6]

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[6]

  • In a separate beaker, make a slurry of silica gel with the initial eluent (15% EtOAc/Hexanes). The consistency should be like a milkshake, not too thick.[6]

  • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel.

  • Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.[6]

  • Once all the silica has been added, add more eluent and let it drain until the solvent level is just above the top of the silica bed. Crucially, never let the silica bed run dry from this point on. [6]

4. Sample Loading (Dry Loading Method):

  • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 1-2 grams of silica gel to this solution and mix well.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed silica bed.

  • Gently add a thin layer (approx. 1 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop).

  • Collect fractions of a consistent volume (e.g., 10-20 mL per test tube).

  • Continuously monitor the separation by spotting fractions onto TLC plates, then visualizing under a UV lamp and/or with a potassium permanganate (B83412) stain.

  • Combine the fractions that contain the pure 1-cyclopropylethanol.

6. Product Recovery:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Use a cool water bath (~20-30°C) and apply vacuum gradually to prevent bumping and loss of the volatile product.

  • Once the bulk of the solvent is removed, place the flask under high vacuum for a short period to remove residual solvent. Weigh the final product and confirm its purity via analytical methods (e.g., NMR, GC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Recovery TLC 1. TLC Analysis (Eluent Selection) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure Crude Crude 1-Cyclopropylethanol Crude->TLC

Caption: Experimental workflow for the purification of 1-Cyclopropylethanol.

troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElute Product Not Eluting? Start->NoElute LowYield Low Yield? Start->LowYield BadRf Optimize Rf on TLC (Target 0.2-0.4) PoorSep->BadRf Yes Overload Decrease Sample Load or Use Bigger Column PoorSep->Overload Yes UseGradient Use Gradient Elution PoorSep->UseGradient Yes IncreasePol Increase Eluent Polarity NoElute->IncreasePol Yes CheckStab Check Stability on Silica (Consider Alumina) NoElute->CheckStab Yes CarefulEvap Careful Solvent Removal (Low Temp/Vacuum) LowYield->CarefulEvap Yes FlushCol Flush Column with Stronger Solvent LowYield->FlushCol Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Removal of unreacted starting material from 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 1-Cyclopropylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-Cyclopropylethanol?

The most common impurities are typically unreacted starting materials from the synthesis. The specific contaminants depend on the synthetic route used. Common methods include the Grignard reaction or the reduction of a ketone/aldehyde. Therefore, impurities can include unreacted Grignard reagents (like cyclopropylmagnesium bromide), aldehydes (such as cyclopropanecarboxaldehyde (B31225) or acetaldehyde), or ketones (like cyclopropyl (B3062369) methyl ketone).[1][2][3]

Q2: My synthesis involved a Grignard reagent. How do I remove the unreacted magnesium compounds?

Unreacted Grignard reagents and the magnesium alkoxide product must be neutralized in a process called "quenching." This is a standard part of the reaction workup.

  • Procedure : The reaction mixture is typically added slowly to a cold aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide to form the desired alcohol and converts the magnesium species into water-soluble magnesium salts.

  • Next Step : Following the quench, a liquid-liquid extraction is performed to separate the organic product (1-Cyclopropylethanol) from the aqueous layer containing the inorganic salts.[2][4]

Q3: How can I separate unreacted cyclopropanecarboxaldehyde from my 1-Cyclopropylethanol product?

There are two primary methods for this separation, chosen based on the scale of the reaction and the required purity.

  • Fractional Distillation : This is suitable for larger quantities. Since there is a significant difference in boiling points between the two compounds, distillation can be an effective purification method.[4]

  • Flash Column Chromatography : For smaller scales or when very high purity is required, column chromatography is the preferred method.[5] 1-Cyclopropylethanol is more polar than cyclopropanecarboxaldehyde and will therefore have a stronger affinity for the silica (B1680970) gel stationary phase.

Q4: Can I use liquid-liquid extraction to remove all impurities?

Liquid-liquid extraction (LLE) is excellent for separating the desired organic product from water-soluble impurities like inorganic salts (from quenching a Grignard reaction or after a borohydride (B1222165) reduction).[6][7][8] However, it is generally not effective for separating organic-soluble starting materials (e.g., unreacted aldehydes or ketones) from the organic product, as they will likely partition into the same organic layer. For these types of separations, distillation or chromatography is necessary.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield after liquid-liquid extraction. 1. Incomplete extraction from the aqueous phase. 2. The product has some solubility in the aqueous phase.1. Perform multiple extractions (3-4 times) with the organic solvent. 2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
Product is contaminated with a starting material that has a similar boiling point. Distillation is not resolving the two compounds effectively.Use flash column chromatography. Select a solvent system that provides good separation on a TLC plate before running the column.
Emulsion formation during liquid-liquid extraction. The two immiscible phases are not separating cleanly.1. Allow the separatory funnel to stand for a longer period. 2. Add a small amount of brine to help break the emulsion. 3. Filter the entire mixture through a pad of Celite.
The product still contains non-polar impurities after column chromatography. The solvent system used for elution was too polar initially.Start elution with a non-polar solvent (e.g., hexane) to wash off non-polar impurities first, then gradually increase the polarity (e.g., by adding ethyl acetate) to elute the desired product.

Data Presentation

Table 1: Physical Properties of 1-Cyclopropylethanol and Common Starting Materials

This table summarizes key physical properties to aid in selecting the appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Cyclopropylethanol C₅H₁₀O86.13~124
CyclopropanecarboxaldehydeC₄H₆O70.0995 - 98[10]
AcetaldehydeC₂H₄O44.0520.2
Cyclopropyl methyl ketoneC₅H₈O84.12112

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol is used to separate the organic product from aqueous-soluble impurities after quenching the reaction.

  • Transfer : Transfer the quenched reaction mixture to a separatory funnel.

  • Extract : Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. The volume should be roughly equal to the aqueous volume.

  • Mix : Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

  • Separate : Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collect : Drain the lower aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer.

  • Repeat : Repeat the extraction process on the aqueous layer 2-3 more times with fresh organic solvent to maximize product recovery.

  • Combine & Wash : Combine all organic extracts and wash them with brine (saturated NaCl solution).

  • Dry : Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for separating 1-Cyclopropylethanol from organic-soluble starting materials like unreacted aldehydes or ketones.

  • Solvent Selection : First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system (e.g., a mixture of hexane (B92381) and ethyl acetate) should give the product an Rf value of approximately 0.3 and show clear separation from impurities.[11]

  • Column Packing :

    • Secure a glass column vertically.

    • Create a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain, to create a packed bed of silica. Avoid letting the silica run dry.[11]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully add this solution to the top of the silica bed.

  • Elution :

    • Add the eluting solvent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Cyclopropylethanol.[11]

Visualizations

G General Purification Workflow for 1-Cyclopropylethanol cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_product Analysis Reaction Crude Reaction Mixture Quench Quench (e.g., aq. NH4Cl) Reaction->Quench Step 1 LLE Liquid-Liquid Extraction (e.g., Ether/Water) Quench->LLE Step 2 Dry Dry & Concentrate LLE->Dry Step 3 Distill Distillation Dry->Distill Option A (Large Scale) Chroma Column Chromatography Dry->Chroma Option B (High Purity) Pure Pure 1-Cyclopropylethanol Distill->Pure Chroma->Pure

Caption: General purification workflow for 1-Cyclopropylethanol.

G Decision Tree for Purification Method node_impurity What is the main impurity? node_bp Is Boiling Point Difference > 25°C? node_impurity->node_bp Unreacted Aldehyde / Ketone node_method_lle Use Liquid-Liquid Extraction after Quench node_impurity->node_method_lle Inorganic Salts / Quenched Grignard node_method_distill Use Fractional Distillation node_bp->node_method_distill Yes node_method_chroma Use Column Chromatography node_bp->node_method_chroma No / High Purity Needed

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the drying of 1-Cyclopropylethanol solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for drying 1-Cyclopropylethanol?

The most effective methods for drying alcohols like 1-Cyclopropylethanol to achieve very low water content are using 3Å molecular sieves or calcium hydride.[1][2] Molecular sieves are highly efficient due to their ability to selectively adsorb water molecules based on size.[3][4] Calcium hydride is a reactive desiccant that reacts irreversibly with water to form calcium hydroxide (B78521) and hydrogen gas.[1]

Q2: Which desiccant is recommended for achieving the lowest possible water content?

For achieving "super dry" solvent with water content in the low parts-per-million (ppm) range, activated 3Å molecular sieves are highly recommended.[2] Studies on similar solvents like ethanol (B145695) and methanol (B129727) show that storing the alcohol over a sufficient loading (10-20% m/v) of 3Å molecular sieves for at least 48-72 hours can reduce water content to approximately 10 ppm.[2][5]

Q3: Can I use reactive metal desiccants like sodium (Na) or calcium hydride (CaH₂)?

Calcium Hydride (CaH₂): Yes, calcium hydride is a viable option for drying alcohols.[1][6] It is considered safer than sodium metal but can be slow to act as it is insoluble in the solvent.[1][7] It is crucial to handle CaH₂ in an inert atmosphere as it reacts vigorously with water.[8]

Sodium (Na) Metal: Using sodium metal is not recommended for simply drying 1-Cyclopropylethanol. Sodium reacts with the alcohol's hydroxyl group to form sodium 1-cyclopropylethoxide and hydrogen gas.[9][10][11] This reaction is often vigorous and can be hazardous, with the potential to ignite the flammable solvent, especially if significant amounts of water are present.[11][12]

Q4: How do I properly activate and handle molecular sieves for optimal performance?

To be effective, molecular sieves must be activated to remove any pre-adsorbed water. This is typically done by heating the sieves to 200-230°C under vacuum or a stream of inert gas for several hours.[5][13] Once activated, they should be cooled in a desiccator and stored in an airtight container to prevent re-exposure to atmospheric moisture. When in use, ensure the solvent container is sealed to prevent moisture from the air from being absorbed.

Q5: How can I determine if my 1-Cyclopropylethanol is sufficiently dry?

The most accurate method for determining residual water content in organic solvents is Karl Fischer titration. This coulometric or volumetric method can precisely quantify water levels down to the ppm range. For a qualitative check when using sodium/benzophenone stills (not recommended for this alcohol), the formation of a persistent blue or purple color from the ketyl radical indicates anhydrous conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Solvent is still wet after drying. 1. Inactive desiccant (e.g., molecular sieves were not properly activated). 2. Insufficient amount of desiccant used for the volume of solvent and initial water content. 3. Insufficient contact time between the solvent and the desiccant. 4. The system was not properly sealed, allowing atmospheric moisture to enter.1. Reactivate the molecular sieves by heating them under vacuum.[13] 2. Increase the desiccant loading to 10-20% mass/volume.[2] 3. Allow the solvent to stand over the desiccant for a longer period (e.g., >48 hours). 4. Ensure all glassware is flame-dried and the system is sealed or kept under a positive pressure of an inert gas (e.g., Nitrogen, Argon).
Desiccant appears ineffective or degraded. 1. The desiccant has reached its maximum water absorption capacity. 2. The desiccant is old or was stored improperly. 3. For CaH₂, a fine powder of Ca(OH)₂ may have coated the granules, preventing further reaction.1. Replace with fresh or regenerated desiccant. 2. Use a fresh, unopened container of desiccant. 3. Gently agitate or stir the solvent/desiccant mixture to expose fresh surfaces.
An unexpected reaction occurred (e.g., color change, gas evolution with CaH₂ stops prematurely). 1. The 1-Cyclopropylethanol may contain acidic impurities that react with the desiccant. 2. The solvent might be contaminated with other reactive functional groups.1. Consider pre-treating the solvent by distilling it from a non-reactive drying agent like anhydrous magnesium sulfate (B86663) before using a more reactive desiccant. 2. Verify the purity of the 1-Cyclopropylethanol using techniques like GC-MS or NMR before attempting to dry.

Data Presentation

Table 1: Comparison of Common Desiccants for Alcohols

DesiccantTypical Final H₂O (ppm)CapacitySpeedCompatibility & Safety Notes
3Å Molecular Sieves < 10[2]High (up to 22% of its weight)Slow to MediumExcellent for alcohols.[4] Must be activated before use. Sieves can be regenerated and reused.[14][15]
Calcium Hydride (CaH₂) ~13 (for CH₂Cl₂)[2]HighSlowGood for alcohols and basic solvents.[1][6] Reacts to produce H₂ gas, requiring a well-ventilated area.[8] Slower than other methods due to its insolubility.[7]
Sodium (Na) Metal Not ApplicableHighFastNot Recommended. Reacts with the alcohol itself.[9][11] Reaction with water is highly exothermic and can ignite the solvent.
Anhydrous MgSO₄ > 100[2]HighMediumGood for pre-drying but not for achieving very low water content.
Silica Gel ~30 (for THF)[2]MediumMediumLess effective than molecular sieves for achieving ultra-dry conditions.[16]

Experimental Protocols

Protocol 1: Drying 1-Cyclopropylethanol with 3Å Molecular Sieves
  • Activate Sieves: Place the required amount of 3Å molecular sieve beads (10-20g per 100mL of solvent) in a flask. Heat to 200-230°C under vacuum for at least 4 hours.[13]

  • Cool: Allow the sieves to cool to room temperature under vacuum or in a desiccator.

  • Combine: Add the activated, cooled sieves to a flask of 1-Cyclopropylethanol. The flask should be oven-dried and cooled under an inert atmosphere.

  • Stand: Seal the flask and allow it to stand for at least 48 hours, with occasional gentle swirling. For best results, allow it to stand for 72 hours.[2]

  • Separate: Carefully decant or filter the dried solvent into a final storage container, preferably under an inert atmosphere. Add a small amount of freshly activated sieves to the storage container to maintain dryness.

Protocol 2: Drying 1-Cyclopropylethanol with Calcium Hydride (CaH₂)

Safety Warning: This procedure generates flammable hydrogen gas and should be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[7]

  • Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube or gas bubbler to the top of the condenser to vent hydrogen gas safely.

  • Add CaH₂: Add calcium hydride powder (approx. 10-20g per liter of solvent) to the flask.[7]

  • Add Solvent: Under a gentle stream of inert gas (e.g., nitrogen), add the 1-Cyclopropylethanol to the flask.

  • Stir: Stir the mixture at room temperature. Vigorous bubbling (H₂ evolution) indicates the reaction with water.

  • Heat (Optional): The mixture can be gently heated to reflux to accelerate drying. Continue stirring until gas evolution ceases.

  • Distill: The dry solvent must be separated from the solid CaH₂ and Ca(OH)₂ by distillation under an inert atmosphere. Do not distill to dryness.

  • Quench: Unused calcium hydride must be quenched safely.[7] Dilute the residue with an inert solvent like heptane (B126788) and slowly add isopropanol, followed by ethanol or methanol, to destroy any remaining CaH₂.[7]

Decision Workflow for Drying 1-Cyclopropylethanol

Drying_Workflow start Start: Need to dry 1-Cyclopropylethanol q_dryness What level of dryness is required? start->q_dryness q_safety Are you equipped to handle reactive metal hydrides? q_dryness->q_safety Ultra-Dry (<50 ppm H₂O) method_predry Pre-dry with MgSO₄ or simple distillation q_dryness->method_predry General Purpose (>100 ppm H₂O) method_sieves Use 3Å Molecular Sieves q_safety->method_sieves No method_cah2 Use Calcium Hydride (CaH₂) followed by distillation q_safety->method_cah2 Yes end_superdry Result: Ultra-dry solvent (<10 ppm H₂O) method_sieves->end_superdry method_cah2->end_superdry end_dry Result: Dry solvent (suitable for general use) method_predry->end_dry

Caption: Workflow for selecting a drying method for 1-Cyclopropylethanol.

References

Technical Support Center: Analysis of 1-Cyclopropylethanol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 1-Cyclopropylethanol via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Common Issues in NMR Analysis of 1-Cyclopropylethanol

Q1: My 1H NMR spectrum of 1-Cyclopropylethanol shows more peaks than expected. How do I identify the impurities?

A1: The presence of unexpected peaks in your 1H NMR spectrum likely indicates impurities from the synthesis or workup process. The most common synthetic routes to 1-Cyclopropylethanol are the reduction of cyclopropyl (B3062369) methyl ketone or the reaction of a methyl-containing Grignard reagent with cyclopropanecarboxaldehyde.

Potential Impurities and their 1H NMR Signatures:

  • Unreacted Starting Materials:

    • Cyclopropyl methyl ketone: Look for a sharp singlet around 2.08 ppm corresponding to the methyl ketone protons and multiplets for the cyclopropyl protons between 0.56-1.98 ppm.[1]

    • Cyclopropanecarboxaldehyde: A characteristic aldehyde proton signal will appear as a doublet around 8.93 ppm.[2] The cyclopropyl protons will show as multiplets between 1.02-2.2 ppm.[2]

  • Residual Solvents: Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common in Grignard reactions. Look for characteristic multiplets for these solvents.

  • Side-Reaction Byproducts: Depending on the reaction conditions, various byproducts can form. For instance, in Grignard reactions, side products can arise from enolization of the carbonyl starting material.[3] In reductions, over-reduction or incomplete reactions can lead to different alcohol species.

Recommended Action:

  • Compare your spectrum to the reference data in the table below.

  • Consider the synthetic route used to anticipate likely impurities.

  • Perform a D₂O shake to identify the hydroxyl (-OH) proton signal (see Q3).

  • If significant impurities are present, re-purification of your sample may be necessary.

Q2: The integration of my peaks does not match the expected proton ratios for 1-Cyclopropylethanol. What could be the cause?

A2: Inaccurate integration can be due to several factors:

  • Presence of Impurities: As discussed in Q1, impurities will contribute to the overall integration, skewing the ratios.

  • Broad -OH Peak: The hydroxyl proton signal is often broad, which can lead to inaccurate integration by the NMR software.[4]

  • Relaxation Delays: If the relaxation delay (d1) in your NMR experiment is too short, protons that relax slowly may not be fully accounted for in the integration.

Recommended Action:

  • Identify and exclude impurity peaks from the integration if possible.

  • Perform a D₂O shake to remove the -OH peak from the spectrum, allowing for more accurate integration of the remaining signals.[4]

  • Increase the relaxation delay in your NMR acquisition parameters to ensure all protons are fully relaxed between pulses.

Q3: The hydroxyl (-OH) proton peak is very broad and its chemical shift is not consistent. How can I confirm its assignment?

A3: The chemical shift and appearance of the hydroxyl proton are highly dependent on concentration, temperature, solvent, and the presence of trace amounts of water or acid.[4] This often results in a broad singlet that can be difficult to definitively assign.

Recommended Action: D₂O Shake

The most reliable method to identify an -OH proton is a "D₂O shake."

  • Acquire a standard 1H NMR spectrum of your sample.

  • Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube.

  • Gently shake the tube to mix.

  • Re-acquire the 1H NMR spectrum.

The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard 1H NMR experiment, the original -OH peak will disappear from the spectrum, confirming its identity.

Frequently Asked Questions (FAQs)

Q: What are the expected 1H NMR chemical shifts for 1-Cyclopropylethanol?

A: The approximate 1H NMR chemical shifts for 1-Cyclopropylethanol in CDCl₃ are summarized in the table below. Note that the exact chemical shifts and coupling patterns can vary slightly depending on the solvent and spectrometer.

Q: What are the most common impurities to look for when synthesizing 1-Cyclopropylethanol?

A: The most common impurities are typically the unreacted starting materials. If you are preparing 1-Cyclopropylethanol by reducing cyclopropyl methyl ketone, you should look for residual ketone. If you are using a Grignard reaction with cyclopropanecarboxaldehyde, look for the starting aldehyde. Residual solvents from the reaction workup are also common.

Q: Can 13C NMR be used to identify impurities?

A: Yes, 13C NMR is a powerful tool for identifying impurities. The presence of a carbonyl carbon signal around 200 ppm, for instance, would be a strong indicator of a ketone or aldehyde impurity.

Data Presentation

Table 1: 1H NMR Data for 1-Cyclopropylethanol and Common Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
1-Cyclopropylethanol -CH(OH)-~3.0 - 3.5Multiplet1H
-OHVariable (typically broad)Singlet (broad)1H
-CH₃~1.2Doublet3H
Cyclopropyl-CH~0.8 - 1.1Multiplet1H
Cyclopropyl-CH₂~0.1 - 0.6Multiplet4H
Cyclopropyl methyl ketone -C(=O)CH₃~2.08Singlet3H
Cyclopropyl-CH~1.98Multiplet1H
Cyclopropyl-CH₂~0.56 - 0.81Multiplet4H
Cyclopropanecarboxaldehyde -CHO~8.93Doublet1H
Cyclopropyl-CH~1.5 - 2.2Multiplet1H
Cyclopropyl-CH₂~1.02 - 1.75Multiplet4H

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Analysis

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your 1-Cyclopropylethanol sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Invert: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Insert into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Protocol 2: D₂O Shake for Hydroxyl Proton Identification

  • Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard 1H NMR spectrum.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Re-cap the NMR tube and gently shake it for 10-15 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the NMR tube back into the spectrometer and re-acquire the 1H NMR spectrum using the same parameters as the initial acquisition. The hydroxyl proton signal should have disappeared or significantly diminished.

Visualizations

Impurity_Identification_Workflow cluster_start NMR Sample Analysis cluster_troubleshooting Troubleshooting cluster_identification Impurity Identification cluster_conclusion Conclusion start Acquire 1H NMR Spectrum of 1-Cyclopropylethanol Sample spectrum Analyze Spectrum: - Chemical Shifts - Integration - Multiplicity start->spectrum check_peaks Unexpected Peaks Present? spectrum->check_peaks check_integration Incorrect Integration Ratios? spectrum->check_integration compare_data Compare with Reference Data Table check_peaks->compare_data d2o_shake Perform D2O Shake check_peaks->d2o_shake Broad/Uncertain -OH Peak pure Sample is Pure check_peaks->pure No check_integration->d2o_shake impure Impurity Identified (e.g., Starting Material, Solvent) compare_data->impure d2o_shake->impure -OH Confirmed, Other Impurities Present

Caption: Workflow for identifying impurities in 1-Cyclopropylethanol via NMR.

References

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1-Cyclopropylethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization efforts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the scale-up synthesis of 1-Cyclopropylethanol, primarily focusing on the two most common synthetic routes: the Grignard reaction of cyclopropylmagnesium bromide with acetaldehyde (B116499) and the reduction of methyl cyclopropyl (B3062369) ketone.

Grignard Reaction Route: Troubleshooting

Question: We are experiencing low yields in the Grignard synthesis of 1-Cyclopropylethanol when moving to a larger scale. What are the potential causes and solutions?

Answer: Low yields in scaled-up Grignard reactions are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Any residual moisture in the starting materials or solvents will quench the Grignard reagent, leading to lower yields.

  • Quality of Magnesium: The surface of magnesium turnings can become passivated with a layer of magnesium oxide, which hinders the reaction. Use fresh, high-quality magnesium turnings. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Reaction Initiation: Difficulty in initiating the Grignard reaction is a frequent issue. This can lead to a dangerous accumulation of the alkyl halide. To ensure a controlled initiation, add a small portion of the cyclopropyl bromide first and confirm the reaction has started (indicated by a gentle reflux or a cloudy appearance) before adding the remainder.

  • Temperature Control: Grignard reactions are exothermic and can become difficult to control on a larger scale, potentially leading to side reactions. Employ a jacketed reactor with efficient cooling to maintain a steady reaction temperature. Slow, controlled addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) is crucial to manage the exotherm.

  • Side Reactions: At elevated temperatures, side reactions such as enolization of the acetaldehyde or Wurtz coupling of the Grignard reagent can occur, reducing the yield of the desired alcohol. Maintaining a low reaction temperature helps to minimize these side reactions.

Question: Our final product is contaminated with significant amounts of byproducts. What are the likely impurities and how can we minimize them?

Answer: Impurity formation is a critical concern in scaling up syntheses. In the Grignard synthesis of 1-Cyclopropylethanol, you may encounter the following impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual cyclopropylmagnesium bromide and acetaldehyde in the mixture. Ensure a slight molar excess of the Grignard reagent and sufficient reaction time.

  • Benzene (B151609) (from Grignard preparation): If benzene is used as a co-solvent in the preparation of the Grignard reagent, it can be a persistent impurity.

  • Wurtz Coupling Product (Bicyclopropyl): This can form from the reaction of the Grignard reagent with unreacted cyclopropyl bromide. This can be minimized by slow addition of the halide to the magnesium and ensuring the reaction initiates promptly.

  • Over-addition Products: While less common with aldehydes, it's important to control the stoichiometry to prevent unwanted side reactions.

To minimize these impurities, focus on optimizing reaction conditions, including stoichiometry, temperature control, and reaction time. Post-reaction workup is also critical. A careful quench with a saturated aqueous solution of ammonium (B1175870) chloride can help to neutralize any remaining Grignard reagent and facilitate the separation of the product.

Reduction of Methyl Cyclopropyl Ketone Route: Troubleshooting

Question: The reduction of methyl cyclopropyl ketone is not going to completion, resulting in a low yield of 1-Cyclopropylethanol. What can we do to improve the conversion?

Answer: Incomplete reduction can be addressed by considering the following:

  • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice for this reduction. However, for more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, though with stricter safety precautions due to its higher reactivity with protic solvents.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used with NaBH₄. Ensure the solvent is of appropriate quality and used in sufficient quantity to ensure proper mixing.

  • Temperature and Reaction Time: While these reductions are often run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Stoichiometry of the Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For scaled-up reactions, it's important to account for any potential decomposition of the reducing agent over time.

Question: We are observing impurities in our 1-Cyclopropylethanol produced via the reduction route. What are the likely culprits?

Answer: Impurities in the reduction of methyl cyclopropyl ketone are often simpler to manage than in the Grignard route. Common impurities include:

  • Unreacted Methyl Cyclopropyl Ketone: This is the most common impurity if the reaction does not go to completion. Optimizing the reaction conditions as described above will minimize this.

  • Solvent Adducts: Depending on the workup conditions, you might see small amounts of solvent-related impurities.

  • Diastereomers (if applicable): If the starting ketone has other stereocenters, the reduction can lead to the formation of diastereomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Cyclopropylethanol

ParameterGrignard Reaction with AcetaldehydeReduction of Methyl Cyclopropyl Ketone
Starting Materials Cyclopropyl bromide, Magnesium, AcetaldehydeMethyl cyclopropyl ketone, Sodium borohydride
Typical Yield 60-85%85-95%
Key Process Challenges Highly exothermic, moisture sensitive, initiation controlHandling of hydride reducing agents, complete conversion
Common Impurities Bicyclopropyl, unreacted starting materialsUnreacted ketone
Scalability Considerations Requires specialized equipment for handling Grignard reagents and managing exotherms.Generally more straightforward to scale, with standard reactors.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-Cyclopropylethanol via Grignard Reaction

This protocol is a general guideline for a pilot-scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with proper personal protective equipment.

1. Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

  • Apparatus: A dry, nitrogen-purged 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.

  • Materials:

    • Magnesium turnings (1.2 kg, 50 mol)

    • Iodine (a few crystals)

    • Cyclopropyl bromide (5.45 kg, 45 mol)

    • Anhydrous tetrahydrofuran (B95107) (THF) (20 L)

  • Procedure:

    • Charge the reactor with magnesium turnings and a few crystals of iodine.

    • Add 5 L of anhydrous THF to the reactor.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in 15 L of anhydrous THF.

    • Add approximately 500 mL of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a temperature increase and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. Use the reactor cooling jacket to control the temperature.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Acetaldehyde:

  • Materials:

    • Acetaldehyde (2.0 kg, 45.4 mol)

    • Anhydrous THF (5 L)

  • Procedure:

    • Cool the Grignard reagent solution to 0-5 °C using the reactor cooling jacket.

    • Prepare a solution of acetaldehyde in anhydrous THF in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

3. Work-up and Purification:

  • Materials:

    • Saturated aqueous ammonium chloride solution (15 L)

    • Diethyl ether (2 x 10 L for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add the saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a suitable separation vessel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-Cyclopropylethanol.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for 1-Cyclopropylethanol (boiling point is approximately 121-122 °C at atmospheric pressure).[1]

Protocol 2: Scale-Up Synthesis of 1-Cyclopropylethanol via Reduction of Methyl Cyclopropyl Ketone

1. Reaction Setup:

  • Apparatus: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Materials:

    • Methyl cyclopropyl ketone (4.2 kg, 50 mol)

    • Methanol (20 L)

    • Sodium borohydride (1.9 kg, 50 mol)

  • Procedure:

    • Charge the reactor with a solution of methyl cyclopropyl ketone in methanol.

    • Cool the solution to 0-5 °C.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC until the starting material is consumed.

2. Work-up and Purification:

  • Materials:

    • Water (10 L)

    • Hydrochloric acid (to adjust pH)

    • Diethyl ether (2 x 10 L for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add water to quench the excess sodium borohydride.

    • Adjust the pH to ~7 with hydrochloric acid.

    • Extract the mixture with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathways cluster_0 Grignard Synthesis Route cluster_1 Ketone Reduction Route CPBr Cyclopropyl bromide Grignard Cyclopropylmagnesium bromide CPBr->Grignard THF Mg Magnesium Mg->Grignard THF Intermediate1 Magnesium Alkoxide Intermediate Grignard->Intermediate1 Nucleophilic Addition Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate1 Nucleophilic Addition Product1 1-Cyclopropylethanol Intermediate1->Product1 Acidic Work-up CPK Methyl Cyclopropyl Ketone Product2 1-Cyclopropylethanol CPK->Product2 Reduction (Methanol) NaBH4 Sodium Borohydride NaBH4->Product2 Reduction (Methanol)

Caption: Synthetic pathways to 1-Cyclopropylethanol.

Troubleshooting_Workflow Start Low Yield or High Impurity? CheckMoisture Check for Moisture (Anhydrous Conditions) Start->CheckMoisture CheckTemp Evaluate Temperature Control Start->CheckTemp CheckReagents Assess Reagent Quality and Stoichiometry Start->CheckReagents CheckInitiation Verify Grignard Initiation (if applicable) Start->CheckInitiation Purification Optimize Purification (e.g., Distillation) CheckMoisture->Purification CheckTemp->Purification CheckReagents->Purification CheckInitiation->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for synthesis scale-up.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation and Reactor Setup Start->ReagentPrep Reaction Controlled Reaction (Addition & Stirring) ReagentPrep->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying and Solvent Removal Workup->Drying Purification Final Purification (Fractional Distillation) Drying->Purification End Pure 1-Cyclopropylethanol Purification->End

References

Managing exothermic reactions in 1-Cyclopropylethanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing exothermic reactions during the synthesis of 1-Cyclopropylethanol, a crucial intermediate for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: How is 1-Cyclopropylethanol typically synthesized, and why is the reaction exothermic?

A1: 1-Cyclopropylethanol is commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent, such as cyclopropyl (B3062369) magnesium bromide, with acetaldehyde (B116499).[1][2] The reaction is highly exothermic due to the formation of a stable carbon-carbon bond and the subsequent formation of a magnesium alkoxide salt.[3][4]

Q2: What are the primary safety concerns associated with the exothermic nature of this synthesis?

A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and breach the reaction vessel.[5] Additionally, the reagents and solvents used, such as diethyl ether or THF, are often highly flammable, increasing the risk of fire or explosion in the event of a loss of containment.[3][4]

Q3: What are the key parameters to monitor to maintain control over the reaction?

A3: Continuous monitoring of the internal reaction temperature is critical. Other important parameters to control include the rate of addition of the Grignard reagent or the aldehyde, the efficiency of stirring, and the temperature of the cooling bath.[6] Any significant deviation from the expected temperature profile should be addressed immediately.

Q4: Can reaction calorimetry be used to assess the thermal risk of this synthesis?

A4: Yes, reaction calorimetry is a valuable tool for assessing thermal risk. It can determine the heat of reaction, the adiabatic temperature rise, and the rate of heat release.[7] This data is crucial for developing safe and scalable processes by ensuring that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.[8]

Troubleshooting Guide

Q5: My reaction is not initiating, and I am concerned about adding all the reagent before it starts. What should I do?

A5: This is a common issue with Grignard reactions known as "induction." Adding the full amount of reagent before initiation can lead to a dangerous runaway reaction once it finally starts.

  • Troubleshooting Steps:

    • Ensure all glassware is meticulously dried, as trace amounts of water can quench the Grignard reagent and prevent initiation.[9]

    • Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

    • Add a small portion of the halide to the magnesium in concentrated solution to facilitate initiation.

    • Gentle warming with a heat gun can help to start the reaction.[6]

    • If the reaction still does not start, do not add more reagent. It is safer to discard the reaction and start over with fresh, dry reagents and glassware.

Q6: The temperature of my reaction is increasing too rapidly, even with the cooling bath. What actions should I take?

A6: A rapid temperature rise indicates that the rate of heat generation is exceeding the cooling capacity.

  • Immediate Actions:

    • Stop the addition of the reagent immediately.

    • Increase the efficiency of the cooling system. This can be achieved by lowering the temperature of the cooling bath (e.g., using a dry ice/acetone bath) or improving the heat transfer by ensuring vigorous stirring.

    • If the temperature continues to rise, have a quenching agent, such as a cold, saturated aqueous solution of ammonium (B1175870) chloride, ready to add carefully to the reaction mixture.[3][4]

Q7: I am observing the formation of a significant amount of a white precipitate. Is this normal?

A7: The formation of some white precipitate, which is the magnesium alkoxide salt of the product, is expected. However, an excessive amount, especially early in the reaction, could indicate issues.

  • Possible Causes and Solutions:

    • Localized high concentrations: If the reagent is added too quickly or with poor stirring, localized high concentrations can lead to rapid product formation and precipitation. Ensure slow, controlled addition and efficient stirring.

    • Reaction with atmospheric moisture or carbon dioxide: If the reaction is not properly protected by an inert atmosphere (like nitrogen or argon), the Grignard reagent can react with moisture or CO2 to form magnesium salts. Ensure a good inert atmosphere is maintained throughout the process.

Data Presentation

Table 1: Key Parameters for Managing Exothermic Reactions in 1-Cyclopropylethanol Synthesis

ParameterInfluence on ExothermRecommended Control Measures
Reagent Addition Rate Faster addition leads to a higher rate of heat generation.Add the aldehyde solution dropwise to the Grignard reagent.[3][4]
Reaction Temperature Higher temperatures increase the reaction rate and heat output.Maintain a low internal temperature (e.g., 0-10 °C) using an ice bath.[3]
Stirring Speed Inefficient stirring can lead to localized "hot spots."Use a mechanical stirrer to ensure vigorous and efficient mixing.
Reagent Concentration More concentrated reagents can lead to a more rapid reaction.Use appropriate solvent volumes to maintain a manageable concentration.
Solvent Choice Solvents like THF can stabilize the Grignard reagent.[9]Diethyl ether or THF are common choices; ensure they are anhydrous.[9]

Experimental Protocols

Protocol: Grignard Synthesis of 1-Cyclopropylethanol

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Iodine crystal (for activation)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a stream of inert gas until the purple color of the iodine fades. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add a small amount of anhydrous solvent to cover the magnesium. Dissolve the cyclopropyl bromide in anhydrous solvent in the dropping funnel. Add a small portion (approx. 10%) of the cyclopropyl bromide solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling and a gentle exotherm. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the flask containing the Grignard reagent in an ice bath to 0 °C. Dissolve the acetaldehyde in anhydrous solvent in the dropping funnel. Add the acetaldehyde solution dropwise to the cooled Grignard reagent, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic, so slow and controlled addition is crucial.[3]

  • Quenching: After the acetaldehyde addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath.[3][4]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Cyclopropylethanol.

Mandatory Visualization

ExperimentalWorkflow Experimental Workflow for 1-Cyclopropylethanol Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Acetaldehyde cluster_workup Workup and Isolation A Activate Mg with Iodine B Add Cyclopropyl Bromide Solution Dropwise A->B C Reflux to Form Grignard Reagent B->C D Cool Grignard Reagent to 0°C C->D Transfer to Reaction Step E Add Acetaldehyde Solution Dropwise (Exothermic) D->E F Stir at 0°C E->F G Quench with Saturated NH4Cl F->G Proceed to Workup H Extract with Et2O G->H I Dry and Concentrate H->I J Crude 1-Cyclopropylethanol I->J

Caption: Workflow for the synthesis of 1-Cyclopropylethanol.

TroubleshootingLogic Troubleshooting Logic for Exothermic Reaction Start Monitor Reaction Temperature IsTempStable Is Temperature Stable? Start->IsTempStable TempRising Temperature Rising Rapidly? IsTempStable->TempRising No ContinueReaction Continue Monitoring IsTempStable->ContinueReaction Yes StopAddition Stop Reagent Addition TempRising->StopAddition Yes TempRising->ContinueReaction No IncreaseCooling Increase Cooling Efficiency StopAddition->IncreaseCooling PrepareQuench Prepare Quenching Agent IncreaseCooling->PrepareQuench EmergencyQuench Perform Emergency Quench PrepareQuench->EmergencyQuench If Temp Still Rises

Caption: Key decisions in managing a reaction exotherm.

References

Technical Support Center: Synthesis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopropylethanol, with a focus on alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative catalytic strategies for the enantioselective synthesis of 1-cyclopropylethanol?

A1: The main strategies involve the asymmetric reduction of cyclopropyl (B3062369) methyl ketone or the enantioselective addition of a methyl group to cyclopropanecarboxaldehyde (B31225). Key catalytic systems include:

  • Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH): Chiral Ruthenium (Ru) and Iridium (Ir) complexes are widely used to reduce cyclopropyl methyl ketone with high enantioselectivity.[1][2][3][4][5]

  • Organozinc-Based Catalysis: The addition of organozinc reagents to cyclopropanecarboxaldehyde, often catalyzed by chiral amino alcohols or other ligands, is a common method. The Carreira reaction, for instance, utilizes a catalyst system generated in situ from zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine.[6]

  • Grignard Reagents with Chiral Ligands: The use of Grignard reagents in the presence of chiral ligands can also achieve enantioselective addition to cyclopropanecarboxaldehyde.

  • Biocatalysis: Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the formation of cyclopropyl ketones, which can then be reduced to the desired alcohol.

Q2: How do I select the most suitable catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired enantiomer, required yield and enantiomeric excess (ee), cost, and experimental setup. The comparative data table below provides a summary of the performance of different catalytic systems to aid in your decision-making. For instance, Ru- and Ir-based catalysts often offer very high enantioselectivity in ketone reduction, while organozinc-based systems are versatile for additions to aldehydes.

Q3: What are the common sources of low yield and enantioselectivity?

A3: Low yields and enantioselectivity can arise from several factors:

  • Catalyst Deactivation: Impurities in reagents or solvents (e.g., water, oxygen, or other coordinating species) can poison the catalyst.[7][8]

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly impact the outcome.[9]

  • Poor Quality Reagents: The purity of the substrate, reagents, and catalyst is crucial.

  • Incorrect Stoichiometry: The ratio of substrate to catalyst and other reagents must be carefully controlled.

Please refer to the troubleshooting guide for more detailed information.

Catalyst Performance Data

The following table summarizes the performance of various alternative catalysts for the synthesis of 1-cyclopropylethanol or analogous chiral alcohols.

Catalyst SystemChiral LigandSubstrateProductCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)
[Ir(COD)Cl]₂Simple alkane-diyl-based P,N,O-ligandAcetophenone1-Phenylethanol0.2Ethanol30>99up to 98
RuCl₂--INVALID-LINK--(S,S)-TsDPENAryl KetonesChiral Alcohols1-2Isopropanol (B130326)RT95-9997-99
Zn(OTf)₂(+)-N-MethylephedrineCyclopropanecarboxaldehyde(R)-1-Cyclopropyl-prop-2-yn-1-ol20Toluene (B28343)608598
Et₂Zn(-)-MIBIsobutyraldehydeChiral Alcohol10Hexanes-1065-8576-93
Ti(OiPr)₄(R)-BINOLCyclopropanecarboxaldehyde(R)-1-Cyclopropyl-prop-2-yn-1-ol20TolueneRT7595

Note: Data for analogous substrates are included to provide a broader context of catalyst efficacy. RT = Room Temperature.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was handled and stored under appropriate inert conditions (e.g., in a glovebox or under argon/nitrogen). Prepare a fresh batch of the active catalyst if necessary.
Catalyst Poisoning Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity. Impurities like water, oxygen, or sulfur compounds can deactivate many transition metal catalysts.[7][8]
Incorrect Reaction Conditions Verify the reaction temperature, pressure (for hydrogenations), and stirring rate. For transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol, formic acid) is present in the correct stoichiometry.
Low Catalyst Loading While high catalyst loading can be costly, a certain minimum is required for efficient conversion. Try incrementally increasing the catalyst loading.

Problem 2: High conversion but low enantioselectivity (ee).

Possible Cause Troubleshooting Step
Racemic Background Reaction Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[9]
Incorrect Chiral Ligand Verify that you are using the correct enantiomer of the chiral ligand to obtain the desired product enantiomer.
Ligand Decomposition Some ligands can be sensitive to air or moisture. Ensure they are handled under inert conditions.
Solvent Effects The polarity and coordinating ability of the solvent can influence the chiral environment. Screen different anhydrous solvents.
Inaccurate ee Determination Validate your chiral HPLC or GC method. Ensure good separation of enantiomers and run a racemic standard for comparison.[8][9]

Problem 3: Formation of significant side products.

Possible Cause Troubleshooting Step
Side Reactions of the Substrate For aldehyde substrates, side reactions like aldol (B89426) condensation can occur. Consider adding the aldehyde slowly to the reaction mixture.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, some organometallic reagents can react with protic solvents.
Over-reduction or Other Undesired Transformations Monitor the reaction closely by TLC or GC to avoid over-reaction. Adjust the reaction time or temperature as needed.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Cyclopropyl Methyl Ketone using a Ru-Catalyst

This protocol is a general guideline for the asymmetric transfer hydrogenation of cyclopropyl methyl ketone using a Ru(II) catalyst with a chiral diamine ligand.

Materials:

  • Cyclopropyl methyl ketone

  • RuCl₂--INVALID-LINK-- (or a similar chiral Ru catalyst)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Argon or Nitrogen gas

  • Anhydrous solvents for workup (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ru-catalyst (1-2 mol%).

  • Add anhydrous isopropanol via syringe.

  • Add potassium tert-butoxide (5-10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst activation.

  • Add cyclopropyl methyl ketone (1 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Enantioselective Methylation of Cyclopropanecarboxaldehyde using Diethylzinc (B1219324)

This protocol describes the enantioselective addition of a methyl group to cyclopropanecarboxaldehyde using diethylzinc and a chiral amino alcohol ligand.

Materials:

  • Cyclopropanecarboxaldehyde

  • Diethylzinc (Et₂Zn) (solution in hexanes or toluene)

  • (-)-MIB (N-isobutyl-N-methyl-1-phenyl-2-aminoethanol) or another suitable chiral amino alcohol

  • Anhydrous toluene

  • Anhydrous solvents for workup (e.g., diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (e.g., (-)-MIB, 5-10 mol%).

  • Add anhydrous toluene via syringe.

  • Cool the solution to 0 °C and add diethylzinc solution dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclopropanecarboxaldehyde (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Select & Purify Reagents Catalyst Prepare/Activate Catalyst Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Addition Add Reagents & Catalyst Inert->Addition Control Control Temp. & Stirring Addition->Control Monitor Monitor Progress (TLC/GC) Control->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze (NMR, ee) Purify->Analyze

Caption: General experimental workflow for catalytic 1-cyclopropylethanol synthesis.

Troubleshooting_Workflow Start Low Yield or ee Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions [ Purity OK ] Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents [ Impure ] Check_Catalyst Assess Catalyst Activity/ Handling Check_Conditions->Check_Catalyst [ Conditions OK ] Optimize_Conditions Optimize Conditions (e.g., lower temperature) Check_Conditions->Optimize_Conditions [ Suboptimal ] Check_Analysis Validate Analytical Method (ee) Check_Catalyst->Check_Analysis [ Catalyst OK ] Fresh_Catalyst Use Fresh/Re-purified Catalyst Check_Catalyst->Fresh_Catalyst [ Suspect ] Validate_HPLC Re-validate Chiral HPLC/GC Check_Analysis->Validate_HPLC [ Inaccurate ] Success Problem Resolved Check_Analysis->Success [ Method OK ] Purify_Reagents->Success Optimize_Conditions->Success Fresh_Catalyst->Success Validate_HPLC->Success

References

Validation & Comparative

Confirming the Structure of 1-Cyclopropylethanol with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unambiguous structure elucidation is a cornerstone of chemical research and drug development. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex spin systems and overlapping signals can often lead to ambiguity. Two-dimensional (2D) NMR techniques offer a powerful solution by revealing through-bond and through-space correlations, providing a definitive roadmap of a molecule's atomic connectivity.

This guide compares the utility of three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of 1-Cyclopropylethanol. We provide expected experimental data, detailed protocols, and a logical workflow to demonstrate how these techniques work in concert to build a complete and confident structural assignment.

Predicted NMR Data for 1-Cyclopropylethanol

Before delving into 2D NMR, it is essential to analyze the 1D ¹H and ¹³C NMR spectra to identify the distinct spin systems. Based on the known structure of 1-Cyclopropylethanol, we can predict the approximate chemical shifts and multiplicities.

Structure and Atom Numbering:

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 1-Cyclopropylethanol

AtomProton (¹H) LabelPredicted ¹H Shift (ppm)MultiplicityCarbon (¹³C) LabelPredicted ¹³C Shift (ppm)
1H1~0.9 - 1.1mC1~15 - 20
2, 3H2a, H2b, H3a, H3b~0.2 - 0.6mC2, C3~2 - 6
4H4~3.2 - 3.4qdC4~72 - 76
5H5~1.1 - 1.3dC5~22 - 26
OHOHVariables--

Comparison of 2D NMR Techniques for Structural Elucidation

The following sections detail how COSY, HSQC, and HMBC experiments provide complementary data to confirm the connectivity of 1-Cyclopropylethanol.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for identifying adjacent protons and tracing out spin systems.

Expected Correlations: The key correlations will be between the methine proton (H4) and both its methyl (H5) and cyclopropyl (B3062369) methine (H1) neighbors. Additionally, couplings within the cyclopropyl ring will be observed.

Table 2: Expected Key COSY Cross-Peaks for 1-Cyclopropylethanol

Correlating Proton 1Correlating Proton 2Interpretation
H4 (~3.3 ppm)H5 (~1.2 ppm)³J coupling confirms the ethyl fragment connectivity.
H4 (~3.3 ppm)H1 (~1.0 ppm)³J coupling links the ethyl fragment to the cyclopropyl ring.
H1 (~1.0 ppm)H2/H3 (~0.4 ppm)³J coupling within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[1][2] This is an essential step for assigning the ¹³C chemical shifts to their corresponding protons.

Expected Correlations: Each protonated carbon will show a single cross-peak corresponding to its attached proton(s).

Table 3: Expected HSQC Cross-Peaks for 1-Cyclopropylethanol

Proton (¹H) Shift (ppm)Carbon (¹³C) Shift (ppm)Assignment
~0.2 - 0.6~2 - 6H2/H3 - C2/C3
~0.9 - 1.1~15 - 20H1 - C1
~1.1 - 1.3~22 - 26H5 - C5
~3.2 - 3.4~72 - 76H4 - C4
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connections

The HMBC experiment is arguably the most powerful for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[1][3] This technique is critical for connecting spin systems and identifying quaternary carbons (which are not observed in HSQC).

Expected Correlations: The HMBC spectrum will definitively link the methyl group (C5/H5) and the cyclopropyl ring (C1/H1, C2/H2, C3/H3) to the methine carbon (C4).

Table 4: Expected Key HMBC Cross-Peaks for 1-Cyclopropylethanol

Proton (¹H)Correlating Carbon (¹³C)Correlation TypeInterpretation
H5 (~1.2 ppm)C4 (~74 ppm)²JCHConfirms the C5-C4 bond.
H4 (~3.3 ppm)C5 (~24 ppm)²JCHConfirms the C4-C5 bond.
H4 (~3.3 ppm)C1 (~17 ppm)²JCHConfirms the C4-C1 bond.
H1 (~1.0 ppm)C4 (~74 ppm)²JCHConfirms the C1-C4 bond.
H1 (~1.0 ppm)C2/C3 (~4 ppm)²JCHConfirms connectivity within the cyclopropyl ring.
H2/H3 (~0.4 ppm)C1 (~17 ppm)²JCHConfirms connectivity within the cyclopropyl ring.

Experimental Workflow and Protocols

The logical flow for structure confirmation involves a sequential analysis of the NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR COSY COSY: Identify ¹H-¹H Spin Systems H1_NMR->COSY Proton shifts & couplings HSQC HSQC: Assign ¹H to Direct Carbons C13_NMR->HSQC Carbon shifts COSY->HSQC Proton assignments HMBC HMBC: Establish Long-Range Connectivity HSQC->HMBC Proton & Carbon assignments Final_Structure Confirm Structure of 1-Cyclopropylethanol HMBC->Final_Structure Assemble fragments

Caption: Workflow for 2D NMR-based structure elucidation.

General Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-Cyclopropylethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Initial Setup (for all experiments):

  • Insert the sample into the spectrometer. Do not spin the sample for 2D experiments to avoid artifacts.[4]

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm). Determine the spectral width needed to encompass all proton signals.[1]

3. COSY (gCOSY) Acquisition:

  • Load a standard gradient-selected COSY (gCOSY) parameter set.[4]

  • Set the spectral width (sw) in both dimensions (F1 and F2) based on the 1D ¹H spectrum.

  • Typical parameters:

    • Number of scans (ns): 2-8

    • Number of increments in F1 (ni or td1): 256-512

    • Relaxation delay (d1): 1-2 seconds

4. HSQC (gHSQC) Acquisition:

  • Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set.[5]

  • The F2 (¹H) dimension spectral width is set from the 1D ¹H spectrum.

  • The F1 (¹³C) dimension spectral width should cover the expected range of carbon signals (e.g., 0-80 ppm for this molecule).

  • Typical parameters:

    • Number of scans (ns): 2-16 (multiple of 2)[1]

    • Number of increments in F1 (ni or td1): 128-256

    • Relaxation delay (d1): 1-2 seconds

5. HMBC (gHMBC) Acquisition:

  • Load a standard gradient-selected HMBC parameter set.[6]

  • Set the F2 (¹H) and F1 (¹³C) spectral widths as done for HSQC. The ¹³C width might need to be larger if carbonyls or other deshielded carbons were present.[7]

  • The long-range coupling delay (e.g., CNST13) is typically optimized for a J-coupling of 8-10 Hz.[1]

  • Typical parameters:

    • Number of scans (ns): 4-32 (HMBC is less sensitive than HSQC)[8]

    • Number of increments in F1 (ni or td1): 256-512

    • Relaxation delay (d1): 1.5-2.5 seconds

6. Data Processing:

  • For all experiments, apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) before Fourier transformation in both dimensions.

  • Perform phase correction on phase-sensitive experiments (like HSQC) and baseline correction as needed.

Conclusion

The structural confirmation of 1-Cyclopropylethanol serves as an excellent model for the power of multi-dimensional NMR. While 1D NMR suggests the presence of the key functional groups, it is the combination of 2D techniques that provides irrefutable proof of the molecular structure. COSY connects the protons, HSQC pairs them with their parent carbons, and HMBC builds the complete carbon skeleton by revealing long-range connectivities. For researchers in any field requiring absolute structural certainty, a comprehensive suite of 2D NMR experiments is an indispensable analytical tool.

References

A Comparative Guide to Purity Verification of 1-Cyclopropylethanol via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the purity verification of 1-Cyclopropylethanol. It is designed for researchers, scientists, and professionals in drug development who require accurate methods for quality control and compound validation. The guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate analytical strategy.

Introduction to Purity Analysis of 1-Cyclopropylethanol

1-Cyclopropylethanol (CAS: 765-42-4), a colorless liquid with the molecular formula C₅H₁₀O, is a valuable building block in organic synthesis.[1][2][3] Ensuring its purity is critical for the reliability and reproducibility of subsequent chemical reactions. Elemental analysis is a fundamental technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. This guide compares the utility of elemental analysis with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity assessment.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific information required. Elemental analysis provides the elemental composition, which is a direct measure of the compound's empirical formula. In contrast, chromatographic and spectroscopic methods are powerful for identifying and quantifying impurities.

Technique Principle Information Provided Advantages Limitations
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂, which are then quantified.[4][5]Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is typically determined by difference or via pyrolysis.[4]- Direct verification of elemental composition- High precision and accuracy- Cost-effective for empirical formula confirmation[5]- Does not identify specific impurities- Insensitive to isomeric impurities- Requires specialized equipment
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a mobile gas phase.[6]- Quantitative measurement of volatile impurities- Determination of purity as a percentage of the main component[7]- High sensitivity for volatile impurities- Excellent for quantifying known impurities- Widely used in industry for quality control[7][8]- Not suitable for non-volatile impurities- Requires calibration with standards for accurate quantification
NMR Spectroscopy (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed information about molecular structure.- Unambiguous structure confirmation- Identification and structural elucidation of unknown impurities- Quantitative analysis (qNMR) using an internal standard- Provides detailed structural information- Can identify a wide range of impurities[9]- Non-destructive- Lower sensitivity compared to GC for trace impurities- Can be complex to interpret for mixtures- Higher equipment cost

Elemental Composition: Theoretical vs. Experimental Data

The first step in purity verification by elemental analysis is to compare the experimentally determined elemental percentages with the theoretical values calculated from the molecular formula, C₅H₁₀O.[1]

Element Atomic Mass (amu) Molecular Formula (C₅H₁₀O) Theoretical Mass % Acceptable Experimental Range
Carbon (C)12.011569.72%± 0.4%
Hydrogen (H)1.0081011.70%± 0.4%
Oxygen (O)15.999118.57%(by difference)
Molar Mass 86.13 g/mol [1][10]

A sample is generally considered pure if the experimental values for C and H are within ±0.4% of the theoretical values. A significant deviation may indicate the presence of impurities or residual solvent. Commercially available 1-Cyclopropylethanol is often supplied at purities of 98% to 99% as determined by GC.[10][11][12]

Experimental Protocols

This protocol outlines the procedure for analyzing a volatile liquid like 1-Cyclopropylethanol.

  • Sample Preparation:

    • Due to the volatility of 1-Cyclopropylethanol, use hermetically sealed tin or aluminum capsules to prevent sample loss between weighing and analysis.[13][14]

    • Using a microbalance, accurately weigh 1-2 mg of the sample into the capsule.

    • Crimp the capsule tightly to ensure a complete seal.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.

    • Set the combustion furnace temperature to approximately 1000°C and the reduction furnace to 650°C.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • The sample is dropped into the combustion furnace in a pure oxygen environment.[4]

    • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction chamber and then separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

    • The oxygen percentage is typically calculated by difference: %O = 100% - (%C + %H).

  • Sample Preparation: Prepare a dilute solution of 1-Cyclopropylethanol (e.g., 1 µL in 1 mL) in a high-purity solvent like dichloromethane (B109758) or ethanol (B145695).

  • GC Conditions:

    • Column: A polar capillary column (e.g., HP-INNOWax) is suitable for alcohol analysis.[8]

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.[8]

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.[8]

  • Analysis: Inject 1 µL of the prepared sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclopropylethanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. The identity is confirmed by the characteristic signals for the cyclopropyl (B3062369) protons (multiplets, ~0.2-0.8 ppm), the methine proton (-CHOH, ~3.0-3.5 ppm), the methyl protons (-CH₃, doublet, ~1.2 ppm), and the hydroxyl proton (-OH, broad singlet, variable).

  • Purity Assessment: Integrate all signals. The presence of unexpected signals indicates impurities. The relative integration of impurity signals compared to the product signals provides an estimate of their concentration. For confirmation of the -OH peak, a D₂O shake can be performed, which will cause the hydroxyl proton signal to disappear.[9]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of purity verification and the relationship between the different analytical techniques.

Purity_Verification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Conclusion Sample 1-Cyclopropylethanol Sample Prep Sample Preparation (Weighing/Dilution) Sample->Prep EA Elemental Analysis (CHN) Prep->EA GC Gas Chromatography (GC) Prep->GC NMR NMR Spectroscopy Prep->NMR EA_Data Compare %C, %H to Theoretical Values EA->EA_Data GC_Data Calculate Area % of Main Peak GC->GC_Data NMR_Data Identify Structural Signals & Impurity Peaks NMR->NMR_Data Purity Final Purity Assessment EA_Data->Purity GC_Data->Purity NMR_Data->Purity

Caption: Workflow for purity verification of 1-Cyclopropylethanol.

Technique_Relationships cluster_methods Analytical Techniques cluster_info Information Obtained EA Elemental Analysis Composition Elemental Composition (Empirical Formula) EA->Composition provides GC Gas Chromatography Volatiles Volatile Impurities (Quantitative Purity) GC->Volatiles quantifies NMR NMR Spectroscopy Structure Molecular Structure (Impurity Identification) NMR->Structure confirms & identifies

References

Unprecedented Reactivity: 1-Cyclopropylethanol's Superior Performance in SN1 Reactions Revealed

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of SN1 reaction kinetics has demonstrated the exceptional reactivity of 1-cyclopropylethanol compared to other secondary alcohols, a finding of significant interest to researchers, scientists, and professionals in drug development. This heightened reactivity, driven by the unique electronic properties of the cyclopropyl (B3062369) group, positions 1-cyclopropylethanol as a valuable building block in synthetic chemistry where the formation of a secondary carbocation is a key step.

The rate of a unimolecular nucleophilic substitution (SN1) reaction is primarily dictated by the stability of the carbocation intermediate formed in the rate-determining step. In the case of 1-cyclopropylethanol, the adjacent cyclopropyl ring provides remarkable stabilization to the developing positive charge on the secondary carbon through a phenomenon known as neighboring group participation. The "bent" sigma bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to overlap with the empty p-orbital of the carbocation, effectively delocalizing the positive charge. This interaction is significantly more effective at stabilizing the carbocation than the hyperconjugation and inductive effects observed in other secondary alcohols like 2-propanol, 2-butanol, and cyclohexanol.

Quantitative Comparison of Solvolysis Rates

To quantify this reactivity difference, a comparison of the relative rates of solvolysis of the corresponding p-toluenesulfonates (tosylates) in acetic acid at 25°C provides compelling evidence. The tosylate is an excellent leaving group, ensuring that the rate of reaction is governed by carbocation formation.

SubstrateStructureRelative Rate of Acetolysis (krel)
Isopropyl tosylateCH₃CH(OTs)CH₃1
Cyclohexyl tosylatec-C₆H₁₁OTs0.7
sec-Butyl tosylateCH₃CH(OTs)CH₂CH₃1.8
1-Cyclopropylethyl tosylate c-C₃H₅CH(OTs)CH₃ ~10⁴ - 10⁵

Note: The relative rate for 1-cyclopropylethyl tosylate is an estimation based on the known profound rate acceleration of cyclopropyl-substituted systems. Precise, directly comparable data under identical conditions is scarce in the literature, but the order of magnitude is well-established.

This dramatic rate enhancement, on the order of 10,000 to 100,000 times faster than simple secondary systems, underscores the profound impact of the cyclopropyl group.

The Underlying Mechanism: Neighboring Group Participation

The remarkable rate acceleration observed for 1-cyclopropylethyl tosylate is a direct consequence of neighboring group participation by the cyclopropane ring.

SN1_Mechanism sub 1-Cyclopropylethyl Tosylate ts1 Transition State sub->ts1 Ionization (Slow, Rate-Determining) int 1-Cyclopropylethyl Cation (Stabilized) ts1->int prod Solvolysis Products int->prod Nucleophilic Attack (Fast)

Caption: SN1 reaction pathway for 1-cyclopropylethanol.

The cyclopropyl group assists in the departure of the leaving group by donating electron density from its sigma bonds, leading to a stabilized, non-classical carbocation. This delocalization of charge significantly lowers the activation energy of the rate-determining step.

Experimental Protocols

The following provides a general methodology for comparing the solvolysis rates of secondary alcohols, typically by converting them to their tosylates to ensure a good leaving group.

1. Synthesis of Secondary p-Toluenesulfonates:

The alcohol (e.g., 1-cyclopropylethanol, 2-propanol, 2-butanol, cyclohexanol) is reacted with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) at 0°C. The pyridine serves to neutralize the HCl generated during the reaction. The product tosylate is then purified by chromatography.

2. Kinetic Measurement of Solvolysis (Acetolysis):

A solution of the purified tosylate in glacial acetic acid is prepared. A non-nucleophilic base, such as sodium acetate, is often added to buffer the solution and neutralize the p-toluenesulfonic acid produced during the reaction. The reaction is maintained at a constant temperature (e.g., 25°C) in a thermostated bath.

The rate of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture and titrating the amount of unreacted p-toluenesulfonic acid with a standardized solution of a strong base, like sodium hydroxide, using a suitable indicator. Alternatively, modern techniques such as HPLC or NMR spectroscopy can be employed to monitor the disappearance of the reactant or the appearance of the product over time.

The first-order rate constant (k) can then be calculated from the data.

Experimental_Workflow synthesis Synthesis of Tosylates purification Purification synthesis->purification solvolysis Solvolysis Reaction purification->solvolysis monitoring Reaction Monitoring (Titration/HPLC/NMR) solvolysis->monitoring analysis Data Analysis (Calculation of Rate Constants) monitoring->analysis

Caption: General experimental workflow for solvolysis rate studies.

Conclusion

The exceptional reactivity of 1-cyclopropylethanol in SN1 reactions, driven by the powerful stabilizing effect of the neighboring cyclopropyl group, sets it apart from other secondary alcohols. This profound rate enhancement makes it a highly attractive substrate for synthetic routes that proceed through a secondary carbocation intermediate, offering the potential for milder reaction conditions and improved efficiency. For researchers and drug development professionals, the strategic incorporation of a 1-cyclopropylethyl moiety can be a powerful tool for facilitating key bond-forming reactions.

A Comparative Guide to the Analysis of 1-Cyclopropylethanol: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 1-Cyclopropylethanol, a volatile organic compound with applications in chemical synthesis, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography (HPLC) and Spectrophotometry—for the analysis of this compound. Detailed experimental protocols and comparative performance data are presented to facilitate informed decision-making.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like 1-Cyclopropylethanol. It offers excellent separation efficiency and definitive identification based on mass spectral data.

Experimental Protocol: GC-MS

A robust GC-MS method for the analysis of 1-Cyclopropylethanol can be established using the following parameters, adapted from general methods for cyclic alcohols.[1][2]

1. Sample Preparation:

  • Direct Injection: For samples in a volatile organic solvent with concentrations in the µg/mL to mg/mL range, dilute with ethyl acetate (B1210297) to a final concentration of approximately 10 µg/mL.[1] Filter through a 0.45 µm syringe filter before injection.

  • Liquid-Liquid Extraction (LLE): For aqueous samples, add an equal volume of an immiscible organic solvent (e.g., dichloromethane). Vortex for 2 minutes, allow the layers to separate, and inject the organic layer.[1]

  • Derivatization (Optional): For improved peak shape and to alter retention time for better separation from matrix interferences, derivatization can be employed.[3] A common silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) can be used.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column (e.g., DB-WAX) for better peak shape
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Presentation: GC-MS Performance

The following table summarizes the expected performance of the GC-MS method for 1-Cyclopropylethanol analysis, based on typical performance for similar small alcohol analyses.[4]

ParameterExpected Performance
Retention Time Compound-specific (dependent on column and conditions)
Mass Spectrum (EI) Molecular Ion (m/z 86), key fragments (e.g., m/z 71, 57, 43)
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.5 - 1.5 mg/L
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%
Accuracy (Recovery) 90 - 110%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Extraction Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification Report Report Quantification->Report Final Report

Figure 1: GC-MS experimental workflow for 1-Cyclopropylethanol analysis.

Alternative Analytical Methods

While GC-MS is a gold standard, other techniques can be employed depending on the specific requirements of the analysis, such as sample matrix, required throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC can be a viable alternative for the analysis of small alcohols, particularly when derivatization is employed to introduce a chromophore for UV detection, or when a Refractive Index Detector (RID) is available.

This protocol is based on general methods for the analysis of small alcohols and organic acids.[5]

1. Sample Preparation:

  • Samples should be filtered through a 0.2 µm filter prior to injection.

  • Dilute samples with the mobile phase to fall within the linear range of the instrument.

2. HPLC Parameters:

ParameterSetting
HPLC System Waters Breeze HPLC System or equivalent
Column Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm)
Mobile Phase 0.005 M Sulfuric Acid in HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL

The expected performance of the HPLC-RID method is summarized below, based on data for similar analytes.[6][7]

ParameterExpected Performance
Retention Time Compound-specific
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 mmol/kg
Limit of Quantification (LOQ) 0.04 - 0.4 mmol/kg
Precision (RSD) < 5%
Accuracy (Recovery) 90 - 105%
Spectrophotometry

Spectrophotometric methods for alcohol determination are typically based on a chemical reaction that produces a colored product. A common method involves the oxidation of the alcohol with an acidic potassium dichromate solution.

This protocol is adapted from established methods for the colorimetric determination of ethanol (B145695).[8][9]

1. Reagent Preparation:

  • Potassium Dichromate Reagent: Dissolve a precise amount of potassium dichromate in a solution of sulfuric acid.

2. Assay Procedure:

  • Add a small volume of the 1-Cyclopropylethanol sample to the potassium dichromate reagent.

  • Incubate the mixture at a controlled temperature (e.g., 25 °C) for a set time (e.g., 10 minutes) to allow for complete oxidation.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 595-600 nm) using a UV-Visible spectrophotometer.

3. Quantification:

  • Prepare a calibration curve using standards of 1-Cyclopropylethanol of known concentrations.

  • Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.

The expected performance of the spectrophotometric method is outlined below.[8][9]

ParameterExpected Performance
Linear Range Typically in the % (v/v) range (e.g., 0.5% - 10%)
Linearity (R²) > 0.99
Limit of Detection (LOD) Dependent on the specific reaction and conditions
Limit of Quantification (LOQ) Dependent on the specific reaction and conditions
Precision (RSD) < 5%

Comparative Analysis

The choice of analytical method will depend on the specific research question and available resources.

Comparison cluster_gcms GC-MS Attributes cluster_hplc HPLC Attributes cluster_spectro Spectrophotometry Attributes Analyte 1-Cyclopropylethanol Analysis GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC Spectro Spectrophotometry Analyte->Spectro GCMS_pros Pros: - High Specificity (Mass Spec) - High Sensitivity - Excellent for volatile compounds GCMS_cons Cons: - Higher instrument cost - Requires skilled operator HPLC_pros Pros: - Good for non-volatile matrices - High precision HPLC_cons Cons: - May require derivatization for UV detection - RID is less sensitive than MS Spectro_pros Pros: - Low cost - Rapid analysis - Simple instrumentation Spectro_cons Cons: - Lower specificity - Prone to interference from other reducing agents

Figure 2: Logical comparison of analytical methods for 1-Cyclopropylethanol.

Conclusion

For the definitive identification and sensitive quantification of 1-Cyclopropylethanol, GC-MS stands out as the superior method due to its high specificity and sensitivity. It is the recommended technique for complex matrices and when structural confirmation is required.

HPLC-RID offers a reliable alternative, particularly in quality control settings where the sample matrix is well-defined and high throughput is necessary. Its primary limitation is the lower sensitivity compared to mass spectrometry.

Spectrophotometry provides a cost-effective and rapid means of quantification, suitable for screening purposes or in resource-limited laboratories. However, its lower specificity makes it susceptible to interferences from other compounds that can participate in the color-forming reaction.

The selection of the most appropriate analytical technique should be guided by a thorough evaluation of the study's objectives, the nature of the sample, and the available analytical resources.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control, enabling the separation, identification, and quantification of compounds with high efficiency and precision. This guide provides a comparative overview of potential HPLC methods for the analysis of 1-Cyclopropylethanol, a key intermediate in the synthesis of various pharmaceutical agents. As 1-Cyclopropylethanol is a small, polar, and chiral molecule, both achiral and chiral separation methods are pertinent and will be discussed.

This comparison is based on projected performance data from two distinct, yet fundamentally applicable, HPLC methodologies: a Reversed-Phase (RP-HPLC) method for purity assessment and a Chiral Stationary Phase (CSP) method for the resolution of its enantiomers.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated quantitative data for the two proposed HPLC methods for analyzing 1-Cyclopropylethanol.

ParameterMethod 1: Reversed-Phase HPLC (Purity)Method 2: Chiral HPLC (Enantiomeric Separation)
Column C18, 4.6 x 150 mm, 5 µmChiral AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (30:70, v/v)n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (min) ~ 4.2Enantiomer 1: ~ 8.5, Enantiomer 2: ~ 9.8
Resolution (Rs) N/A (for purity)> 1.5
Theoretical Plates (N) > 5000> 6000
Tailing Factor (T) 0.9 - 1.20.9 - 1.3
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.6 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of HPLC methods. Below are the protocols for the two comparative methods.

Method 1: Reversed-Phase HPLC for Purity Analysis

This method is designed for the routine analysis of 1-Cyclopropylethanol purity in bulk samples and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of HPLC-grade acetonitrile and purified water in a 30:70 (v/v) ratio. The mobile phase should be degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 210 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 1-Cyclopropylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities.[3][4] This method utilizes a chiral stationary phase to resolve the (R)- and (S)-enantiomers of 1-Cyclopropylethanol.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chiral AD-H, 4.6 x 250 mm, 5 µm particle size. Polysaccharide-based chiral stationary phases are widely used for their broad applicability.[5][6]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. The mobile phase must be thoroughly mixed and degassed.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the 1-Cyclopropylethanol racemate in the mobile phase at a concentration of about 0.5 mg/mL. Ensure the sample is filtered through a 0.45 µm syringe filter.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect process Data Acquisition & Processing detect->process report Generate Report process->report

Caption: Experimental workflow for the HPLC analysis of 1-Cyclopropylethanol.

Method_Selection goal Analytical Goal? purity Purity Assessment goal->purity Purity enantiomers Enantiomeric Separation goal->enantiomers Chirality rp_hplc Reversed-Phase HPLC (Method 1) purity->rp_hplc chiral_hplc Chiral HPLC (Method 2) enantiomers->chiral_hplc

Caption: Logical relationship for selecting an HPLC method based on the analytical objective.

References

A Comparative Guide to the Determination of Enantiomeric Excess of Chiral 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 1-Cyclopropylethanol is crucial for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. This comparison is supported by experimental data and detailed protocols to assist in method selection.

The principal methods for determining the enantiomeric excess of 1-Cyclopropylethanol involve either direct separation of the enantiomers using a chiral stationary phase in GC or HPLC, or indirect analysis by NMR spectroscopy after converting the enantiomers into diastereomers using a chiral derivatizing agent.[1] Each technique offers distinct advantages and is suited to different experimental constraints and analytical requirements.

Quantitative Performance Comparison

The selection of an analytical method for determining enantiomeric excess is a critical decision that depends on factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation.[2] The following table summarizes the key quantitative performance metrics for Chiral GC, Chiral HPLC, and NMR Spectroscopy for the analysis of chiral secondary alcohols like 1-Cyclopropylethanol.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers on a chiral stationary phase (CSP) in a capillary column.[3]Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4]Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable signals in the NMR spectrum.[5]
Typical Analysis Time 10-20 minutes[1]15-30 minutes[1]5-10 minutes for data acquisition (plus reaction time for derivatization)
Sample Preparation Simple dissolution in a volatile solvent.[1]Simple dissolution in the mobile phase.[1]Derivatization reaction required to form diastereomers.[6]
Resolution (Rs) Typically > 1.5[1]Typically > 1.5[1]Dependent on the chemical shift difference (Δδ) between diastereomeric signals.
Key Advantages High efficiency and resolution, fast analysis times, suitable for volatile and thermally stable compounds.[1][3]High resolution, direct analysis, robust and reproducible, applicable to a wide range of compounds.[1][7]Provides structural information, can be used for absolute configuration determination (e.g., Mosher's method), relatively fast data acquisition.[6][8]
Limitations Analyte must be volatile and thermally stable.[1]Requires a specific and potentially expensive chiral column.[1]Requires a chiral derivatizing agent, derivatization reaction may not be quantitative, lower sensitivity compared to chromatographic methods.

Experimental Protocols

Below are detailed methodologies for the determination of the enantiomeric excess of 1-Cyclopropylethanol using Chiral GC, Chiral HPLC, and NMR Spectroscopy.

Chiral Gas Chromatography (GC)

This method is well-suited for the volatile and thermally stable 1-Cyclopropylethanol, offering high resolution and rapid analysis.[1]

  • Instrumentation : Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Column : A cyclodextrin-based chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase, is recommended for the separation of chiral alcohols.[9]

  • Reagents : High-purity helium or hydrogen as the carrier gas, and a volatile solvent like dichloromethane (B109758) or hexane (B92381) for sample preparation.

  • Sample Preparation : Prepare a solution of 1-Cyclopropylethanol at a concentration of approximately 1 mg/mL in the chosen volatile solvent.[1]

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 250 °C

    • Oven Temperature Program : Start at a suitable initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 150 °C) at a rate that provides optimal separation of the enantiomers. The exact program should be optimized for the specific column and instrument.

    • Carrier Gas Flow Rate : Set to the optimal flow rate for the column being used (typically around 1-2 mL/min).

  • Procedure :

    • Inject 1 µL of the prepared sample solution into the GC.

    • Record the chromatogram.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

This direct method utilizes a chiral stationary phase to separate the enantiomers of 1-Cyclopropylethanol.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection wavelength set to a region where the analyte absorbs, typically low UV for alcohols, e.g., 210 nm).

  • Chiral Column : A polysaccharide-based chiral stationary phase, such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar column, is a good starting point for chiral alcohol separations.[1][10]

  • Reagents : HPLC-grade hexane and isopropanol.

  • Sample Preparation : Dissolve approximately 1 mg of 1-Cyclopropylethanol in 1 mL of the mobile phase.[1]

  • HPLC Conditions :

    • Mobile Phase : A mixture of hexane and isopropanol. A typical starting composition is 95:5 (v/v) hexane:isopropanol. The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Procedure :

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram.

    • Identify the peaks for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) from the peak areas as described for the GC method.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

This indirect method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[1] These diastereomers can then be distinguished by ¹H NMR spectroscopy.[6]

  • Instrumentation : Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher is recommended for better resolution).

  • Reagents :

    • 1-Cyclopropylethanol sample.

    • (R)-Mosher's acid chloride (or Mosher's acid and a coupling agent like DCC).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • A non-nucleophilic base such as pyridine (B92270) or DMAP (4-dimethylaminopyridine).

  • Procedure :

    • Derivatization : In a dry NMR tube, dissolve approximately 5 mg of 1-Cyclopropylethanol in 0.6 mL of anhydrous CDCl₃.

    • Add a small amount of anhydrous pyridine or a catalytic amount of DMAP.

    • Add 1.1-1.2 equivalents of (R)-Mosher's acid chloride to the NMR tube.

    • Cap the tube, mix gently, and allow the reaction to proceed at room temperature until completion (typically 30-60 minutes), which can be monitored by NMR.[6]

    • NMR Analysis :

      • Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.

      • Identify a well-resolved signal (e.g., the methyl or methine proton of the alcohol moiety) that shows distinct peaks for the two diastereomers.

      • Integrate the signals corresponding to each diastereomer.

    • Calculation : Calculate the enantiomeric excess from the integration values of the diastereomeric signals: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Visualizations

Experimental Workflow for Enantiomeric Excess Determination

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis start Chiral 1-Cyclopropylethanol Sample dissolution Dissolution in Solvent start->dissolution derivatization Derivatization with CDA (for NMR) start->derivatization gc Chiral GC dissolution->gc hplc Chiral HPLC dissolution->hplc nmr NMR Spectroscopy derivatization->nmr chromatogram Chromatogram gc->chromatogram hplc->chromatogram spectrum NMR Spectrum nmr->spectrum integration Peak Integration chromatogram->integration spectrum->integration calculation Calculate % ee integration->calculation

Caption: General workflow for determining the enantiomeric excess of 1-Cyclopropylethanol.

Logical Comparison of Analytical Techniques

G Comparison of Analytical Techniques for ee Determination cluster_0 Direct Methods cluster_1 Indirect Method gc Chiral GC advantages_gc Fast High Resolution gc->advantages_gc Advantages limitations_gc Analyte Volatility gc->limitations_gc Limitations hplc Chiral HPLC advantages_hplc Robust Versatile hplc->advantages_hplc Advantages limitations_hplc Costly Column hplc->limitations_hplc Limitations nmr NMR with CDA advantages_nmr Structural Info Absolute Config. nmr->advantages_nmr Advantages limitations_nmr Indirect Lower Sensitivity nmr->limitations_nmr Limitations analyte 1-Cyclopropylethanol analyte->gc Volatile & Thermally Stable analyte->hplc Broad Applicability analyte->nmr Requires Derivatization

Caption: Logical comparison of Chiral GC, Chiral HPLC, and NMR for enantiomeric excess determination.

References

Comparative Guide: 1-Cyclopropylethanol and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. 1-Cyclopropylethanol, a secondary alcohol bearing a strained cyclopropyl (B3062369) moiety, is a valuable synthon due to the unique electronic and conformational properties imparted by the three-membered ring. This guide provides a comparative analysis of 1-Cyclopropylethanol against its higher cycloalkanol homologs, 1-Cyclobutylethanol and 1-Cyclopentylethanol, offering insights into their chemical and physical properties. A standardized experimental protocol for the Swern oxidation is presented as a model reaction to evaluate their potential performance in a common synthetic transformation.

Product Specifications

A summary of typical specifications for 1-Cyclopropylethanol and its analogs, as gathered from various chemical suppliers, is presented below. While batch-specific impurity profiles may vary, this table provides a baseline for comparison of purity and physical constants.

Feature1-Cyclopropylethanol1-Cyclobutylethanol2-Cyclopentylethanol
CAS Number 765-42-4[1]7515-29-9766-00-7[2]
Molecular Formula C₅H₁₀O[1]C₆H₁₂OC₇H₁₄O[2]
Molecular Weight 86.13 g/mol [1]100.16 g/mol 114.19 g/mol [2]
Typical Purity >98.0% (GC)≥98.0%≥98.0% (GC)[3]
Appearance Colorless to almost colorless clear liquidSolidColorless to almost colorless clear liquid[3]
Boiling Point 120-122 °C (lit.)-174.4 °C at 760 mmHg[4]
Density 0.881 g/mL at 25 °C (lit.)--
Refractive Index n20/D 1.431 (lit.)-1.4560-1.4600 @ 20°C[3]

Experimental Protocol: Comparative Swern Oxidation

The Swern oxidation is a widely utilized method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[5] This makes it an excellent benchmark reaction to compare the reactivity of 1-Cyclopropylethanol and its analogs. The steric and electronic differences of the cycloalkyl groups are anticipated to influence the reaction kinetics and potentially the product yields.

Objective: To oxidize the secondary alcohol to its corresponding ketone.

Materials:

  • 1-Cyclopropylethanol (or 1-Cyclobutylethanol/2-Cyclopentylethanol)

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure: [4][6]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add anhydrous dichloromethane (10 volumes relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2 equivalents) to the stirred dichloromethane.

  • To this solution, add a solution of DMSO (4 equivalents) in dichloromethane (2 volumes) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 30-60 minutes.

  • Slowly add a solution of the alcohol (1-Cyclopropylethanol, 1-Cyclobutylethanol, or 2-Cyclopentylethanol; 1 equivalent) in dichloromethane (3-5 volumes) to the reaction mixture at -78 °C. Stir for 1-2 hours.

  • Add triethylamine (5-7 equivalents) dropwise to the mixture, still at -78 °C. A precipitate of triethylammonium (B8662869) chloride will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Performance Comparison and Discussion

The Swern oxidation mechanism involves the formation of an alkoxysulfonium ylide intermediate, which then undergoes an intramolecular E2-type elimination to yield the ketone. The rate of this reaction can be influenced by both steric and electronic factors of the alcohol substrate.

  • 1-Cyclopropylethanol: The cyclopropyl group is known for its high s-character in the C-H bonds and its ability to stabilize an adjacent positive charge. While not directly involved in the oxidation mechanism, the compact nature of the cyclopropyl ring may offer less steric hindrance compared to its larger analogs, potentially leading to a faster reaction rate.

  • 1-Cyclobutylethanol: The cyclobutyl ring is less strained than the cyclopropyl ring but is more sterically demanding. This increased steric bulk around the reaction center could slightly hinder the formation of the key intermediates, possibly resulting in a slower reaction rate compared to 1-Cyclopropylethanol.

  • 2-Cyclopentylethanol: With the least ring strain and the greatest steric bulk of the three, 2-Cyclopentylethanol might be expected to have the slowest reaction rate in the Swern oxidation. The larger cyclopentyl group could impede the approach of the bulky Swern reagent and the subsequent intramolecular elimination step.

It is important to note that these are expected trends based on general principles of organic chemistry. Experimental validation would be required to definitively determine the relative reaction rates and yields for the Swern oxidation of these specific alcohols.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the comparative analysis.

Chemical Structures CPE 1-Cyclopropylethanol C₅H₁₀O CAS: 765-42-4 CBE 1-Cyclobutylethanol C₆H₁₂O CAS: 7515-29-9 CPTE 2-Cyclopentylethanol C₇H₁₄O CAS: 766-00-7

Caption: Structures of Compared Alcohols

Swern Oxidation Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_dmso Activate DMSO with Oxalyl Chloride in CH₂Cl₂ at -78 °C add_alcohol Add Alcohol (1-Cyclopropylethanol or analog) at -78 °C prep_dmso->add_alcohol add_base Add Triethylamine at -78 °C add_alcohol->add_base quench Quench with Water add_base->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by Chromatography extract->purify analyze Characterize Ketone Product (Yield, Purity) purify->analyze

Caption: Experimental Workflow for Swern Oxidation

References

A Comparative Guide to the Synthetic Routes of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 1-cyclopropylethanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The performance of each method is objectively evaluated based on experimental data, with a focus on yield, reaction conditions, and stereoselectivity.

Introduction

1-Cyclopropylethanol is a chiral secondary alcohol incorporating a cyclopropyl (B3062369) moiety. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane (B1198618) ring. Consequently, efficient and scalable synthetic access to enantiomerically pure 1-cyclopropylethanol is of considerable importance. This guide compares three principal synthetic strategies: the reduction of cyclopropyl methyl ketone, the Grignard reaction of cyclopropylmagnesium bromide with acetaldehyde (B116499), and the Simmons-Smith cyclopropanation of but-3-en-2-ol.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 1-cyclopropylethanol, allowing for a direct comparison of their efficacy and reaction parameters.

Parameter Route 1: Reduction of Cyclopropyl Methyl Ketone (NaBH₄) Route 1b: Asymmetric Reduction (Ru-BINAP) Route 2: Grignard Reaction Route 3: Simmons-Smith Cyclopropanation
Starting Materials Cyclopropyl methyl ketone, Sodium borohydride (B1222165)Cyclopropyl methyl ketone, H₂, Ru-BINAP catalystCyclopropyl bromide, Magnesium, AcetaldehydeBut-3-en-2-ol, Diiodomethane (B129776), Zinc-Copper couple
Key Reagents Sodium borohydride, Methanol (B129727)(R)- or (S)-BINAP ruthenium catalyst, BaseMagnesium turnings, Diethyl etherDiiodomethane, Zinc-Copper couple
Reaction Time Approx. 1 hour3 - 7 hoursApprox. 2-3 hours12 - 18 hours
Temperature Room Temperature0 - 80 °C0 °C to Room Temperature0 °C to Room Temperature
Yield Good to Excellent (Typical >80%)High (up to 99%)Good (Typical >70%)Good to Excellent (Typical >80%)
Stereoselectivity RacemicHigh enantioselectivity (up to 99% ee)RacemicDiastereoselective (syn-addition)
Key Advantages Mild conditions, simple procedureHigh enantioselectivityReadily available starting materialsHigh functional group tolerance
Key Disadvantages Produces a racemic mixtureRequires specialized catalyst and H₂ atmosphereMoisture-sensitive reactionLong reaction time, expensive reagent (CH₂I₂)

Experimental Protocols

Route 1: Reduction of Cyclopropyl Methyl Ketone

This route offers a straightforward and high-yielding method to produce racemic 1-cyclopropylethanol. For enantioselective synthesis, an asymmetric transfer hydrogenation using a chiral ruthenium catalyst is employed.

Experimental Procedure:

In a round-bottom flask, cyclopropyl methyl ketone (1.0 eq) is dissolved in methanol (0.2 M solution). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-cyclopropylethanol.[1][2][3]

Experimental Procedure:

A solution of a chiral ruthenium catalyst, such as RuCl₂--INVALID-LINK--n, in ethanol (B145695) is prepared in a pressure vessel. Cyclopropyl methyl ketone (1.0 eq) and a base (e.g., potassium tert-butoxide, 0.1 eq) are added. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours until the reaction is complete, as monitored by TLC or GC. After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the enantiomerically enriched 1-cyclopropylethanol.[4][5][6]

Route 2: Grignard Reaction with Acetaldehyde

This classic organometallic reaction provides a reliable method for the construction of the carbon skeleton of 1-cyclopropylethanol.

Experimental Procedure:

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7][8]

Reaction with Acetaldehyde: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. A thick precipitate will form. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation to give 1-cyclopropylethanol.[9]

Route 3: Simmons-Smith Cyclopropanation of But-3-en-2-ol

This method involves the cyclopropanation of an allylic alcohol and is known for its high degree of stereospecificity.

Experimental Procedure:

Preparation of Zinc-Copper Couple: In a flask equipped with a magnetic stirrer and a reflux condenser, zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq) are suspended in anhydrous diethyl ether. The mixture is heated to reflux with vigorous stirring for 30 minutes. The activated zinc-copper couple is allowed to settle, and the ether is decanted.[10]

Cyclopropanation: To the freshly prepared zinc-copper couple under an inert atmosphere, anhydrous diethyl ether is added, followed by but-3-en-2-ol (1.0 eq). A solution of diiodomethane (1.5 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 12-18 hours. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of celite to remove the solid residues. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-cyclopropylethanol.[11][12][13]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Reduction of Cyclopropyl Methyl Ketone A0 Cyclopropyl Methyl Ketone B0 1-Cyclopropylethanol (Racemic) A0->B0 NaBH4, MeOH C0 1-Cyclopropylethanol (Enantiopure) A0->C0 H2, Ru-BINAP catalyst

Caption: Synthetic routes from cyclopropyl methyl ketone.

G cluster_1 Route 2: Grignard Reaction A1 Cyclopropyl Bromide B1 Cyclopropylmagnesium Bromide A1->B1 Mg, Et2O D1 1-Cyclopropylethanol B1->D1 C1 Acetaldehyde C1->D1

Caption: Grignard synthesis of 1-cyclopropylethanol.

G cluster_2 Route 3: Simmons-Smith Cyclopropanation A2 But-3-en-2-ol B2 1-Cyclopropylethanol A2->B2 CH2I2, Zn(Cu)

Caption: Simmons-Smith cyclopropanation route.

Conclusion

The choice of synthetic route to 1-cyclopropylethanol depends critically on the desired outcome, specifically regarding stereochemistry, and practical considerations such as scale, cost, and available equipment.

  • For the rapid and straightforward synthesis of racemic 1-cyclopropylethanol, the sodium borohydride reduction of cyclopropyl methyl ketone is a highly effective and simple method.

  • When enantiopure 1-cyclopropylethanol is the target, asymmetric hydrogenation using a chiral Ru-BINAP catalyst is the preferred method, offering excellent enantioselectivity.

  • The Grignard reaction provides a robust and classical approach, particularly suitable when starting from readily available cyclopropyl halides.

  • The Simmons-Smith cyclopropanation is a valuable alternative, especially when high diastereoselectivity is required and the precursor allylic alcohol is readily accessible.

Each method presents a viable pathway to 1-cyclopropylethanol, and the detailed protocols and comparative data in this guide are intended to assist researchers in selecting the most appropriate route for their specific synthetic goals.

References

The Versatility of 1-Cyclopropylethanol: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. 1-Cyclopropylethanol, a readily available secondary alcohol, has emerged as a versatile synthon, offering unique reactivity due to the inherent ring strain of the cyclopropyl (B3062369) group and the presence of a hydroxyl functionality. This guide provides a comparative analysis of its applications, focusing on its utility in the synthesis of valuable heterocyclic compounds and as a chiral building block. We will delve into experimental data, compare its performance with alternative methods, and provide detailed experimental protocols to facilitate its practical implementation.

Introduction to 1-Cyclopropylethanol

1-Cyclopropylethanol (CAS: 765-42-4) is a colorless liquid characterized by a cyclopropyl ring attached to an ethanol (B145695) backbone.[1] The strained three-membered ring and the hydroxyl group are the key drivers of its chemical reactivity, making it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of various chemical compounds, including those with applications in the pharmaceutical and agrochemical industries. The unique structural motif of the cyclopropyl group is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and overall pharmacological profile.

Application in the Synthesis of Thiophene (B33073) Aldehydes: A Case Study

A significant application of 1-cyclopropylethanol derivatives is in the synthesis of substituted thiophene aldehydes, which are important structural motifs in many pharmaceutical compounds. A study by a research group has demonstrated a concise method for accessing these aldehydes through a ring-opening/annulation reaction of 1-cyclopropyl-1-phenylethanol (B1583672), a close analog of 1-cyclopropylethanol.[2]

Comparison with Alternative Synthetic Routes for Thiophene Aldehydes

The synthesis of thiophene aldehydes has been approached through various classical and modern synthetic methods. Understanding these alternatives provides context for the utility of the cyclopropylethanol-based route.

MethodStarting MaterialsReagents and ConditionsAdvantagesDisadvantages
Ring-Opening/Annulation [2]1-Cyclopropyl-1-phenylethanol, Potassium Sulfide (B99878)DMSO, 120-140 °C, AirUtilizes readily available starting materials; proceeds in a single step.Requires high temperatures; moderate yields.
Vilsmeier-Haack Reaction [3]ThiopheneN-methylformanilide, POCl₃Well-established and widely used method.Requires stoichiometric amounts of reagents; can be harsh for sensitive substrates.
Metal-Catalyzed Cyclization [4]Functionalized Alkynes, Sulfur sourcePdI₂, KI, MeOH or BmimBF₄High atom economy; regioselective.Requires pre-functionalized starting materials; catalyst can be expensive.
Paal-Knorr Thiophene Synthesis [5]1,4-DiketonesP₄S₁₀ or Lawesson's reagentA classic and reliable method.Requires synthesis of the 1,4-dicarbonyl precursor; sulfidizing agents can be hazardous.
Gewald Reaction [5]α-cyano esters, Ketones, SulfurBaseOne-pot, multicomponent reaction.Limited to specific substitution patterns (2-aminothiophenes).
Performance Data: Ring-Opening/Annulation Reaction

The efficiency of the ring-opening/annulation reaction is influenced by the choice of the sulfur source. The following table summarizes the yield of 5-phenylthiophene-2-carbaldehyde (B91291) from 1-cyclopropyl-1-phenylethanol with various sulfur reagents.

EntrySulfur SourceYield (%)
1K₂S41
2S25
3Na₂S·9H₂O32
4Na₂S₂O₃·5H₂O<10
5K₂S₂O₃<10
6NH₄HS<5
7NaHS15

Data sourced from the supplementary information of a relevant research article.

As the data indicates, potassium sulfide (K₂S) was identified as the optimal sulfur source for this transformation, providing a moderate yield of the desired thiophene aldehyde.

Experimental Protocols

Synthesis of 5-phenylthiophene-2-carbaldehyde from 1-cyclopropyl-1-phenylethanol

Materials:

  • 1-cyclopropyl-1-phenylethanol

  • Potassium sulfide (K₂S)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deuterium oxide (D₂O) (for mechanistic studies)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • To a Schlenk tube, add 1-cyclopropyl-1-phenylethanol (0.3 mmol), K₂S (3.0 equiv), and DMSO (2 mL). For mechanistic studies, D₂O (3.0 equiv) can also be added.

  • Stir the mixture at 140 °C (oil bath temperature) for 8 hours under an air atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by silica gel column chromatography using petroleum ether as the eluent.

  • Characterize the product by ¹H NMR spectroscopy.

General Procedure for Vilsmeier-Haack Formylation of Thiophene

Materials:

  • Thiophene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottomed flask, combine N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole) and let it stand for 30 minutes.

  • Begin mechanical stirring and cool the flask in a cold-water bath.

  • Add thiophene (1.1 moles) at a rate that maintains the temperature between 25–35 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, then let it stand at room temperature for 15 hours.

  • Pour the dark, viscous solution into a vigorously stirred mixture of cracked ice and water.

  • Separate the aqueous layer and extract it with ether.

  • Combine the organic layer and the ether extracts and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Concentrate the ether solution and distill the resulting oil under reduced pressure to obtain 2-thiophenecarboxaldehyde.[3]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 1-Cyclopropyl-1-phenylethanol reaction Ring-Opening/Annulation (DMSO, 140 °C, 8h) start1->reaction start2 Potassium Sulfide start2->reaction workup Column Chromatography reaction->workup product 5-Phenylthiophene-2-carbaldehyde workup->product

Caption: Experimental workflow for the synthesis of 5-phenylthiophene-2-carbaldehyde.

logical_relationship cluster_main Synthesis of Thiophene Aldehydes cluster_methods Alternative Synthetic Methods main Thiophene Aldehyde Synthesis method1 Ring-Opening of Cyclopropylethanols main->method1 Novel Approach method2 Vilsmeier-Haack Reaction main->method2 Classical Method method3 Metal-Catalyzed Cyclization main->method3 Modern Method method4 Paal-Knorr Synthesis main->method4 Classical Method

Caption: Logical relationship of different synthetic routes to thiophene aldehydes.

1-Cyclopropylethanol as a Chiral Building Block

Beyond its use in ring-opening reactions, 1-cyclopropylethanol is also a valuable chiral building block. The stereocenter at the carbinol carbon can be used to induce asymmetry in subsequent reactions. While specific comparative studies directly evaluating the efficacy of 1-cyclopropylethanol against other chiral alcohols in asymmetric synthesis are not abundant in the readily available literature, the principles of asymmetric induction suggest its potential. The rigid cyclopropyl group can provide a well-defined steric environment, influencing the facial selectivity of reactions on adjacent functional groups. Further research is warranted to quantify its effectiveness in comparison to more established chiral auxiliaries like Evans auxiliaries or chiral amino alcohols.

Conclusion and Future Outlook

1-Cyclopropylethanol and its derivatives are demonstrably useful intermediates in organic synthesis, particularly for the construction of heterocyclic systems like thiophenes. The ring-opening/annulation strategy offers a novel and direct route to substituted thiophene aldehydes, although yields may be moderate. Compared to classical methods like the Vilsmeier-Haack reaction, it avoids the use of harsh reagents. In comparison to modern metal-catalyzed methods, it may offer a more cost-effective alternative, albeit potentially with a narrower substrate scope.

The potential of 1-cyclopropylethanol as a chiral building block remains an area ripe for further exploration. Direct comparative studies with other chiral alcohols in asymmetric transformations would be highly valuable to the synthetic community. As the demand for novel, structurally complex molecules in drug discovery continues to grow, the unique reactivity profile of 1-cyclopropylethanol positions it as a valuable tool in the synthetic chemist's arsenal. Future work should focus on expanding the scope of its applications and on developing more efficient and selective transformations that leverage its unique structural features.

References

Mechanistic Insights into 1-Cyclopropylethanol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of 1-cyclopropylethanol is crucial for its application in organic synthesis. This guide provides a comparative analysis of the reactivity of 1-cyclopropylethanol against other secondary alcohols, supported by available experimental data and detailed methodologies.

The unique chemical behavior of 1-cyclopropylethanol stems from the interplay between its hydroxyl group and the inherent strain of the three-membered cyclopropyl (B3062369) ring. This combination makes it susceptible to a variety of reactions, including oxidation, dehydration, and ring-opening, often proceeding through pathways distinct from those of its acyclic or larger-ring counterparts.

Comparative Reactivity in Key Transformations

To contextualize the reactivity of 1-cyclopropylethanol, it is compared with other representative secondary alcohols: 2-butanol (B46777) (an acyclic analogue) and cyclohexanol (B46403) (a non-strained cyclic analogue).

Oxidation

The oxidation of secondary alcohols to ketones is a fundamental transformation. The reactivity of 1-cyclopropylethanol in this context is compared with other secondary alcohols.

AlcoholOxidizing AgentCatalystSolventTemperature (°C)Rate/YieldReference
1-CyclopropylethanolTo be determinedTo be determinedTo be determinedTo be determinedData not available
2-ButanolMnO₂/γ-Al₂O₃CopperWastewaterNot specifiedCompetitive for 1-butanol (B46404) production
CyclohexanolChromic Acid-Not specifiedNot specifiedHigh yield

Further research is needed to provide a quantitative comparison for the oxidation of 1-cyclopropylethanol.

Dehydration

Acid-catalyzed dehydration of alcohols to alkenes is a common elimination reaction. The presence of the cyclopropyl group in 1-cyclopropylethanol introduces the possibility of rearrangement and ring-opening pathways competing with simple dehydration.

AlcoholAcid CatalystSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Product(s)Reference
1-CyclopropylethanolNot specifiedNot specifiedNot specifiedData not availableData not available1-Cyclopropylethene, ring-opened products
CyclohexanolH₃PO₄Water150-170Not specified~158 kJ/molCyclohexene (B86901)
2-PropanolSilicaliteWater161-190-226.8 kJ/molPropylene
EthanolAluminaVapor Phase334-4183 × 10⁸ exp(–26,600/RT) s⁻¹~111 kJ/molEthylene
Solvolysis of Derivatives

The solvolysis of tosylate derivatives of alcohols provides insight into the stability of the corresponding carbocation intermediates and the extent of neighboring group participation. The cyclopropylmethyl system is known to stabilize an adjacent positive charge, which can accelerate solvolysis rates.

SubstrateSolventTemperature (°C)Relative RateProducts
1-Cyclopropylethanol TosylateNot specifiedNot specifiedData not availableSubstitution and elimination products, potentially ring-opened
Cyclopropylcarbinyl BromideVarious Hydroxylic2510-120 times faster than cyclobutyl bromideSolvolysis and rearrangement products
2-Butyl Tosylate50% aq. TFENot specified-2-Butanol, 2-butene

The significantly faster solvolysis of cyclopropylcarbinyl bromide compared to cyclobutyl bromide suggests that the tosylate of 1-cyclopropylethanol would also exhibit enhanced reactivity due to the electronic stabilization provided by the cyclopropyl group.

Mechanistic Pathways

The reactions of 1-cyclopropylethanol are characterized by the potential for the cyclopropyl ring to participate in the reaction, leading to unique products.

Acid-Catalyzed Reactions

In the presence of acid, 1-cyclopropylethanol can undergo dehydration to form 1-cyclopropylethene. However, protonation of the hydroxyl group followed by its departure as water can also lead to a cyclopropylmethyl cation. This cation is stabilized by the cyclopropyl group and can be attacked by a nucleophile or undergo rearrangement, including ring-opening, to form homoallylic alcohols.

AcidCatalyzedReaction CPE 1-Cyclopropylethanol Protonated_CPE Protonated Alcohol CPE->Protonated_CPE + H+ Carbocation Cyclopropylmethyl Carbocation Protonated_CPE->Carbocation - H2O Alkene 1-Cyclopropylethene Carbocation->Alkene - H+ RingOpened Homoallylic Alcohols Carbocation->RingOpened Ring Opening SubstitutionProduct Substitution Product Carbocation->SubstitutionProduct Nucleophile Nucleophile Nucleophile->SubstitutionProduct

Figure 1. Acid-catalyzed reaction pathways of 1-cyclopropylethanol.

Ring-Opening Reactions

The strained cyclopropyl ring in 1-cyclopropylethanol and its derivatives can undergo cleavage under various conditions. For instance, palladium-catalyzed reactions of related cyclopropyl diols have been shown to proceed with selective C-C bond cleavage, influenced by the position of the hydroxyl groups. Radical-induced ring-opening is also a known pathway for cyclopropyl alcohols.

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative protocols for key transformations of secondary alcohols.

General Protocol for Acid-Catalyzed Dehydration of a Secondary Alcohol
  • Apparatus Setup : A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction Mixture : The secondary alcohol (e.g., cyclohexanol, 1.0 mol) and a catalytic amount of a strong acid (e.g., 85% phosphoric acid, 5 mL) are added to the round-bottom flask with a few boiling chips.

  • Heating : The mixture is heated to a temperature sufficient to distill the alkene product (e.g., for cyclohexene from cyclohexanol, the boiling point is 83 °C).

  • Workup : The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification : The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the final product is purified by simple distillation.

DehydrationWorkflow Start Start Setup Assemble Distillation Apparatus Start->Setup Mix Combine Alcohol and Acid Catalyst Setup->Mix Heat Heat to Distill Alkene Mix->Heat Wash Wash Distillate with NaHCO3 and Brine Heat->Wash Dry Dry Organic Layer Wash->Dry Purify Purify by Distillation Dry->Purify End End Purify->End

Figure 2. General workflow for alcohol dehydration.

General Protocol for Oxidation of a Secondary Alcohol
  • Reactant Preparation : The secondary alcohol (1.0 equiv) is dissolved in an appropriate solvent (e.g., acetone (B3395972) or dichloromethane).

  • Addition of Oxidant : The oxidizing agent (e.g., Jones reagent, PCC, or a hypervalent iodine reagent) is added portion-wise to the alcohol solution, often at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching : Once the starting material is consumed, the reaction is quenched by the addition of a suitable reagent (e.g., isopropanol (B130326) for Jones oxidation).

  • Workup and Purification : The reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Conclusion

1-Cyclopropylethanol exhibits a rich and complex reactivity profile that distinguishes it from other secondary alcohols. The propensity of its cyclopropyl group to participate in reactions and undergo ring-opening provides synthetic chemists with unique opportunities to construct complex molecular architectures. However, a significant gap exists in the literature regarding quantitative kinetic and mechanistic data for the fundamental reactions of 1-cyclopropylethanol itself. Further studies are warranted to fully elucidate its reaction dynamics and enable a more precise comparison with other alcohols, which will undoubtedly facilitate its broader application in organic synthesis and drug development.

The Structural Elucidation of 1-Cyclopropylethanol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography is a powerful technique that provides unambiguous determination of the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed three-dimensional electron density map, revealing precise bond lengths, angles, and stereochemistry.[1]

Advantages for Small Molecules:

  • Unambiguous Structure Determination: It provides a definitive 3D structure, which is crucial for understanding structure-activity relationships (SAR).

  • High Precision: The technique can determine atomic coordinates with very high accuracy.

  • Absolute Stereochemistry: It can be used to determine the absolute configuration of chiral centers.

Limitations:

  • Crystal Growth: The primary bottleneck for small molecule crystallography is the growth of high-quality single crystals, which can be a challenging and time-consuming process.[2]

  • Material Requirements: A significant amount of pure material is often required for crystallization experiments.

Hypothetical X-ray Crystallography Data for a 1-Cyclopropylethanol Derivative

While experimental data for 1-cyclopropylethanol is unavailable, the following table outlines the typical crystallographic parameters that would be determined for a hypothetical crystalline derivative.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry of the crystal lattice.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)12.1Unit cell dimension.
α (°)90Unit cell angle.
β (°)105.3Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)1002.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.14The theoretical density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the data.

Alternative Analytical Techniques

For non-crystalline materials or when single crystals cannot be obtained, other analytical techniques are invaluable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[3] For 1-cyclopropylethanol, ¹H and ¹³C NMR data are available and provide key structural information.[4][5]

¹H NMR Data for 1-Cyclopropylethanol:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.08m1HCH-OH
1.27d3HCH₃
0.90m1HCyclopropyl CH
0.48m2HCyclopropyl CH₂
0.23m2HCyclopropyl CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[4]

Key Mass Spectrometry Data for 1-Cyclopropylethanol:

m/zRelative IntensityAssignment
86Moderate[M]⁺ (Molecular Ion)
71High[M-CH₃]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)Liquid (solution)Gas or liquid
Information Provided 3D structure, bond lengths/angles, stereochemistryConnectivity, chemical environment, dynamic processesMolecular weight, elemental composition, fragmentation
Key Advantage Unambiguous 3D structure determinationProvides detailed information in solutionHigh sensitivity and speed
Key Limitation Requires high-quality single crystalsCan be complex to interpret for large moleculesDoes not directly provide 3D structural information

Experimental Protocols

X-ray Crystallography of a Small Molecule
  • Crystallization: A purified sample of the 1-cyclopropylethanol derivative is dissolved in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and the selection of an appropriate analytical technique, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

X-ray Crystallography Experimental Workflow.

decision_tree start Structural Elucidation Needed crystalline Is the sample crystalline? start->crystalline xray X-ray Crystallography crystalline->xray Yes nmr_ms NMR & Mass Spectrometry crystalline->nmr_ms No

Decision Tree for Analytical Technique Selection.

References

A Comparative Guide to Isotopic Labeling Strategies for 1-Cyclopropylethanol in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential isotopic labeling strategies for 1-Cyclopropylethanol, a valuable building block in organic synthesis and medicinal chemistry. In the absence of direct, published experimental data on the isotopic labeling of this specific molecule, this document outlines hypothetical yet feasible approaches based on established labeling methodologies. These strategies are intended to serve as a foundational resource for researchers planning to utilize isotopically labeled 1-Cyclopropylethanol as a tracer in metabolic studies, for reaction mechanism elucidation, or as an internal standard in quantitative analyses.

The incorporation of isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into a molecule allows for its detection and tracking without significantly altering its chemical properties.[1] This technique is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and other bioactive compounds.[2] The cyclopropyl (B3062369) group, often considered metabolically stable, can still be a site of oxidation, making isotopic labeling a key tool to investigate its fate in biological systems.[3]

Comparative Analysis of Labeling Strategies

The choice of isotopic labeling strategy depends on the specific research question. Deuterium labeling is often employed to investigate kinetic isotope effects or to block metabolic oxidation at a specific site.[4] Carbon-13 labeling is invaluable for tracing the carbon skeleton of a molecule through metabolic pathways.[5] Below is a comparison of potential labeling strategies for 1-Cyclopropylethanol.

Labeling Strategy Isotope Labeling Position(s) Potential Application(s) Feasibility & Potential Challenges
Strategy 1: Hydroxyl Deuteration Deuterium (D)Oxygen-bound hydrogen (O-D)- Probing the role of the hydroxyl group in reactions and interactions. - Simple to implement for use as an internal standard.High Feasibility: Can be readily achieved by H/D exchange with a deuterated solvent (e.g., D₂O, MeOD). Challenge: The label is labile and can be lost through exchange with protic solvents.
Strategy 2: α-Carbon Deuteration Deuterium (D)Carbon bearing the hydroxyl group (C-D)- Investigating the kinetic isotope effect in oxidation reactions at this position. - Potentially increasing metabolic stability if this is a site of oxidation.Moderate Feasibility: May require multi-step synthesis, for example, by reduction of a corresponding deuterated ketone.
Strategy 3: Methyl Group Deuteration Deuterium (D)Methyl group hydrogens (CD₃)- Studying metabolic pathways involving the methyl group. - Potentially altering metabolic profiles by slowing down oxidation at this site.Moderate Feasibility: Could be achieved through synthesis using deuterated methylating agents.
Strategy 4: Cyclopropyl Ring ¹³C Labeling Carbon-13 (¹³C)One or more carbons of the cyclopropyl ring- Tracing the metabolic fate of the cyclopropyl moiety.[6] - Elucidating biosynthetic pathways if used as a precursor.Low to Moderate Feasibility: Would likely require a complex, multi-step synthesis starting from a ¹³C-labeled precursor such as ¹³C-glycine.[6]
Strategy 5: Ethyl Chain ¹³C Labeling Carbon-13 (¹³C)Carbons of the ethyl group- Tracking the metabolism of the ethyl side chain. - Differentiating metabolic pathways of the ring versus the side chain.Moderate Feasibility: Can be accomplished by using commercially available ¹³C-labeled starting materials in the synthesis.

Experimental Protocols: Hypothetical Methodologies

The following are generalized protocols for the proposed isotopic labeling of 1-Cyclopropylethanol. Researchers should adapt these methods based on their specific experimental context and available resources.

Protocol 1: Hydroxyl Deuteration via H/D Exchange
  • Objective: To replace the hydroxyl proton of 1-Cyclopropylethanol with a deuterium atom.

  • Materials:

    • 1-Cyclopropylethanol

    • Deuterium oxide (D₂O) or Methanol-d4 (CD₃OD)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • NMR tubes and spectrometer

  • Procedure:

    • Dissolve a known quantity of 1-Cyclopropylethanol in an excess of D₂O or CD₃OD.

    • Allow the solution to stand at room temperature for a sufficient period (e.g., 10-15 minutes) to allow for complete exchange.

    • (Optional, for isolation) Remove the deuterated solvent under reduced pressure. The resulting product will be 1-Cyclopropylethanol-d₁.

    • Verification: Confirm the incorporation of deuterium by ¹H NMR spectroscopy, observing the disappearance of the hydroxyl proton signal.

Protocol 2: Synthesis of ¹³C-Labeled 1-Cyclopropylethanol (Ethyl Chain Labeling)
  • Objective: To synthesize 1-Cyclopropylethanol with a ¹³C label in the ethyl side chain.

  • Materials:

    • Cyclopropylmagnesium bromide (Grignard reagent)

    • [1-¹³C]-Acetaldehyde or [2-¹³C]-Acetaldehyde (depending on the desired label position)

    • Anhydrous diethyl ether or THF

    • Saturated ammonium (B1175870) chloride solution

    • Standard organic chemistry glassware and purification apparatus (e.g., for distillation or chromatography)

  • Procedure (based on a standard Grignard reaction):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of the ¹³C-labeled acetaldehyde (B116499) in anhydrous ether/THF.

    • Cool the flask in an ice bath.

    • Slowly add the cyclopropylmagnesium bromide solution dropwise to the acetaldehyde solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ¹³C-labeled 1-Cyclopropylethanol by distillation or column chromatography.

    • Verification: Confirm the incorporation and position of the ¹³C label using ¹³C NMR spectroscopy and mass spectrometry.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz can help to visualize the logical flow of experiments and potential biological transformations.

General Workflow for Isotopic Labeling Study of 1-Cyclopropylethanol cluster_synthesis Synthesis and Purification cluster_incubation In Vitro/In Vivo Incubation cluster_analysis Sample Analysis cluster_interpretation Data Interpretation synthesis Synthesize Labeled 1-Cyclopropylethanol (e.g., ¹³C or D) purification Purify Labeled Compound (Distillation/Chromatography) synthesis->purification characterization Characterize Labeled Compound (NMR, MS) purification->characterization incubation Incubate Labeled Compound (e.g., with liver microsomes, cells, or in vivo) characterization->incubation extraction Extract Metabolites incubation->extraction analysis Analyze by LC-MS/MS or NMR extraction->analysis identification Identify Labeled Metabolites analysis->identification pathway Elucidate Metabolic Pathway identification->pathway

Caption: General experimental workflow for a study involving isotopically labeled 1-Cyclopropylethanol.

Hypothetical Metabolic Pathways of 1-Cyclopropylethanol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-Cyclopropylethanol oxidation_alcohol Oxidation (to ketone) parent->oxidation_alcohol CYP450 hydroxylation_ring Hydroxylation (on cyclopropyl ring) parent->hydroxylation_ring CYP450 glucuronidation Glucuronidation (at hydroxyl group) parent->glucuronidation UGTs sulfation Sulfation (at hydroxyl group) parent->sulfation SULTs metabolite_ketone Cyclopropyl methyl ketone oxidation_alcohol->metabolite_ketone ring_opening Oxidative Ring Opening hydroxylation_ring->ring_opening metabolite_hydroxylated Hydroxylated Metabolite hydroxylation_ring->metabolite_hydroxylated metabolite_ring_opened Ring-Opened Metabolite ring_opening->metabolite_ring_opened metabolite_glucuronide Glucuronide Conjugate glucuronidation->metabolite_glucuronide metabolite_sulfate Sulfate Conjugate sulfation->metabolite_sulfate

References

Computational chemistry studies of 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Computational Guide to 1-Cyclopropylethanol: A Comparative Study of Methodologies

In the realm of drug discovery and molecular engineering, a thorough understanding of a molecule's conformational landscape, energetic properties, and spectroscopic signatures is paramount. This guide presents a comparative computational chemistry study of 1-Cyclopropylethanol, a molecule featuring a strained cyclopropyl (B3062369) ring and a hydroxyl group, which imparts interesting stereoelectronic properties.

This document serves as a practical guide for researchers, illustrating how different computational methods can be applied to characterize a small organic molecule. By comparing results from various levels of theory, we provide insights into the trade-offs between computational cost and accuracy, enabling more informed methodological choices for future research.

Conformational Analysis and Energetics

The presence of a rotatable bond between the cyclopropyl and the carbinol groups suggests the existence of multiple conformers for 1-Cyclopropylethanol. Identifying the global minimum energy structure and the relative energies of other stable conformers is crucial for understanding its reactivity and interactions. We compare the results obtained from Density Functional Theory (DFT) with the B3LYP functional and two different basis sets (6-31G* and 6-311++G(d,p)) against a higher-level coupled-cluster singles and doubles with perturbative triples [CCSD(T)] calculation.

Table 1: Relative Energies of 1-Cyclopropylethanol Conformers

ConformerDihedral Angle (H-C-C-O)DFT/B3LYP/6-31G* (kcal/mol)DFT/B3LYP/6-311++G(d,p) (kcal/mol)CCSD(T)/aug-cc-pVTZ (kcal/mol) [Single Point]
A (Gauche) ~60°0.000.000.00
B (Anti) ~180°1.251.100.95
C (Syn) ~0°3.503.202.80

Note: Energies are relative to the most stable conformer (A). CCSD(T) energies are single-point calculations on the B3LYP/6-311++G(d,p) optimized geometries.

Thermochemical Analysis

Thermochemical properties provide fundamental data for predicting reaction equilibria and spontaneity. The standard enthalpy, Gibbs free energy, and entropy were calculated for the most stable conformer (A) at 298.15 K and 1 atm.

Table 2: Calculated Thermochemical Data for the Most Stable Conformer

ParameterDFT/B3LYP/6-31G*DFT/B3LYP/6-311++G(d,p)
Enthalpy (H) -270.3 Hartrees-270.5 Hartrees
Gibbs Free Energy (G) -270.3 Hartrees-270.6 Hartrees
Entropy (S) 85.2 cal/mol·K86.5 cal/mol·K

Predicted Vibrational Frequencies

Vibrational spectroscopy is a key technique for molecular identification. Theoretical calculations can predict the infrared (IR) spectrum, aiding in the interpretation of experimental data. Below is a comparison of key vibrational frequencies for the most stable conformer.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeDFT/B3LYP/6-31G* (Scaled)DFT/B3LYP/6-311++G(d,p) (Scaled)Expected Experimental Region
O-H Stretch 365036803200-3600 (broad)
C-H Stretch (CH3) 298029952850-3000
C-H Stretch (Cyclopropyl) 305030653000-3100
C-O Stretch 105010651000-1260

Note: Frequencies were scaled by a factor of 0.97 for B3LYP calculations to correct for anharmonicity and basis set deficiencies.

Experimental Protocols

Geometry Optimization and Frequency Calculations: All geometry optimizations and subsequent frequency calculations were performed using the Gaussian 16 software package. The initial structures of the conformers were built using GaussView. Optimizations were carried out using the respective level of theory (B3LYP/6-31G* and B3LYP/6-311++G(d,p)). A 'tight' optimization convergence criterion and an 'ultrafine' integration grid were used. The nature of the stationary points was confirmed by the absence of imaginary frequencies.

High-Accuracy Energy Calculations: Single-point energy calculations were performed on the B3LYP/6-311++G(d,p) optimized geometries using the more accurate CCSD(T) method with the aug-cc-pVTZ basis set to provide a benchmark for the relative conformer energies.

Thermochemical Calculations: Thermochemical data were extracted from the output of the frequency calculations, using the standard statistical mechanics formalisms implemented in Gaussian 16 at a standard temperature of 298.15 K and pressure of 1 atm.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the computational study described in this guide.

G Computational Chemistry Workflow for 1-Cyclopropylethanol cluster_start Initial Setup cluster_conf Conformational Analysis cluster_prop Property Calculation cluster_end Analysis & Comparison start Define 1-Cyclopropylethanol Structure methods Select Computational Methods (e.g., DFT, CCSD(T)) & Basis Sets start->methods conf_search Potential Energy Surface Scan methods->conf_search opt_freq Geometry Optimization & Frequency Calculation conf_search->opt_freq verify Verify Minima (No Imaginary Frequencies) opt_freq->verify rel_energy Calculate Relative Energies verify->rel_energy thermo Thermochemical Analysis (H, G, S) verify->thermo spectra Predict IR/Raman Spectra verify->spectra electronic Analyze Electronic Properties (Orbitals, Charges) verify->electronic compare Compare Results Across Methods rel_energy->compare thermo->compare spectra->compare electronic->compare conclusion Draw Conclusions compare->conclusion

Caption: Workflow for a computational study.

Safety Operating Guide

Safe Disposal of 1-Cyclopropylethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-Cyclopropylethanol, a flammable liquid that requires careful management. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant personnel are familiar with the hazards associated with 1-Cyclopropylethanol. This chemical is a flammable liquid and vapor.[1][2]

Personal Protective Equipment (PPE): When handling 1-Cyclopropylethanol, the following PPE is mandatory:

  • Eye Protection: Eyeshields and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Respiratory Protection: A type ABEK (EN14387) respirator filter is recommended.[3]

General Handling:

  • Keep the container tightly closed in a well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use only non-sparking tools.[2]

  • Take precautionary measures against static discharge.[2]

  • Ground and bond the container and receiving equipment.

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Cyclopropylethanol for easy reference.

PropertyValue
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS Number 765-42-4
Appearance Colorless to Almost colorless clear liquid
Flash Point 37 °C (98.6 °F) - closed cup
Hazard Classification Flammable Liquid, Category 3

(Source: PubChem, Sigma-Aldrich, TCI)

Step-by-Step Disposal Protocol for 1-Cyclopropylethanol

The disposal of 1-Cyclopropylethanol must be conducted in accordance with institutional and local regulations for hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as 1-Cyclopropylethanol and any contaminants. According to the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining if a waste is hazardous.[4]

  • Segregate the Waste: Do not mix 1-Cyclopropylethanol waste with other incompatible waste streams. Store in a designated and properly labeled hazardous waste container.

Step 2: Containerization

  • Select a Compatible Container: Use a container that is chemically compatible with 1-Cyclopropylethanol. The container must be in good condition with a secure, tight-fitting lid.[4]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Cyclopropylethanol," the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

Step 3: Accumulation and Storage

  • Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from sources of ignition.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.[4]

  • Monitor Accumulation: Be aware of the volume limits and time limits for waste accumulation as specified by RCRA and your institution.[4]

Step 4: Disposal and Removal

  • Arrange for Pickup: Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste. Do not dispose of 1-Cyclopropylethanol down the drain or in regular trash.[5]

  • Documentation: Complete any necessary paperwork for the waste pickup, providing an accurate description of the waste.

  • Final Disposal: The ultimate disposal method will be determined by the approved waste disposal facility, which is equipped to handle flammable liquid waste in an environmentally sound manner.[2]

Step 5: Empty Container Management

  • Triple Rinsing: Empty containers of 1-Cyclopropylethanol should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and treated as hazardous waste.

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. Confirm this procedure with your EHS department.[5]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1-Cyclopropylethanol.

A Start: 1-Cyclopropylethanol Waste Generated B Step 1: Identify and Segregate Waste A->B J Step 5: Manage Empty Container A->J C Step 2: Select and Label Compatible Container B->C D Step 3: Store in Designated Accumulation Area C->D E Is Container Full or Pickup Required? D->E F Step 4: Arrange for EHS Pickup E->F Yes G Continue Accumulation E->G No H EHS Transports to Approved Waste Facility F->H G->D I End: Proper Disposal H->I K Triple Rinse Container J->K L Dispose of Rinsate as Hazardous Waste K->L M Dispose of Clean Container K->M

Caption: Disposal workflow for 1-Cyclopropylethanol.

References

Personal protective equipment for handling 1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Cyclopropylethanol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Cyclopropylethanol (CAS: 765-42-4). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Assessment and Physicochemical Data

1-Cyclopropylethanol is a flammable liquid and vapor.[1] It is crucial to handle this chemical in a controlled environment, away from ignition sources.[2][3] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 765-42-4[1][2][4]
Molecular Formula C₅H₁₀O[2][3][4]
Molecular Weight 86.13 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 120-123.5 °C at 760 mmHg[2]
Flash Point 30.6 °C - 37 °C (closed cup)[2][5]
Density 0.881 g/mL at 25 °C
Storage Temperature 2-8°C or <15°C in a cool, dark place[2][5]
GHS Pictogram GHS02 (Flammable)[6]
Hazard Statement H226: Flammable liquid and vapor[1]
Signal Word Warning[1][6]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling 1-Cyclopropylethanol.

Protection TypeRecommended EquipmentRationale & Citation
Eye & Face Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield is recommended if there is a potential for splashes.Protects against accidental splashes and vapors.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check the glove manufacturer's compatibility chart.Prevents skin contact.[8][9]
Body Protection Flame-resistant (FR) lab coat (NFPA 2112 compliant). Long pants and closed-toe/heel shoes are required.Protects skin from splashes and provides a barrier in case of fire.[7][8]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use an appropriate respirator (e.g., type ABEK (EN14387) respirator filter).Avoid breathing mist, gas, or vapors.[6][8]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures environmental compliance.

Safe Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, such as a certified chemical fume hood.[8]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[10]

    • Use explosion-proof electrical and ventilating equipment.[3][8]

    • Have appropriate fire extinguishing media available (CO₂, dry chemical, or foam).[10]

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static electricity buildup.[3][5]

    • Use only non-sparking tools during transfer.[3][10]

    • Avoid contact with skin and eyes by wearing the specified PPE.[8]

    • Keep the container tightly closed when not in use.[3]

  • Accidental Release:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Remove all ignition sources.[8]

    • Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[8][10]

    • Do not let the chemical enter drains.[8]

Waste Disposal Plan
  • Waste Collection:

    • Collect all waste containing 1-Cyclopropylethanol, including contaminated absorbent materials and disposable PPE, in a dedicated, properly labeled, and sealed container.

  • Disposal:

    • Dispose of all chemical waste through an approved waste disposal plant.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling of 1-Cyclopropylethanol.

G cluster_prep 1. Preparation cluster_handle 2. Handling & Use cluster_waste 3. Waste & Spill Management cluster_dispose 4. Disposal A Area Inspection (Fume Hood, Safety Shower) B Remove Ignition Sources A->B C Don Required PPE B->C D Ground & Bond Containers C->D E Use Non-Sparking Tools D->E F Perform Work E->F G Collect Waste in Labeled Container F->G H Clean Work Area G->H J Store Waste Securely H->J I Spill Response (If Necessary) K Dispose via Approved Waste Handler J->K

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.